1-Palmitoyl-2-oleoyl-3-stearoylglycerol
Description
Properties
IUPAC Name |
[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H104O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h26,28,52H,4-25,27,29-51H2,1-3H3/b28-26- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPXMOHHFYONAC-SGEDCAFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H104O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
861.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2190-27-4 | |
| Record name | 1-Palmitoyl-2-oleoyl-3-stearoylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2190-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Palmito-3-stearo-2-olein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[[(1-oxohexadecyl)oxy]methyl]-2-[(1-oxooctadecyl)oxy]ethyl oleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physicochemical properties of 1-Palmitoyl-2-oleoyl-3-stearoylglycerol?
An In-depth Technical Guide to the Physicochemical Properties of 1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POS)
Executive Summary
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (POS), a prominent asymmetrical triacylglycerol (TAG). As a primary component of cocoa butter, the physical behavior of POS is of significant interest in the food industry, particularly concerning the quality and stability of chocolate.[1][2][3] Furthermore, its characteristics as a lipid offer potential applications in the pharmaceutical sciences, notably in the design of lipid-based drug delivery systems. This document collates essential quantitative data on its thermal, crystalline, and solubility properties, details the experimental methodologies used for their characterization, and presents logical workflows and transition pathways to aid in research and development.
Introduction
This compound, also known by its abbreviation POS or TG(16:0/18:1/18:0), is a triacylglycerol molecule featuring three different fatty acid chains esterified to a glycerol (B35011) backbone: palmitic acid (a saturated C16 acid) at the sn-1 position, oleic acid (a monounsaturated C18 acid) at the sn-2 position, and stearic acid (a saturated C18 acid) at the sn-3 position.[1][2] This specific asymmetrical structure dictates its unique and complex physical properties, most notably its rich polymorphism. Understanding these properties is crucial for controlling crystal formation in food products—where it is linked to the "bloom" defect in chocolate—and for formulating stable lipid-based excipients in drug development.[4][5]
General Physicochemical Properties
The fundamental identifiers and properties of POS are summarized below.
| Property | Value | Reference |
| IUPAC Name | [3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate | [6] |
| Synonyms | POS, 1-Palmitin-2-Olein-3-Stearin, TG(16:0/18:1/18:0), 2-Oleopalmitostearin | [1][2][6][7] |
| CAS Number | 2190-27-4 | [1][2][4][7][8] |
| Molecular Formula | C₅₅H₁₀₄O₆ | [1][2][4][7][9] |
| Molecular Weight | 861.41 g/mol | [1][2][8] |
| Physical Form | Solid at room temperature | [1][10] |
Computed Physicochemical Properties
A range of physicochemical properties for POS has been determined through computational modeling. These values are useful for predicting the behavior of the molecule in various environments.
| Property | Value | Reference |
| Density | 0.915 g/cm³ | [7] |
| Boiling Point | 800.3 °C at 760 mmHg | [7] |
| Flash Point | 297.3 °C | [7] |
| Vapor Pressure | 1.26 x 10⁻²⁵ mmHg at 25 °C | [7] |
| LogP | 17.76 | [7] |
| XLogP3 | 23.2 | [6][7][9] |
| Hydrogen Bond Acceptors | 6 | [7] |
| Rotatable Bond Count | 53 | [7] |
Solubility
POS is a highly hydrophobic molecule, rendering it insoluble in aqueous solutions but soluble in various organic solvents.
| Solvent | Solubility | Reference |
| Water | Insoluble | [4] |
| Chloroform | Slightly Soluble | [1][2][7] |
| Methanol | Slightly Soluble | [1][2] |
| Ethyl Acetate | Slightly Soluble | [7][10] |
Thermal Properties and Polymorphism
Like many triacylglycerols, POS exhibits complex polymorphism, meaning it can crystallize into multiple different crystal forms, each with distinct thermal properties. The most well-characterized polymorphs are three triclinic (β) forms. The transition between these forms is fundamental to the physical stability of products containing POS.
| Polymorph | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Reference |
| β₃ | 32.9 | 141.5 | [11][12] |
| β₂ | 33.8 | 147.9 | [11][12] |
| β₁ | 38.7 | 158.5 - 158.7 | [11][12] |
Older studies also identified four main melting points at 18.2 °C, 25.5 °C, 33.0 °C, and 37.4 °C, which correspond to less defined polymorphic states.[11] The β₁ form is the most stable polymorph.[11] The solid-state transformation from the β₃ form to the β₁ form is of particular interest as it correlates with the polymorphic transition from form V to form VI in cocoa butter, a change associated with the quality defect known as fat bloom.[5][12]
Fig. 1: Polymorphic Transition Pathway of POS
Crystallographic Properties
X-ray diffraction (XRD) is used to determine the specific packing arrangement of the POS molecules in their crystalline state. The different polymorphs are distinguished by their "long spacings" and "short spacings," which correspond to the dimensions of the crystal unit cell.
| Polymorph | Long Spacing (d₀₀₁) (Å) | Key Short Spacings (Å) | Reference |
| β₃ | 64.1 | Identical to Form V of cocoa butter | [5][12] |
| β₂ | 63.5 | 4.6 (vs), 3.97 (m), 3.85 (m), 3.74, 3.69, 3.65 | [12][13] |
| β₁ | 63.9 - 64.0 | 4.60 (vs), 4.04 (m), 3.93 (w), 3.86 (m), 3.70 (s) | [11][12][13] |
| (vs = very strong, s = strong, m = medium, w = weak) |
The diffraction patterns of the β₃ and β₁ polymorphs of POS have been shown to be identical to those of crystal forms V and VI in cocoa butter, respectively, underscoring the role of POS in dictating the overall polymorphic behavior of cocoa butter.[5][12][13]
Experimental Methodologies
The characterization of the physicochemical properties of POS, particularly its complex thermal behavior, relies on specialized analytical techniques.
Differential Scanning Calorimetry (DSC)
DSC is the primary technique used to determine the melting points and enthalpies of fusion of the different polymorphs.
-
Principle: The instrument measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. Endothermic and exothermic events, such as melting and crystallization, are recorded as peaks.
-
Sample Preparation: A small quantity of high-purity POS (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
Typical Protocol:
-
Erase Thermal Memory: The sample is first heated to a temperature well above its final melting point (e.g., 80 °C) and held for a period (e.g., 10 minutes) to ensure it is completely molten and that no crystal memory remains.[14]
-
Controlled Cooling: The sample is cooled at a specific, controlled rate (e.g., rates from 0.5 °C/min to 15 °C/min can be used) to a low temperature (e.g., -40 °C) to induce crystallization.[14][15] Faster cooling rates tend to produce less stable polymorphs, while slower rates allow for the formation of more stable forms.[15]
-
Controlled Heating: The sample is then heated at a controlled rate (e.g., 2 °C/min or 5 °C/min) to observe the melting of the formed polymorphs and any solid-state transitions that may occur upon heating.[14][15][16]
-
X-ray Diffraction (XRD)
XRD is used to identify the specific crystal structure of each polymorph by measuring the scattering of X-rays from the crystalline lattice.
-
Principle: A beam of X-rays is aimed at the sample, and the diffraction pattern is recorded. The angles and intensities of the diffracted beams provide information about the crystal structure, including the long and short spacings.
-
Sample Preparation: A powdered sample of the crystallized POS is placed on a sample holder. For temperature-controlled experiments, the sample is placed within a thermal stage.
-
Typical Protocol:
-
Thermal Treatment: The sample is subjected to a thermal program similar to that used in DSC (heating, cooling, and tempering) to induce the formation of specific polymorphs.[16][17]
-
Data Acquisition: Diffraction patterns are recorded in situ at various temperatures during the cooling and heating cycles.[15][17] This allows for the direct correlation of thermal events observed in DSC with specific structural changes.
-
Analysis: The resulting diffraction patterns are analyzed to identify the characteristic peaks (long and short spacings) that serve as fingerprints for each polymorphic form.
-
Fig. 2: General Workflow for Thermal Analysis of POS
Conclusion
This compound is a triacylglycerol with a complex but well-characterized set of physicochemical properties. Its thermal behavior is dominated by its tendency to form at least three stable triclinic (β) polymorphs, the transitions between which are critical to the material's physical properties. The data and methodologies outlined in this guide provide a foundational understanding for professionals in food science and pharmaceutical development, enabling better control over crystallization processes and the formulation of lipid-based systems.
References
- 1. 1-Palmitoyl-2-Oleoyl-3-Stearoyl-rac-glycerol | CAS 2190-27-4 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 1-PALMITOYL-2-OLEOYL-3-STEAROYL-RAC-GLYCEROL | 2190-27-4 [chemicalbook.com]
- 4. CAS 2190-27-4: this compound [cymitquimica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | C55H104O6 | CID 11366450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. scbt.com [scbt.com]
- 9. 1-Palmitoyl-2-oleoyl-3-stearoyl-sn-glycerol | C55H104O6 | CID 91870181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2190-27-4 CAS MSDS (1-PALMITOYL-2-OLEOYL-3-STEAROYL-RAC-GLYCEROL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. In situ crystallization and transformation kinetics of polymorphic forms of saturated-unsaturated-unsaturated triacylglycerols: 1-palmitoyl-2,3-dioleoyl glycerol, 1-stearoyl-2,3-dioleoyl glycerol, and 1-palmitoyl-2-oleoyl-3-linoleoyl glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 1-Palmitoyl-2-oleoyl-3-stearoylglycerol: Structure, Properties, and Experimental Analysis
This technical guide provides a comprehensive overview of 1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POS), a significant triacylglycerol found in various natural and industrial products. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, physicochemical properties, and relevant experimental protocols.
Chemical Structure and Formula
This compound is a mixed-acid triglyceride consisting of a glycerol (B35011) backbone esterified with three different fatty acids: palmitic acid at the sn-1 position, oleic acid at the sn-2 position, and stearic acid at the sn-3 position.[1][2][3]
Chemical Formula: C₅₅H₁₀₄O₆[1][4]
Molecular Weight: 861.41 g/mol [1]
Structure:
Caption: Chemical structure of this compound.
Physicochemical and Biological Properties
This compound is a hydrophobic molecule, insoluble in water but soluble in organic solvents.[1] The presence of both saturated (palmitic and stearic) and a monounsaturated (oleic) fatty acid influences its physical properties, such as its melting point and crystalline structure. It is a major component of cocoa butter and is studied for its role in lipid metabolism and cell membrane structure.[1][3]
Quantitative Data Summary:
| Property | Value | Source |
| Molecular Formula | C₅₅H₁₀₄O₆ | [1][4] |
| Molecular Weight | 861.41 g/mol | [1] |
| CAS Number | 2190-27-4 | [1][4] |
| Purity | >98% (Commercially available) | [4] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol | [4] |
| Storage Temperature | -20°C | [3] |
| Stability | ≥ 4 years at -20°C | [3] |
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol describes a lipase-catalyzed synthesis approach.
Materials:
-
1-palmitoyl-2-oleoyl-glycerol (PO)
-
Stearic acid or its derivative (e.g., stearic acid ethyl ester)
-
Immobilized lipase (B570770) (e.g., Novozym 435)
-
Organic solvent (optional, e.g., hexane) or solvent-free system
-
Shaking incubator or magnetic stirrer with temperature control
-
Reaction vessel
Procedure:
-
Combine 1-palmitoyl-2-oleoyl-glycerol and stearic acid (or its derivative) in the reaction vessel. A molar ratio of 1:1 to 1:3 (diol:fatty acid) can be used.
-
If using a solvent, add it to the mixture.
-
Add the immobilized lipase to the reaction mixture. The amount of lipase is typically 5-10% (w/w) of the total substrates.
-
Incubate the reaction at a controlled temperature, typically between 40-60°C, with constant agitation for 2 to 24 hours.
-
After the reaction, separate the immobilized lipase from the product mixture by filtration or centrifugation.
-
The crude product can be purified using techniques such as column chromatography or crystallization to isolate the desired this compound.
Logical Workflow for Synthesis and Purification:
Caption: Workflow for the enzymatic synthesis and purification of POS.
Analysis by Mass Spectrometry
This protocol outlines a general procedure for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Sample containing this compound
-
Internal standard (e.g., a deuterated analog like 1-Palmitoyl-2-oleoyl-3-stearoyl-rac-glycerol-d5)
-
Chloroform
-
Methanol
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Lipid Extraction:
-
To a known amount of sample, add the internal standard.
-
Perform a lipid extraction using a modified Bligh-Dyer method: add a 2:1 (v/v) mixture of chloroform:methanol to the sample, vortex thoroughly, and then add chloroform and water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the extract under a stream of nitrogen.
-
-
Sample Preparation for LC-MS/MS:
-
Reconstitute the dried lipid extract in a suitable solvent, such as a mixture of acetonitrile/isopropanol/water.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a C18 reversed-phase column for chromatographic separation.
-
The mass spectrometer is typically operated in positive ESI mode, monitoring for the precursor ion of this compound (e.g., [M+NH₄]⁺) and its characteristic product ions.
-
Experimental Workflow for Mass Spectrometry Analysis:
Caption: Workflow for the mass spectrometry analysis of POS.
Role in Biological Systems
This compound is a key component of energy storage in the form of lipid droplets within cells. As a triacylglycerol, it is a substrate for lipases that release fatty acids for beta-oxidation to generate ATP. The specific fatty acid composition of triglycerides like POS can influence the physical properties of cellular membranes and lipid droplets. While not a direct signaling molecule itself, its metabolic products, diacylglycerols and fatty acids, are crucial second messengers in various signaling cascades. Further research is needed to elucidate specific signaling pathways directly modulated by POS.
References
- 1. CAS 2190-27-4: this compound [cymitquimica.com]
- 2. 1-Palmitoyl-2-oleoyl-3-stearoyl-sn-glycerol | C55H104O6 | CID 91870181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 1-Palmitoyl-2-Oleoyl-3-Stearoyl-rac-glycerol | CAS 2190-27-4 | Cayman Chemical | Biomol.com [biomol.com]
A Technical Guide to 1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POS) in Food: Natural Sources, Quantification, and Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POS) is a specific triacylglycerol (TAG) found in various natural food sources. Its unique structure, with both saturated and unsaturated fatty acids at defined positions on the glycerol (B35011) backbone, influences the physical properties of fats and may have implications for lipid metabolism and cellular signaling. This technical guide provides an in-depth overview of the natural occurrences of POS in food, detailed methodologies for its quantification, and an exploration of the metabolic pathways associated with its constituent fatty acids.
Natural Food Sources of this compound (POS)
The primary natural source of POS is cocoa butter, where it is one of the most abundant triacylglycerols, contributing significantly to the characteristic melting profile of chocolate.[1][2] Beyond cocoa butter, POS is present in various other plant-based fats, often considered cocoa butter equivalents or alternatives, as well as in some animal fats. The concentration of POS can vary depending on the origin and processing of the food source.
Plant-Based Sources
Tropical butters are a significant source of POS. Wild mango butter, for instance, has a triglyceride profile similar to cocoa butter, with POS being a major component.[3] Other vegetable fats like illipe butter also contain POS, contributing to their suitability as cocoa butter substitutes.[4][5] Sal fat is another source where symmetrical triglycerides, including POS, are prevalent.[6]
Animal-Based Sources
POS has been identified in animal fats such as mutton tallow.[7] While comprehensive quantitative data across a wide range of animal fats is limited, the presence of palmitic, oleic, and stearic acids in the triglyceride profiles of beef tallow, lard, and chicken fat suggests the potential for POS to be present in these sources as well.[8][9]
Dairy and Human Milk
Triglycerides are the main components of milk fat.[10] While detailed compositional analysis of bovine milk fat has identified a vast number of triacylglycerol species, specific quantitative data for POS is not extensively reported.[11] Human milk fat also contains a complex mixture of triglycerides, and while the focus of many studies has been on triacylglycerols like 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO), the presence of POS is plausible given the fatty acid composition of human milk.[1][11][12][13] Infant formulas are often designed to mimic the fatty acid profile of human milk, and therefore may contain POS, although specific concentrations are not always detailed.[1][11][14][15]
Quantitative Data Summary
The following table summarizes the available quantitative data for the concentration of this compound (POS) in various food sources.
| Food Source | POS Concentration (% of total triglycerides) | Reference |
| Cocoa Butter | 33.7 - 40.5 | [3] |
| Wild Mango Butter | Major Component (similar to cocoa butter) | [3] |
| Cocoa Butter Equivalents (from palm stearin (B3432776) and shea butter) | 8.6 | |
| Mutton Tallow | Present (quantification not specified) | [7] |
| Illipe Butter | Present (quantification not specified) | [4] |
Experimental Protocols for Quantification
The accurate quantification of POS in food matrices requires sophisticated analytical techniques to separate it from other isomeric and isobaric triacylglycerols. The primary methods employed are high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS) for definitive identification.
Sample Preparation: Lipid Extraction
A crucial first step for the analysis of POS in food is the extraction of the lipid fraction. The Folch method or similar solvent extraction procedures are commonly used.
Protocol: Lipid Extraction from a Food Matrix
-
Homogenization: Homogenize the food sample in a chloroform (B151607):methanol (2:1, v/v) mixture.
-
Filtration: Filter the homogenate to remove solid residues.
-
Washing: Wash the filtrate with a 0.9% NaCl solution to remove non-lipid contaminants.
-
Phase Separation: Allow the mixture to separate into two phases. The lower chloroform phase contains the lipids.
-
Isolation and Drying: Carefully collect the lower phase and evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.
Quantification by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC is a powerful technique for separating complex lipid mixtures. When coupled with an Evaporative Light Scattering Detector (ELSD), it allows for the quantification of non-volatile compounds like triacylglycerols.
Protocol: HPLC-ELSD for POS Quantification
-
Column: Use a silver ion (Ag+)-HPLC column or a reversed-phase C18 column. The silver ion column separates TAGs based on their degree of unsaturation, which is effective for resolving POS from other TAGs with the same partition number.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane (B92381) or isooctane) and a more polar solvent (e.g., acetone, isopropanol, or methyl tert-butyl ether) is typically used.
-
Flow Rate: A flow rate of approximately 1.0 mL/min is common.
-
Column Temperature: Maintain the column at a constant temperature, for example, 20°C.
-
ELSD Settings:
-
Nebulizer Temperature: 30-40°C
-
Evaporator Temperature: 40-50°C
-
Gas Flow Rate (Nitrogen): 1.5-2.0 L/min
-
-
Quantification: Prepare a calibration curve using a certified POS standard. The peak area of POS in the sample chromatogram is used to determine its concentration by comparing it to the calibration curve.
Quantification by Gas Chromatography with Flame Ionization Detection (GC-FID)
High-temperature capillary gas chromatography is another established method for the analysis of triacylglycerols.
Protocol: GC-FID for POS Quantification
-
Column: A high-temperature, non-polar capillary column (e.g., a short column with a thin film of polydimethylsiloxane).
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: A temperature gradient is essential for eluting the high-molecular-weight TAGs. For example, start at a lower temperature (e.g., 250°C) and ramp up to a high final temperature (e.g., 360°C).
-
Injector and Detector Temperature: Both should be maintained at a high temperature (e.g., 370°C) to ensure complete vaporization and prevent condensation.
-
Quantification: Use an internal standard (e.g., a triacylglycerol not present in the sample) for accurate quantification. A calibration curve with a POS standard is necessary.
Metabolic and Signaling Pathways
Direct signaling pathways specifically attributed to the intact this compound molecule are not well-defined. The primary biological significance of dietary triacylglycerols lies in their constituent fatty acids, which are released upon digestion and absorption. The metabolic fate and signaling roles of palmitic, oleic, and stearic acids are well-documented.
Digestion and Absorption of POS
In the small intestine, dietary triacylglycerols, including POS, are hydrolyzed by pancreatic lipase. This enzyme preferentially cleaves the fatty acids at the sn-1 and sn-3 positions, releasing free fatty acids (palmitic and stearic acid in the case of POS) and a 2-monoacylglycerol (2-oleoylglycerol). These products are then absorbed by enterocytes.
Fatty Acid Metabolism and Signaling
Once absorbed, the constituent fatty acids of POS enter various metabolic and signaling pathways:
-
Energy Storage: The fatty acids can be re-esterified into triacylglycerols within the enterocytes and packaged into chylomicrons for transport to adipose tissue for storage or to other tissues for energy utilization.
-
Beta-Oxidation: In mitochondria, fatty acids undergo beta-oxidation to produce acetyl-CoA, which can enter the citric acid cycle for ATP production.
-
Membrane Synthesis: Fatty acids are essential components of phospholipids (B1166683) and are incorporated into cellular membranes, influencing their fluidity and function.
-
Cell Signaling: Free fatty acids can act as signaling molecules by activating specific receptors, such as G-protein coupled receptors (e.g., GPR40, GPR120), or by modulating the activity of intracellular signaling proteins and transcription factors (e.g., PPARs). This can influence processes like insulin (B600854) secretion, inflammation, and gene expression related to lipid metabolism.[11]
Conclusion
This compound is a significant triacylglycerol in certain natural fats, particularly cocoa butter and its alternatives. Its precise quantification is essential for food quality control and for understanding the nutritional properties of fats and oils. While direct signaling roles for intact POS are not established, its constituent fatty acids are key players in a multitude of metabolic and signaling pathways that are of great interest to researchers in nutrition, physiology, and drug development. Further research is warranted to fully elucidate the specific metabolic handling and potential unique physiological effects of dietary POS.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Triacylglycerol in biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. 1-Palmitoyl-2-stearoyl-3-oleoyl-glycerol | C55H104O6 | CID 97042227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. JCI - Intestinal lipid–derived signals that sense dietary fat [jci.org]
- 8. 1-Stearoyl-2-Palmitoyl-3-Oleoyl-rac-glycerol | CAS 35984-52-2 | Cayman Chemical | Biomol.com [biomol.com]
- 9. HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]
- 10. Fatty Acid Signaling: The New Function of Intracellular Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Analysis of butter fat triacylglycerols by supercritical fluid chromatography/electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Assessment of Digestion and Absorption Properties of 1,3-Dipalmitoyl-2-Oleoyl Glycerol-Rich Lipids Using an In Vitro Gastrointestinal Digestion and Caco-2 Cell-Mediated Coupled Model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 1-Palmitoyl-2-oleoyl-3-stearoylglycerol in the Crystallization of Cocoa Butter: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The physical properties of cocoa butter, the primary fat component in chocolate and a common excipient in pharmaceutical formulations, are critically dictated by its crystalline structure. The polymorphic behavior of cocoa butter, which can exist in six different crystalline forms (I-VI), governs crucial quality attributes such as texture, gloss, snap, and melting profile. Of the major triacylglycerols (TAGs) that comprise cocoa butter, 1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POS) has been identified as a key driver of its crystallization behavior. This technical guide provides an in-depth analysis of the integral role of POS in cocoa butter crystallization, including its influence on polymorphism, nucleation, and crystal growth. Detailed experimental protocols for characterizing these phenomena are provided, along with a summary of key quantitative data.
Introduction
Cocoa butter is a complex natural fat composed primarily of three major triacylglycerols (TAGs): 1,3-dipalmitoyl-2-oleoylglycerol (B142765) (POP), this compound (POS), and 1,3-distearoyl-2-oleoylglycerol (SOS).[1][2][3] The specific composition of these TAGs, and their interactions, determine the unique melting characteristics and polymorphic landscape of cocoa butter.[4][5] Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, each with a distinct molecular packing and, consequently, different physical properties.[6] In cocoa butter, the most desirable polymorph for confectionery applications is Form V (β), which imparts the characteristic gloss, snap, and melt-in-the-mouth sensation.[5][7] The transition to the most stable Form VI (β), however, is associated with the formation of "fat bloom," an undesirable quality defect.[8][9]
POS, being the most abundant TAG in many cocoa butters, plays a disproportionately significant role in directing the crystallization pathway.[1][5] Its concentration and polymorphic behavior are directly linked to the formation and stability of the desirable Form V crystals.[8][10] This guide will elucidate the mechanisms by which POS governs cocoa butter crystallization, providing a foundational understanding for researchers and professionals in food science and pharmaceutical development.
The Role of POS in Cocoa Butter Polymorphism
The polymorphic behavior of cocoa butter is intrinsically linked to the individual and interactive crystallization of its constituent TAGs. Research has demonstrated that the triclinic polymorphism of cocoa butter is largely dictated by POS.[8][10] The β3 and β1 crystal polymorphs of isolated POS have been shown to be identical to Forms V and VI of cocoa butter, respectively, based on Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) patterns.[8] This finding is critical as it directly correlates the polymorphic transformation of POS from β3 to β1 with the undesirable transition from Form V to Form VI in cocoa butter, which is a primary cause of fat bloom.[8][9]
Furthermore, the rate of the polymorphic transformation from the metastable Form IV to the desirable Form V in cocoa butter is controlled by the binary interactions between POS and SOS, and POS and POP.[10][11] This highlights the central role of POS not only in defining the stable polymorphic forms but also in the kinetics of their formation.
Influence on Nucleation and Crystal Growth
The initial stages of crystallization, nucleation and crystal growth, are also heavily influenced by the presence and concentration of POS. Studies have shown that cocoa butter samples with faster nucleation rates tend to have higher concentrations of POS and SOS.[12] It is hypothesized that because POS is often the most abundant TAG, the probability of forming a POS nucleus is the highest.[5] Once a POS nucleus is formed, it can act as a template for the co-crystallization of the other major TAGs, POP and SOS, into a stable crystal lattice.[5]
The ratio of POS to other TAGs, such as POP, significantly impacts crystallization kinetics. An increase in the level of POS has been shown to accelerate isothermal crystallization.[4] Conversely, a higher amount of POP can decelerate the crystallization process.[4]
Quantitative Data on Cocoa Butter and its Major Triacylglycerols
The following tables summarize key quantitative data related to the composition and thermal properties of cocoa butter and its primary TAGs.
| Triacylglycerol | Typical Concentration in Cocoa Butter (%) |
| 1,3-dipalmitoyl-2-oleoylglycerol (POP) | 13.5 - 17.1 |
| This compound (POS) | 34.2 - 38.6 |
| 1,3-distearoyl-2-oleoylglycerol (SOS) | 23.2 - 29.3 |
| Data sourced from[1] |
| Polymorphic Form | Melting Point (°C) |
| Form I (γ) | 17.3 |
| Form II (α) | 23.3 |
| Form III (β'2) | 25.5 |
| Form IV (β'1) | 27.5 |
| Form V (β2) | 33.8 |
| Form VI (β1) | 36.3 |
| Data sourced from[9][13] |
| POS Polymorph | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) |
| β3 | 32.9 | 141.5 |
| β2 | 33.8 | 147.9 |
| β1 | 38.7 | 158.5 |
| Data sourced from[14] |
Experimental Protocols
The study of cocoa butter crystallization relies on several key analytical techniques. The following sections provide detailed methodologies for these experiments.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions, such as melting and crystallization.[15][16][17][18]
Objective: To determine the melting and crystallization profiles, including onset temperatures, peak temperatures, and enthalpies of fusion.
Methodology:
-
A sample of 10-15 mg of cocoa butter is hermetically sealed in an aluminum pan.[1] An empty sealed pan is used as a reference.
-
To erase any crystal memory, the sample is heated to 60°C and held for 15-20 minutes.[1]
-
The sample is then cooled at a controlled rate (e.g., 5°C/min) to a low temperature (e.g., -20°C) to observe the crystallization exotherm.[1]
-
The sample is held at the low temperature for a specified time (e.g., 15 minutes).[1]
-
Finally, the sample is heated at a controlled rate (e.g., 5°C/min) to 60°C to record the melting endotherm.[1]
-
The onset temperature, peak temperature (Tm), and enthalpy of fusion (ΔHm) are determined from the resulting thermogram.[1][19]
X-ray Diffraction (XRD)
XRD is a powerful technique for identifying the specific polymorphic forms present in a crystalline material based on their unique diffraction patterns.[7][20]
Objective: To identify the polymorphic forms of cocoa butter crystals.
Methodology:
-
A powdered sample of crystallized cocoa butter is placed on a sample holder.
-
The sample is exposed to a monochromatic X-ray beam.
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffraction pattern, characterized by specific d-spacing values, is compared to known patterns for the different cocoa butter polymorphs to identify the crystalline forms present.[7][20] The fingerprint region for cocoa butter polymorphs is typically in the d-spacing range of 3.0 - 6.0 Å.[20]
Polarized Light Microscopy (PLM)
PLM is used to visualize the morphology and microstructure of crystals.[21][22][23][24]
Objective: To observe the size, shape, and growth of cocoa butter crystals over time.
Methodology:
-
A small amount of molten cocoa butter is placed on a temperature-controlled microscope slide.
-
The sample is crystallized under specific temperature conditions (e.g., isothermal crystallization at a set temperature).
-
The crystal morphology is observed using a polarized light microscope at various time intervals.
-
Images are captured to document the crystal growth and changes in microstructure.[21]
Visualizations
The following diagrams illustrate key conceptual frameworks related to the study of cocoa butter crystallization.
References
- 1. mdpi.com [mdpi.com]
- 2. Cocoa butter symmetrical monounsaturated triacylglycerols: separation by solvent fractionation and application as crystallization modifier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. "Crystal Morphology of Cocoa Butter" by D. M. Manning and P. S. Dimick [digitalcommons.usu.edu]
- 7. chem.beloit.edu [chem.beloit.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Kinetics Crystallization and Polymorphism of Cocoa Butter throughout the Spontaneous Fermentation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Differential scanning calorimetry of cocoa butter and chocolate glaze | Saranov | Proceedings of the Voronezh State University of Engineering Technologies [vestnik-vsuet.ru]
- 19. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 20. High-Resolution and Time-Resolved XRD Studies of Cocoa Butter lead to better Chocolate [xray.cz]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Unveiling the Role of 1-Palmitoyl-2-Oleoyl-3-Stearoylglycerol in Human Milk: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human milk represents the gold standard for infant nutrition, providing a complex matrix of nutrients and bioactive components essential for growth and development. Among these, lipids, primarily in the form of triacylglycerols (TAGs), are the main source of energy. The specific positioning of fatty acids on the glycerol (B35011) backbone of these TAGs is not random and plays a crucial role in their digestion, absorption, and subsequent metabolic fate. This technical guide delves into the biological significance of a specific triacylglycerol, 1-palmitoyl-2-oleoyl-3-stearoylglycerol (POS), a component of human milk fat. While direct quantitative and functional data for POS is limited in current literature, this document synthesizes the existing knowledge on the stereospecificity of human milk TAGs and the individual roles of its constituent fatty acids—palmitic, oleic, and stearic acid—to infer the potential biological importance of POS. This guide also provides detailed experimental protocols for the analysis of such specific TAGs and discusses potential signaling pathways influenced by its digestion products, offering a framework for future research in infant nutrition and the development of advanced infant formulas.
Introduction: The Significance of Triacylglycerol Structure in Human Milk
Triacylglycerols (TAGs) constitute over 98% of the lipids in human milk and are the primary energy source for the growing infant.[1] The composition and structure of these TAGs are highly specific and conserved. A key feature of human milk fat is the preferential esterification of palmitic acid (C16:0) at the sn-2 position of the glycerol backbone, while unsaturated fatty acids like oleic acid (C18:1) are predominantly found at the sn-1 and sn-3 positions.[1][2] This unique stereospecific arrangement has profound implications for lipid digestion and absorption in infants.[3]
Pancreatic lipase (B570770), the primary enzyme responsible for fat digestion in the small intestine, exhibits specificity for the sn-1 and sn-3 positions of TAGs.[4][5] This enzymatic action releases free fatty acids from these outer positions, leaving a 2-monoacylglycerol (2-MAG). In the case of human milk fat, this results in the efficient absorption of palmitic acid in the form of 2-palmitoyl-glycerol.[3] Conversely, when palmitic acid is at the sn-1 or sn-3 position, as is common in vegetable oil-based infant formulas, it is released as a free fatty acid. Free palmitic acid can then form insoluble calcium soaps in the intestine, leading to reduced absorption of both fat and calcium, and potentially causing harder stools.[3]
This guide focuses on this compound (POS), a specific TAG present in human milk. While not as abundant as other TAGs like 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO), its structure, with palmitic acid at the sn-1 position, oleic acid at the sn-2 position, and stearic acid at the sn-3 position, suggests a unique metabolic journey and biological role.
Quantitative Data on Human Milk Triacylglycerols
Direct quantitative data for this compound (POS) in human milk is scarce in the literature. However, we can infer its likely low abundance based on the general composition of human milk TAGs. The following tables summarize the typical fatty acid composition of human milk and the positional distribution of its major fatty acids.
Table 1: Major Fatty Acid Composition of Mature Human Milk
| Fatty Acid | Notation | Average Percentage (%) |
| Palmitic Acid | C16:0 | 20-25 |
| Oleic Acid | C18:1n-9 | 35-40 |
| Linoleic Acid | C18:2n-6 | 15-20 |
| Stearic Acid | C18:0 | 8-10 |
| Myristic Acid | C14:0 | 5-8 |
| Lauric Acid | C12:0 | 2-6 |
Note: Values are approximate and can vary based on maternal diet and other factors.
Table 2: Positional Distribution of Major Fatty Acids in Human Milk Triacylglycerols (%)
| Fatty Acid | sn-1 Position | sn-2 Position | sn-3 Position |
| Palmitic Acid (C16:0) | ~15 | ~70 | ~15 |
| Oleic Acid (C18:1n-9) | ~45 | ~35 | ~20 |
| Linoleic Acid (C18:2n-6) | ~25 | ~15 | ~60 |
| Stearic Acid (C18:0) | ~40 | ~10 | ~50 |
Source: Data synthesized from multiple studies on human milk lipid structure.
Based on this general distribution, TAGs with palmitic acid at the sn-1 position, like POS, are less common than those with palmitic acid at the sn-2 position.
Biological Significance of this compound (POS)
The biological significance of POS can be inferred from the digestion and absorption of its constituent fatty acids based on their specific positions on the glycerol backbone.
Digestion and Absorption of POS
During digestion, pancreatic lipase will preferentially hydrolyze the fatty acids at the sn-1 and sn-3 positions. For POS, this means that palmitic acid and stearic acid will be released as free fatty acids, while oleic acid will be absorbed as 2-oleoyl-glycerol (a 2-monoacylglycerol).
-
Palmitic Acid (from sn-1): Released as a free fatty acid, it may form insoluble calcium soaps, potentially reducing its own absorption and that of calcium.
-
Oleic Acid (from sn-2): Absorbed efficiently as 2-oleoyl-glycerol. 2-monoacylglycerols are key signaling molecules and are readily absorbed by enterocytes.[6]
-
Stearic Acid (from sn-3): Released as a free fatty acid. Stearic acid is known to have lower absorbability compared to unsaturated fatty acids.[2] Its release as a free fatty acid may also contribute to the formation of insoluble soaps.
Inferred Biological Roles
The digestion products of POS likely contribute to various physiological processes:
-
Energy Source: The absorbed 2-oleoyl-glycerol and any absorbed free palmitic and stearic acids will be re-esterified within the enterocytes to form new TAGs, which are then incorporated into chylomicrons and transported via the lymphatic system to provide energy to various tissues.
-
Cell Membrane Structure: Oleic and palmitic acids are important components of cell membranes, influencing their fluidity and function.
-
Signaling Pathways: Oleic and palmitic acids can act as signaling molecules, potentially influencing inflammatory responses and metabolic regulation within intestinal cells.[7][8] For instance, they can interact with G protein-coupled receptors (GPCRs) like GPR40 and GPR120, which are involved in incretin (B1656795) secretion and anti-inflammatory pathways.
Experimental Protocols
The analysis of specific TAGs like POS in human milk requires sophisticated analytical techniques. Below are detailed methodologies for key experiments.
Lipid Extraction from Human Milk
This protocol is based on the widely used Folch method, adapted for human milk.
Objective: To efficiently extract total lipids from a human milk sample.
Materials:
-
Human milk sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
To a glass centrifuge tube, add 1 mL of human milk.
-
Add 10 mL of a chloroform:methanol (2:1, v/v) mixture to the milk sample.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and disruption of the milk fat globule membrane.
-
Add 2 mL of 0.9% NaCl solution to the mixture to facilitate phase separation.
-
Vortex again for 1 minute.
-
Centrifuge the mixture at 2000 x g for 10 minutes at 4°C. This will result in two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.
-
Carefully aspirate the upper aqueous phase and the protein interface.
-
Transfer the lower organic phase to a clean, pre-weighed glass tube.
-
Evaporate the solvent under a gentle stream of nitrogen gas at 37°C until a dry lipid residue is obtained.
-
Determine the weight of the extracted lipid and store it under nitrogen at -80°C until further analysis.
Analysis of Triacylglycerol Species by HPLC-MS
This protocol outlines the separation and identification of specific TAGs using High-Performance Liquid Chromatography coupled with Mass Spectrometry.
Objective: To separate, identify, and quantify specific TAGs, including POS, from the total lipid extract.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column.
-
Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.
Reagents:
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol (B130326)/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Lipid extract from human milk, redissolved in a suitable solvent (e.g., isopropanol).
-
TAG standards (including a POS standard if commercially available).
Procedure:
-
Sample Preparation: Dissolve the dried lipid extract in isopropanol to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Separation:
-
Set the column temperature to 40°C.
-
Use a gradient elution program to separate the TAGs based on their hydrophobicity. A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the proportion of Mobile Phase B over 30-60 minutes.
-
Inject a small volume (e.g., 5 µL) of the prepared sample.
-
-
Mass Spectrometric Detection:
-
Operate the ESI source in positive ion mode.
-
Acquire full scan mass spectra over a mass range that includes the expected molecular ions of the TAGs (e.g., m/z 800-1000).
-
Perform tandem MS (MS/MS) on the most abundant precursor ions to obtain fragmentation patterns that can confirm the identity of the fatty acid constituents. The neutral loss of specific fatty acids is characteristic of the TAG structure.
-
-
Data Analysis:
-
Identify POS by its retention time (compared to a standard, if available) and its exact mass (for C55H104O6, the theoretical [M+NH4]+ is approximately 878.8 g/mol ).
-
Confirm the identity of POS through its MS/MS fragmentation pattern, looking for the characteristic neutral losses of palmitic acid, oleic acid, and stearic acid.
-
Quantify POS by comparing its peak area to that of an appropriate internal standard.
-
Visualization of Key Pathways and Workflows
Experimental Workflow for TAG Analysis
Caption: Workflow for the analysis of triacylglycerols in human milk.
Digestion and Absorption of this compound (POS)
Caption: Digestion and absorption pathway of POS in the small intestine.
Potential Signaling Pathways of POS Digestion Products
Caption: Potential signaling pathways activated by POS digestion products.
Conclusion and Future Directions
This compound is a component of the complex lipid matrix of human milk. While direct research on its specific concentration and biological functions is currently lacking, an understanding of its structure allows for informed inferences about its metabolic fate and physiological relevance. The digestion of POS likely yields 2-oleoyl-glycerol, which is efficiently absorbed, and free palmitic and stearic acids, which have lower absorption rates. The absorbed components contribute to the infant's energy supply and may play roles in cellular structure and signaling.
The lack of specific data on POS highlights a gap in our understanding of the human milk lipidome. Future research should focus on:
-
Quantitative Analysis: Developing and applying sensitive analytical methods to accurately quantify the concentration of POS and its isomers in human milk samples from diverse populations.
-
In Vitro Digestion Models: Utilizing in vitro models of infant digestion to study the precise breakdown products of POS and the efficiency of its absorption.
-
Cell Culture Studies: Investigating the effects of POS and its digestion products on intestinal cell models to elucidate their impact on signaling pathways related to metabolism and inflammation.
-
Clinical Studies: In the long term, studies in infants could help to understand the overall metabolic and physiological effects of TAGs with structures similar to POS.
A more comprehensive understanding of the roles of specific, less abundant TAGs like POS will be invaluable for the development of next-generation infant formulas that more closely mimic the composition and functionality of human milk, thereby optimizing infant health and development.
References
- 1. Comparative Analysis of Triglycerides From Different Regions and Mature Lactation Periods in Chinese Human Milk Project (CHMP) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid Composition of Milk from Mothers with Normal Weight, Obesity, or Gestational Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of fatty acid composition and positional distribution in fat absorption in infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pancreatic lipase family - Wikipedia [en.wikipedia.org]
- 6. The 2-monoacylglycerol moiety of dietary fat appears to be responsible for the fat-induced release of GLP-1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 8. mdpi.com [mdpi.com]
Metabolic fate of dietary 1-Palmitoyl-2-oleoyl-3-stearoylglycerol.
An In-depth Technical Guide on the Metabolic Fate of Dietary 1-Palmitoyl-2-oleoyl-3-stearoylglycerol
Introduction
This compound (POS) is a structured triacylglycerol (TAG), a specific type of dietary fat where the fatty acids—palmitic acid (16:0), oleic acid (18:1), and stearic acid (18:0)—are esterified to defined positions on the glycerol (B35011) backbone.[1][2][3] The stereospecific positioning of these fatty acids is a critical determinant of the physical properties of the fat and, more importantly, its metabolic fate upon ingestion.[4][5] Unlike simple mixtures of fatty acids, the intramolecular structure of a TAG influences its digestion, absorption, transport, and ultimate distribution within the body's tissues.[4][5]
Dietary fats are the most significant energy source and are essential for the absorption of fat-soluble vitamins and the provision of essential fatty acids.[4] The metabolic journey of a structured TAG like POS is a multi-step process involving enzymatic hydrolysis, absorption by intestinal cells, re-synthesis into new TAGs, packaging into lipoproteins, and systemic distribution. This guide provides a comprehensive, technical overview of these processes for researchers, scientists, and professionals in drug development, detailing the journey of POS from the intestinal lumen to its ultimate metabolic disposition in various tissues.
Digestion and Absorption in the Gastrointestinal Tract
The digestion of dietary TAGs is a complex process designed to break down large, water-insoluble molecules into smaller components that can be absorbed by the enterocytes of the small intestine.[6][7]
Initial Hydrolysis: Lingual and Gastric Lipases
The digestive process for lipids begins in the mouth with the action of lingual lipase (B570770), which continues to function in the acidic environment of the stomach along with gastric lipase.[7] These enzymes initiate the hydrolysis of TAGs, primarily targeting the sn-3 position. However, their contribution to the overall digestion of long-chain fatty acids like those in POS is minimal, accounting for roughly 30% of triglyceride conversion to diglycerides and fatty acids within two to four hours.[7]
Emulsification in the Small Intestine
Upon entering the duodenum, the partially digested lipids stimulate the release of bile from the gallbladder. Bile salts act as powerful emulsifying agents, dispersing the large fat globules into smaller micelles.[7][8] This process dramatically increases the surface area of the lipid droplets, making them accessible to pancreatic enzymes.[7]
Pancreatic Lipase Action
The primary enzyme responsible for TAG digestion is pancreatic triacylglycerol lipase (PTL), which is secreted by the pancreas into the small intestine.[9][10] PTL exhibits a strong preference for hydrolyzing the ester bonds at the sn-1 and sn-3 positions of the glycerol backbone.[6]
For this compound (POS), this regiospecificity results in the following primary hydrolysis products:
-
Free Palmitic Acid (FFA) from the sn-1 position.
-
Free Stearic Acid (FFA) from the sn-3 position.
-
2-Oleoyl-glycerol (2-OG) , a 2-monoacylglycerol (2-MAG).
This enzymatic action is crucial, as the metabolic fate of fatty acids is significantly influenced by whether they are absorbed as free fatty acids or as part of a 2-MAG.[11]
Absorption by Enterocytes
The hydrolysis products—free fatty acids and 2-monoacylglycerols—are transported within micelles to the surface of the intestinal epithelial cells (enterocytes) for absorption.[7] The absorption efficiency of long-chain saturated fatty acids like palmitic and stearic acid can be lower than that of unsaturated fatty acids. When liberated as free fatty acids (from the sn-1 and sn-3 positions), they can form insoluble soaps with divalent cations like calcium and magnesium in the intestinal lumen, which may lead to their excretion.[11]
Enterocyte Metabolism: Re-esterification and Chylomicron Assembly
Once inside the enterocytes, the absorbed lipids are reassembled into TAGs and packaged for transport into the systemic circulation.
Re-esterification Pathways
The absorbed 2-oleoyl-glycerol is primarily re-esterified via the monoacylglycerol acyltransferase (MGAT) pathway, which is highly active in the intestine. The absorbed free palmitic and stearic acids are first activated to their acyl-CoA derivatives (Palmitoyl-CoA and Stearoyl-CoA) and then re-esterified onto the 2-OG backbone to form new TAG molecules. It is important to note that the resulting TAGs are not necessarily identical to the original POS structure due to the random nature of re-esterification.
Chylomicron Formation and Secretion
These newly synthesized TAGs, along with cholesterol esters and phospholipids, are assembled with apolipoprotein B-48 (ApoB-48) to form large lipoprotein particles called chylomicrons.[12] These chylomicrons are then secreted from the basolateral membrane of the enterocytes into the lymphatic system, which eventually drains into the bloodstream via the thoracic duct.[13] This route allows dietary fats to bypass the liver initially.
Systemic Transport and Tissue Distribution
Lipoprotein Lipase (LPL) and Fatty Acid Uptake
In the bloodstream, chylomicrons interact with lipoprotein lipase (LPL), an enzyme located on the endothelial surface of capillaries in peripheral tissues, particularly adipose tissue, skeletal muscle, and the heart.[14] LPL hydrolyzes the TAGs in the core of the chylomicrons, releasing free fatty acids and glycerol.[14] These fatty acids (palmitate, oleate, stearate) are then taken up by the adjacent tissues.
-
Adipose Tissue: Fatty acids are re-esterified into TAGs for energy storage.[15]
-
Muscle and Heart: Fatty acids are primarily used for immediate energy production through β-oxidation.[16]
Chylomicron Remnant Clearance
As TAGs are depleted, the chylomicron shrinks to become a cholesterol-enriched chylomicron remnant. These remnants are rapidly cleared from circulation by the liver through receptor-mediated endocytosis.[17]
Hepatic Metabolism of Constituent Fatty Acids
The liver plays a central role in processing the fatty acids delivered by chylomicron remnants and in regulating systemic lipid homeostasis.
The Hepatic Fatty Acid Pool
Upon uptake, the lipids within the chylomicron remnants are hydrolyzed, and the constituent fatty acids enter the hepatic fatty acid pool. Here, they can be directed into several key metabolic pathways:
-
Energy Production: Palmitic, oleic, and stearic acids can undergo β-oxidation in the mitochondria to produce acetyl-CoA, which enters the citric acid cycle to generate ATP. During periods of fasting, acetyl-CoA can be converted into ketone bodies.
-
Re-esterification and VLDL Secretion: The fatty acids can be re-esterified into new TAGs. These hepatic TAGs, along with cholesterol, are packaged with apolipoprotein B-100 (ApoB-100) and secreted into the bloodstream as Very Low-Density Lipoproteins (VLDL).[15] VLDL particles then deliver these lipids to peripheral tissues in a manner similar to chylomicrons.
-
Desaturation of Stearic Acid: A significant fate for stearic acid in the liver is its conversion to oleic acid. This reaction is catalyzed by the enzyme Stearoyl-CoA Desaturase-1 (SCD1).[18] This conversion of a saturated fatty acid to a monounsaturated one is thought to contribute to the observation that dietary stearic acid does not raise plasma cholesterol levels to the same extent as other saturated fats like palmitic acid.[18][19][20]
Quantitative Data on Fatty Acid Absorption
The absorption and lymphatic transport of fatty acids are influenced by their chain length, degree of saturation, and position on the TAG molecule. Long-chain saturated fatty acids at the sn-1 and sn-3 positions, like palmitic and stearic acid in POS, tend to have slightly lower absorption rates compared to when they are at the sn-2 position or compared to unsaturated fatty acids.
| Fatty Acid Position | Typical Lymphatic Recovery (%) | Rationale |
| Stearic Acid (sn-1/3) | 68.3% - 88.5% | As a free fatty acid, it can form insoluble soaps with minerals in the gut, reducing absorption.[21] |
| Stearic Acid (random) | ~101% | When randomly distributed (including at sn-2), absorption is more efficient.[21] |
| Linoleic Acid (any) | > 94.0% | Unsaturated fatty acids are generally well-absorbed regardless of position.[21] |
| Palmitic Acid (sn-1/3) | Lower than sn-2 | Similar to stearic acid, sn-1/3 position leads to FFA formation and potential soap formation.[11] |
| Palmitic Acid (sn-2) | Higher than sn-1/3 | Absorbed as 2-palmitoyl-glycerol, which avoids soap formation and is efficiently re-esterified.[11] |
Table 1: Comparative Lymphatic Recovery of Fatty Acids Based on Triacylglycerol Structure. Data derived from studies on structured TAGs.[11][21]
Experimental Protocols for Tracing Lipid Metabolism
Investigating the metabolic fate of specific dietary lipids like POS requires sophisticated tracer methodologies to follow the constituent fatty acids through complex biological systems.[13][22]
Isotope Labeling
The most common approach is the use of stable isotope-labeled tracers.[22][23]
-
Labeled Molecules: Fatty acids (e.g., ¹³C-palmitate, ¹³C-oleate, D₃₁-palmitate) or the glycerol backbone (e.g., D₅-glycerol) are incorporated into the synthesized POS molecule.[24]
-
Administration: The labeled POS is mixed with a carrier oil or incorporated into a test meal and administered orally to the subject (human or animal).[13][25]
Sample Collection and Processing
-
Blood: Serial blood samples are collected to analyze the appearance of the tracer in plasma lipid fractions (chylomicrons, VLDL, FFA).[24]
-
Lymph: In animal models, the thoracic lymph duct can be cannulated to directly collect newly formed chylomicrons before they enter the bloodstream.
-
Tissues: At the end of the study, tissue biopsies (liver, adipose, muscle) can be collected to determine the final distribution and incorporation of the isotopic label.
Analytical Techniques
-
Lipid Extraction: Lipids are extracted from plasma or tissues using methods like the Folch or Bligh-Dyer procedures.
-
Chromatographic Separation:
-
Thin-Layer Chromatography (TLC): To separate different lipid classes (TAG, DAG, MAG, FFA, phospholipids).[13]
-
Gas Chromatography (GC): To separate and quantify the fatty acid methyl esters derived from the total lipid extract or isolated lipid classes.
-
-
Mass Spectrometry (MS):
-
GC-MS or LC-MS/MS: The essential tool for detecting and quantifying the isotope-labeled fatty acids and their metabolites in the separated lipid fractions. This allows for the precise tracing of the labeled molecules from the dietary POS.[24]
-
Conclusion
The metabolic fate of dietary this compound is profoundly dictated by its specific molecular structure. The enzymatic preference of pancreatic lipase for the sn-1 and sn-3 positions ensures that palmitic and stearic acids are absorbed primarily as free fatty acids, while oleic acid is absorbed as a 2-monoacylglycerol. This initial digestive step influences the efficiency of absorption and initiates a complex cascade of re-esterification, transport via chylomicrons, and tissue-specific uptake. In the liver, the constituent fatty acids are channeled into diverse pathways, including energy production, storage, and secretion in VLDL particles. Notably, the hepatic conversion of stearic acid to oleic acid highlights a key metabolic modification that alters the biological effect of this saturated fatty acid. A thorough understanding of these pathways, supported by quantitative tracer studies, is essential for the rational design of structured lipids in clinical nutrition and for developing therapeutic strategies targeting lipid metabolism.
References
- 1. 1-Palmitoyl-2-oleoyl-3-stearoyl-sn-glycerol | C55H104O6 | CID 91870181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 2190-27-4: this compound [cymitquimica.com]
- 3. This compound | C55H104O6 | CID 11366450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The digestion of dietary triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolism of structured triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intestinal triacylglycerol synthesis in fat absorption and systemic energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6.3 Lipid Digestion, Absorption, and Transport – Nutrition and Physical Fitness [pressbooks.calstate.edu]
- 8. longdom.org [longdom.org]
- 9. Pancreatic lipase family - Wikipedia [en.wikipedia.org]
- 10. Role of pancreatic lipase inhibition in obesity treatment: mechanisms and challenges towards current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regiospecific Positioning of Palmitic Acid in Triacylglycerol Structure of Enzymatically Modified Lipids Affects Physicochemical and In Vitro Digestion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fatty acid - Wikipedia [en.wikipedia.org]
- 13. Guide for Selecting Experimental Models to Study Dietary Fat Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolism of Triglyceride-Rich Lipoproteins - Prevention and Treatment of Atherosclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Effect of dietary stearic acid on plasma cholesterol and lipoprotein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Metabolic fate of oleic acid, palmitic acid and stearic acid in cultured hamster hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. portlandpress.com [portlandpress.com]
- 21. Lymphatic absorption of structured triacylglycerols, 1(3)-stearoyl-2,3 (1)-dilinoleoylglycerol and 2-linoleoyl-1,3-distearoylglycerol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measurement of lipid flux to advance translational research: evolution of classic methods to the future of precision health - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 25. researchgate.net [researchgate.net]
Thermal behavior and melting point of pure 1-Palmitoyl-2-oleoyl-3-stearoylglycerol.
An In-depth Technical Guide on the Thermal Behavior and Melting Point of Pure 1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POS)
This technical guide provides a comprehensive overview of the thermal characteristics of pure this compound (POS), a significant triacylglycerol in food science and pharmaceutical formulations. A thorough understanding of its melting behavior and polymorphism is critical for applications ranging from the manufacturing of lipid-based drug delivery systems to controlling the textural properties of food products.
Introduction to the Thermal Properties of this compound (POS)
This compound (POS) is an asymmetric triacylglycerol (TAG) composed of palmitic acid (16:0), oleic acid (18:1), and stearic acid (18:0) esterified to a glycerol (B35011) backbone.[1] As a major component of cocoa butter, the thermal behavior of POS is integral to the crystallization properties and quality of chocolate.[2][3] Its unique arrangement of saturated and unsaturated fatty acids gives rise to complex polymorphic behavior, which dictates its physical properties such as melting point and stability.[1]
Triacylglycerols like POS can crystallize in several different forms, known as polymorphs, most commonly designated as α (alpha), β' (beta prime), and β (beta). These polymorphs differ in their molecular packing, leading to distinct melting points and stabilities. The α form is the least stable with the lowest melting point, typically formed upon rapid cooling. The β' form has intermediate stability, while the β form is the most stable and has the highest melting point. The transitions from less stable to more stable forms are generally irreversible.
Quantitative Thermal Data
The melting point and enthalpy of fusion of POS are highly dependent on its polymorphic form. Several studies have characterized these properties, with a particular focus on the more stable β forms. The data below summarizes key findings.
| Polymorphic Form | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Reference |
| β₁ | 38.7 | 158.5 - 158.7 | [2] |
| β₂ | 33.8 | 147.9 | [2] |
| β₃ | 32.9 - 33.0 | 141.5 | [2] |
| Form I (most stable) | 37.4 | Not Reported | [2] |
| Form II | 33.0 | Not Reported | [2] |
| Form III | 25.5 | Not Reported | [2] |
| Form IV | 18.2 | Not Reported | [2] |
| β'-3 | 33.0 | Not Reported | [2] |
Note: Variations in reported values can be attributed to differences in experimental conditions such as heating rates and sample purity.
Experimental Protocols
The characterization of the thermal behavior of POS primarily involves Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
3.1. Differential Scanning Calorimetry (DSC) Protocol for POS Analysis
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.
-
Sample Preparation: Accurately weigh 5-10 mg of pure POS into a standard aluminum DSC pan. Hermetically seal the pan to prevent any mass loss during the experiment. An empty, sealed pan is used as a reference.[4]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium.[4]
-
Thermal Program:
-
Equilibrate the sample at a temperature well above its highest melting point (e.g., 80 °C) and hold for several minutes to erase any prior thermal history.[4]
-
Cool the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature well below its expected crystallization point (e.g., -20 °C) to observe crystallization behavior.[4]
-
Hold at the low temperature for a few minutes to ensure complete crystallization.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above its final melting point (e.g., 80 °C) to observe the melting of the different polymorphic forms.[4]
-
-
Atmosphere: Conduct the experiment under an inert nitrogen atmosphere with a purge gas flow rate of 20-50 mL/min to prevent oxidative degradation.[4]
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperatures, peak temperatures, and enthalpies of fusion (calculated from the area under the melting peaks) for each thermal transition.[4]
3.2. X-ray Diffraction (XRD) Protocol for Polymorph Identification
XRD is used to identify the specific crystalline structure of the POS polymorphs.
-
Sample Preparation: The POS sample is crystallized under controlled temperature conditions to obtain the desired polymorphic form. The crystallized sample is then carefully mounted on the XRD sample holder.
-
Instrument Setup: A powder X-ray diffractometer equipped with a temperature-controlled stage is used.
-
Data Collection:
-
The sample is maintained at a specific temperature using the temperature-controlled stage.
-
X-ray diffraction patterns are collected over a range of scattering angles (2θ). The small-angle X-ray scattering (SAXS) region provides information on the long spacings (related to the lamellar structure), while the wide-angle X-ray scattering (WAXS) region reveals the short spacings (related to the sub-cell packing of the fatty acid chains).[5]
-
-
Data Analysis: The positions and intensities of the diffraction peaks in the SAXS and WAXS patterns are used to identify the specific polymorphic form (α, β', or different β subforms).[6]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for characterizing the thermal behavior of POS.
Caption: Experimental workflow for thermal analysis of POS.
Polymorphic Transitions
The transformation from less stable to more stable polymorphic forms is a key aspect of the thermal behavior of POS. These transitions are influenced by factors such as temperature, time, and the presence of impurities. For instance, the desirable crystal form V in cocoa butter, which is associated with good chocolate quality, corresponds to the β₃ polymorph of POS. The transition to the more stable β₁ form of POS is linked to the formation of "bloom," a quality defect in chocolate.[3] Understanding and controlling these polymorphic transitions are therefore of significant industrial importance.
The following diagram illustrates the typical polymorphic transition pathways for a triacylglycerol like POS.
Caption: Polymorphic transitions of a triacylglycerol.
References
An In-depth Technical Guide to the Polymorphism of 1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POS) is a primary triacylglycerol (TAG) found in cocoa butter, and its polymorphic behavior is of paramount importance in the food and pharmaceutical industries. The crystalline form of POS dictates the physical properties of products, including texture, stability, and melting profile. This guide provides a comprehensive overview of the known polymorphs of POS, their thermodynamic properties, and the experimental methodologies used for their characterization. Detailed protocols for differential scanning calorimetry (DSC), X-ray diffraction (XRD), and solvent crystallization are presented. Furthermore, the polymorphic transformation pathways of POS are illustrated to provide a deeper understanding of its crystallization kinetics.
Introduction to the Polymorphism of POS
Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice. In the context of triacylglycerols like POS, these different polymorphs exhibit unique physical properties, such as melting points, enthalpies of fusion, and crystal habits. The control of POS polymorphism is critical in applications such as chocolate manufacturing, where the desirable glossy appearance and sharp melting behavior are attributed to a specific polymorphic form. In pharmaceutical formulations, the crystalline state of lipid excipients like POS can influence drug release and stability.
The primary polymorphic forms of triacylglycerols are designated as α, β', and β, in order of increasing stability. The α form is the least stable, with a hexagonal chain packing, while the β' form has an orthorhombic perpendicular chain packing. The β form is the most stable and possesses a triclinic parallel chain packing. For POS, several subtypes of the β form have been identified, namely β₁, β₂, and β₃, each with distinct thermal properties. Additionally, other forms such as δ and pseudo-β' have been reported in the literature.
Quantitative Data of POS Polymorphs
The following table summarizes the key quantitative data for the known polymorphs of this compound.
| Polymorph | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Long Spacing (Å) | Short Spacings (Å) |
| β₁ | 38.7[1] | 158.7[1] | 63.9 | 4.59 (vs), 4.04 (m), 3.93 (w), 3.86 (m), 3.71 (s) |
| β₂ | 33.8[1] | 147.9[1] | 63.5 | 4.58 (vs), 3.98 (m), 3.86 (m), 3.74 (m), 3.66 (m) |
| β₃ | 32.9[1] | 141.5[1] | 64.1 | 4.57 (vs), 3.98 (m), 3.86 (w), 3.73 (vw), 3.65 (w) |
| β-3 (Lutton) | 39.0 | Not Reported | 63.1 | Not Reported |
| β (Arishima et al.) | 35.5[1] | 147.8[1] | 64.0[1] | 4.58 (vs), 4.02 (w), 3.92 (m), 3.85 (m), 3.70 (s)[1] |
| β'-3 (Lutton) | 33.0[1] | Not Reported | 66.8 | Not Reported |
| α | 30.8 | Not Reported | 67.5 | 4.15 |
| δ | Not Reported | Not Reported | Not Reported | Not Reported |
| pseudo-β' | Not Reported | Not Reported | Not Reported | Not Reported |
vs = very strong, s = strong, m = medium, w = weak, vw = very weak
Experimental Protocols
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for studying the thermal transitions of lipids. It measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the POS sample into an aluminum DSC pan. Seal the pan hermetically. An empty, sealed pan is used as a reference.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards such as indium and zinc.
-
Thermal Program:
-
First Heating Scan: Heat the sample from a low temperature (e.g., 0°C) to a temperature above its highest melting point (e.g., 60°C) at a controlled rate (e.g., 5°C/min). This scan reveals the melting behavior of the initial crystalline form.
-
Cooling Scan: Cool the sample from the molten state back to the starting temperature at a controlled rate (e.g., 5°C/min or 10°C/min). This scan provides information on the crystallization behavior from the melt.
-
Second Heating Scan: Reheat the sample under the same conditions as the first heating scan. This scan reveals the melting behavior of the polymorphs formed during the controlled cooling step.
-
-
Atmosphere: Conduct the experiment under an inert nitrogen atmosphere with a purge gas flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of fusion (area under the peak) for each thermal transition.
Powder X-ray Diffraction (XRD)
Powder XRD is an essential technique for identifying the crystalline structure of different polymorphs. Each polymorph has a unique diffraction pattern.
Methodology:
-
Sample Preparation: The POS sample should be in a fine powder form. The powder is typically mounted on a low-background sample holder. For temperature-controlled experiments, the sample is placed in a specialized sample stage.
-
Instrument Setup:
-
Use a diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).
-
Set the operating voltage and current (e.g., 40 kV and 40 mA).
-
-
Data Collection:
-
Scan the sample over a range of 2θ angles. For triglycerides, it is common to perform both wide-angle X-ray scattering (WAXS) and small-angle X-ray scattering (SAXS).
-
WAXS (Short Spacings): Scan from 15° to 25° 2θ to obtain information about the sub-cell packing of the fatty acid chains.
-
SAXS (Long Spacings): Scan from 1° to 10° 2θ to determine the lamellar stacking distance.
-
-
Use a step size of 0.02° and a scan speed of 2°/min.
-
-
Data Analysis: Identify the d-spacings corresponding to the diffraction peaks. Compare the obtained short and long spacings with known values for different POS polymorphs to identify the crystalline form.
Solvent Crystallization
Solvent crystallization is a common method for obtaining specific polymorphs of triglycerides. Acetone (B3395972) is a frequently used solvent for the crystallization of POS.
Methodology:
-
Dissolution: Dissolve the POS sample in a minimal amount of warm acetone (e.g., 40-50°C) to create a saturated or near-saturated solution.
-
Crystallization:
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to a lower temperature (e.g., 4°C or -20°C) to induce crystallization. The rate of cooling can influence the resulting polymorph.
-
Slow Evaporation: Leave the solution in a loosely covered container at a constant temperature to allow the solvent to evaporate slowly, leading to the formation of crystals.
-
-
Crystal Harvesting: Once a sufficient amount of crystals has formed, separate them from the solvent by filtration (e.g., using a Büchner funnel).
-
Drying: Wash the crystals with a small amount of cold solvent and then dry them under vacuum to remove any residual solvent.
-
Characterization: Analyze the obtained crystals using DSC and XRD to determine their polymorphic form.
Polymorphic Transformation Pathways and Experimental Workflows
The formation and transformation of POS polymorphs follow specific pathways that are influenced by thermal history and kinetic factors. The following diagrams illustrate these relationships.
Conclusion
The polymorphism of this compound is a complex phenomenon with significant practical implications. A thorough understanding of the different crystal forms and their transformation kinetics is essential for controlling the physical properties of products containing POS. This guide has provided a detailed overview of the known polymorphs, their quantitative characteristics, and the experimental protocols required for their analysis. By applying these methodologies, researchers and professionals in the food and pharmaceutical industries can better characterize and control the polymorphic behavior of POS, leading to improved product quality and performance.
References
The Solubility of 1-Palmitoyl-2-oleoyl-3-stearoylglycerol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POS) is a triacylglycerol of significant interest, particularly in the food and pharmaceutical industries. As a major component of cocoa butter, its physical properties, including its solubility in organic solvents, are critical for processes such as purification, crystallization, and formulation development.[1][2] This technical guide provides a comprehensive overview of the solubility of POS in various organic solvents, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Core Concepts in Triglyceride Solubility
The solubility of triglycerides like POS is governed by the principle of "like dissolves like." As large, nonpolar molecules, triglycerides are generally soluble in nonpolar organic solvents and have limited solubility in polar solvents.[3] Factors influencing their solubility include the nature of the solvent, temperature, and the specific fatty acid composition of the triglyceride. The presence of both saturated (palmitic and stearic) and unsaturated (oleic) fatty acids in POS contributes to its unique physical properties.[3]
Quantitative Solubility Data
Table 1: Qualitative Solubility of this compound (POS)
| Solvent | Qualitative Solubility |
| Chloroform | Slightly Soluble[2][4] |
| Methanol | Slightly Soluble[2][4] |
| Ethyl Acetate | Slightly Soluble[1] |
Note: "Slightly soluble" indicates that the solute has a low but measurable solubility in the solvent.
Experimental Protocols for Determining Triglyceride Solubility
Several established methods can be employed to quantitatively determine the solubility of triglycerides like POS. The following protocols are based on common laboratory practices for lipid analysis.
Isothermal Equilibrium and Gravimetric Determination
This classical method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute by mass.
Methodology:
-
Sample Preparation: Accurately weigh an excess amount of POS into a sealed, temperature-controlled vessel containing a known volume of the desired organic solvent.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.
-
Phase Separation: Allow the undissolved solid to settle. A centrifugation step can be used to facilitate clear separation of the saturated solution.
-
Sample Extraction: Carefully extract a known volume of the clear supernatant (the saturated solution) using a pre-heated pipette to prevent precipitation upon cooling.
-
Solvent Evaporation: Transfer the extracted sample to a pre-weighed, dry container. Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven at a temperature that does not degrade the POS.
-
Gravimetric Analysis: Once the solvent is fully evaporated, weigh the container with the dried POS residue.
-
Calculation: The solubility can be calculated as follows:
Solubility ( g/100 mL) = [(Weight of container with residue - Weight of empty container) / Volume of extracted sample (mL)] x 100
Differential Scanning Calorimetry (DSC) Method
This thermal analysis technique can be used to determine the saturation solubility by observing the melting enthalpy of the solvent in the presence of the solute.
Methodology:
-
Sample Preparation: Prepare a series of samples with known concentrations of POS in the organic solvent.
-
DSC Analysis: Place a small, accurately weighed amount of each sample into a DSC pan and seal it.
-
Thermal Scan: Heat the samples in the DSC instrument at a controlled rate (e.g., 5-10 °C/min) over a temperature range that encompasses the melting point of the solvent.
-
Data Analysis: Determine the melting enthalpy (ΔH_melt) of the solvent for each sample from the resulting thermogram.
-
Solubility Determination: Plot the melting enthalpy of the solvent as a function of the POS concentration. The point at which the melting enthalpy begins to plateau or deviate from a linear trend indicates the saturation solubility at the melting temperature of the solvent.
Experimental Workflow
The following diagram illustrates a typical workflow for determining the solubility of a triglyceride using the isothermal equilibrium and gravimetric method.
Caption: A flowchart of the gravimetric method for solubility.
Conclusion
While precise quantitative data for the solubility of this compound in various organic solvents remains elusive in readily available literature, established qualitative information and general principles of lipid solubility provide a strong foundation for researchers. The experimental protocols detailed in this guide offer robust methods for determining this critical parameter in-house. Such empirical data is invaluable for the effective design and optimization of processes involving POS in both research and industrial applications, from drug delivery system development to the quality control of food products. The lack of published quantitative data highlights an opportunity for further research to fill this knowledge gap in the scientific community.
References
1-Palmitoyl-2-oleoyl-3-stearoylglycerol: A Potential Biomarker in the Landscape of Metabolic Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Metabolic diseases, including obesity, type 2 diabetes mellitus (T2DM), and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The intricate interplay of genetics, lifestyle, and environmental factors culminates in complex pathophysiological changes, often centered around dysregulated lipid metabolism. In the quest for precise diagnostic and prognostic tools, specific lipid molecules are emerging as promising biomarkers. Among these is 1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POSG), a specific triacylglycerol (TAG) species that has garnered attention for its potential association with metabolic dysregulation. This technical guide provides a comprehensive overview of the current understanding of POSG as a biomarker, detailing its biochemical context, analytical methodologies, and its putative role in the signaling pathways underlying metabolic diseases.
Biochemical Profile of this compound (POSG)
POSG is a mixed-acid triacylglycerol with the chemical formula C₅₅H₁₀₄O₆ and a molecular weight of 861.4 g/mol .[1][2] It is composed of a glycerol (B35011) backbone esterified with three distinct fatty acids: palmitic acid (a saturated 16-carbon fatty acid) at the sn-1 position, oleic acid (a monounsaturated 18-carbon fatty acid) at the sn-2 position, and stearic acid (a saturated 18-carbon fatty acid) at the sn-3 position. The specific arrangement of these fatty acids on the glycerol backbone defines its isomeric form and is crucial for its biological activity and metabolic fate.
POSG as a Biomarker for Metabolic Diseases
While research specifically isolating POSG is still emerging, a growing body of evidence from lipidomic studies points towards significant alterations in the triacylglycerol profiles of individuals with metabolic diseases.
Non-Alcoholic Fatty Liver Disease (NAFLD)
Increased serum levels of a triacylglycerol with the same fatty acid composition as POSG have been identified as a potential biomarker for NAFLD.[3] Lipidomic analyses of liver tissue from patients with NAFLD have shown a significant increase in total triacylglycerol content compared to healthy individuals.[4] Furthermore, studies on serum lipid profiles in NAFLD patients have revealed a significant increase in total triglycerides, particularly those with lower carbon numbers and fewer unsaturated bonds.[5]
Obesity
Obesity is characterized by an excessive accumulation of adipose tissue and is a major risk factor for other metabolic disorders. Lipidomic studies in obese individuals have consistently shown elevated levels of various lipid classes, including triacylglycerols.[6] While specific data for POSG is limited, the overall increase in TAGs in obesity suggests that specific species like POSG are also likely to be elevated. One study found that interstitial glycerol concentrations, a product of TAG breakdown, are significantly higher in the subcutaneous adipose tissue of obese individuals compared to lean subjects, indicating increased lipolysis and TAG turnover.[7]
Type 2 Diabetes Mellitus (T2DM)
Type 2 Diabetes is characterized by insulin (B600854) resistance and hyperglycemia. Dyslipidemia, including elevated plasma triglycerides, is a common feature of T2DM. While direct measurement of POSG in large T2DM cohorts is not yet widely reported, the general consensus from lipidomic studies is that the overall TAG profile is significantly altered in individuals with T2DM.[6]
Table 1: Summary of Triacylglycerol Alterations in Metabolic Diseases
| Disease State | Sample Type | Key Findings | Reference |
| NAFLD | Liver Tissue | Significant increase in total triacylglycerol content. | [4] |
| Serum | Significant increase in total triglycerides, particularly those with low carbon numbers and unsaturation. | [5] | |
| Serum | Increased levels of a TAG with the same fatty acid composition as POSG. | [3] | |
| Obesity | Serum | Elevated levels of total triacylglycerols. | [6] |
| Adipose Tissue | Increased interstitial glycerol concentrations, indicating higher TAG turnover. | [7] | |
| Type 2 Diabetes | Serum | Altered triacylglycerol profile. | [6] |
Potential Signaling Pathways Involving POSG
The accumulation of specific lipid species, including TAGs and their metabolic byproducts like diacylglycerols (DAGs) and ceramides, is thought to play a crucial role in the development of insulin resistance, a cornerstone of most metabolic diseases. While the direct signaling effects of POSG are yet to be fully elucidated, it is hypothesized to contribute to the general mechanisms of lipotoxicity.
An excess of intracellular lipids can lead to the activation of novel protein kinase C (PKC) isoforms, particularly PKCθ in skeletal muscle.[8] Activated PKCθ can phosphorylate the insulin receptor substrate-1 (IRS-1) at serine residues, which inhibits the normal tyrosine phosphorylation of IRS-1 by the insulin receptor.[8] This impairment of the insulin signaling cascade leads to reduced glucose uptake and utilization, contributing to insulin resistance.[9]
Experimental Protocols for POSG Quantification
The accurate quantification of POSG in biological matrices is challenging due to its complex isomeric nature and the presence of a vast number of other lipid species. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of individual lipid molecules.
Sample Preparation: Lipid Extraction from Plasma/Serum
A crucial first step is the efficient extraction of lipids from the biological sample. The Folch and Bligh-Dyer methods are commonly employed.
Protocol 1: Modified Folch Extraction
-
To 100 µL of plasma or serum, add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
-
Add 500 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for an additional 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully aspirate the lower organic (chloroform) layer containing the lipids and transfer to a clean tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 9:1 methanol:chloroform) for LC-MS/MS analysis.
LC-MS/MS Analysis of POSG
Instrumentation:
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of MS/MS.
Table 2: Typical LC-MS/MS Parameters for Triacylglycerol Analysis
| Parameter | Typical Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) |
| Mobile Phase A | Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid |
| Mobile Phase B | Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid |
| Gradient | A time-programmed gradient from a high percentage of mobile phase A to a high percentage of mobile phase B to elute the hydrophobic TAGs. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 50 - 60 °C |
| Injection Volume | 1 - 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion | [M+NH₄]⁺ adduct of POSG (m/z 878.8) |
| Product Ions | Neutral loss of the fatty acyl chains (e.g., loss of palmitic acid, oleic acid, or stearic acid). Specific fragment ions corresponding to the diacylglycerol backbone can also be monitored. |
| Scan Type | Multiple Reaction Monitoring (MRM) for targeted quantification. |
Quantification:
Absolute quantification of POSG requires a stable isotope-labeled internal standard (e.g., d5-POSG). A calibration curve is generated using known concentrations of a POSG analytical standard. The concentration of POSG in the sample is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion and Future Directions
This compound is emerging as a potentially valuable biomarker for metabolic diseases, particularly NAFLD. While direct evidence linking elevated POSG to obesity and T2DM requires further large-scale clinical studies, the broader lipidomic data strongly suggests its involvement. The accumulation of POSG and similar TAG species likely contributes to the lipotoxic environment that drives insulin resistance.
Future research should focus on:
-
Quantitative Studies: Large cohort studies are needed to establish the precise plasma and tissue concentrations of POSG in healthy individuals versus those with obesity, T2DM, and different stages of NAFLD.
-
Isomer-Specific Analysis: Differentiating POSG from its isomers is critical to understanding its specific biological role. Advanced analytical techniques will be essential for this.
-
Mechanistic Studies: In vitro and in vivo studies are required to elucidate the specific signaling pathways modulated by POSG and to determine its relative contribution to insulin resistance compared to other lipid species.
The continued investigation of specific lipid biomarkers like POSG holds great promise for improving the diagnosis, risk stratification, and development of targeted therapies for metabolic diseases.
References
- 1. This compound | C55H104O6 | CID 11366450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Palmitoyl-2-oleoyl-3-stearoyl-sn-glycerol | C55H104O6 | CID 91870181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Palmitoyl-2-Stearoyl-3-Oleoyl-rac-glycerol | TargetMol [targetmol.com]
- 4. A lipidomic analysis of nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [A serum lipidomic study of patients with non-alcoholic fatty liver disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipid droplet - Wikipedia [en.wikipedia.org]
- 7. Glycerol production in subcutaneous adipose tissue in lean and obese humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. mdpi.com [mdpi.com]
Methodological & Application
HPLC methods for separation of 1-Palmitoyl-2-oleoyl-3-stearoylglycerol isomers.
An in-depth analysis of high-performance liquid chromatography (HPLC) methodologies reveals that the separation of 1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POS) isomers is a complex analytical challenge that can be effectively addressed using advanced chromatographic techniques. For researchers, scientists, and professionals in drug development, achieving high-resolution separation of these triacylglycerol (TAG) isomers is critical for quality control, understanding lipid metabolism, and developing lipid-based therapeutics. This document provides detailed application notes and protocols for three primary HPLC-based methodologies: Non-Aqueous Reversed-Phase HPLC (NARP-HPLC), Silver-Ion HPLC (Ag+-HPLC), and Chiral HPLC.
Method 1: Non-Aqueous Reversed-Phase (NARP) HPLC for Regioisomer Separation
NARP-HPLC separates TAGs based on their equivalent carbon number (ECN), which accounts for both the total number of carbon atoms and the degree of unsaturation in the fatty acid chains. With careful optimization of the stationary phase, mobile phase, and temperature, this technique can successfully resolve regioisomers. Polymeric ODS (octadecylsilyl) columns, particularly those that are non-endcapped, have demonstrated efficacy in recognizing the structural differences between TAG positional isomers.[1][2] Lowering the column temperature can often enhance the resolution between closely eluting isomers.[1][2]
Experimental Protocol: NARP-HPLC
-
Sample Preparation:
-
Dissolve the lipid sample or standard mixture in the initial mobile phase solvent (e.g., a mixture of acetonitrile (B52724) and isopropanol) to a final concentration of 1-5 mg/mL.
-
Filter the sample solution through a 0.2 µm PTFE syringe filter before injection to remove any particulate matter.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC or UHPLC system equipped with a column thermostat, autosampler, and a suitable detector such as a Mass Spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD).
-
Column: A non-endcapped polymeric ODS column is recommended for optimal separation of positional isomers.[1][2] A C18 or C30 column can also be used.[3]
-
Mobile Phase: An isocratic or gradient elution using a binary solvent system of acetonitrile (Solvent A) and isopropanol (B130326) or acetone (B3395972) (Solvent B) is typically employed.[3][4] The precise ratio and gradient profile may require optimization based on the specific isomers of interest.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintaining a controlled column temperature is crucial for reproducible separations. A lower temperature, for instance, 10°C, has been shown to improve the resolution of some TAG positional isomers.[1][2]
-
Injection Volume: 10-20 µL.
-
Detector: An ELSD or MS is suitable for the detection of TAGs which lack a strong UV chromophore.
-
Data Presentation: NARP-HPLC
| Parameter | Condition 1 | Condition 2 |
| Column | Non-endcapped polymeric ODS | C30 |
| Mobile Phase | Acetonitrile/Isopropanol (gradient) | Acetone/Acetonitrile (gradient)[5] |
| Temperature | 10°C[1][2] | 25°C |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Isomer Elution Order | Dependent on ECN | Dependent on ECN |
Note: Specific retention times are highly dependent on the exact system, column, and mobile phase composition and should be determined empirically with standards.
Method 2: Silver-Ion HPLC (Ag+-HPLC) for Unsaturation-Based Isomer Separation
Silver-ion HPLC is a powerful technique that provides excellent selectivity for separating TAG isomers based on the number, position, and geometry (cis/trans) of double bonds within the fatty acid chains. The stationary phase is impregnated with silver ions, which form reversible π-complexes with the double bonds of unsaturated fatty acids.[3] The strength of this interaction, and consequently the retention time, increases with the number of double bonds.
Experimental Protocol: Ag+-HPLC
-
Sample Preparation:
-
Dissolve the triglyceride sample in a non-polar solvent such as hexane (B92381) or a mixture of hexane and a small amount of a more polar solvent like isopropanol to a concentration of 1-5 mg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter.
-
-
HPLC System and Conditions:
-
HPLC System: An HPLC system with a gradient pump, column oven, and ELSD or MS detector.
-
Column: A commercially available silver-ion column (e.g., ChromSpher 5 Lipids) or a silica-based column impregnated with silver nitrate.[6][7]
-
Mobile Phase: A gradient elution is often necessary for complex mixtures. A common mobile phase system consists of a non-polar solvent like hexane or toluene (B28343) as Solvent A, and a slightly more polar solvent or mixture, such as hexane/acetonitrile or toluene/ethyl acetate, as Solvent B.[6][8]
-
Flow Rate: Typically in the range of 1.0-1.5 mL/min.[6]
-
Column Temperature: Column temperature can influence the retention behavior; a controlled temperature between 20°C and 40°C is common.[8]
-
Injection Volume: 20 µL.[7]
-
Detector: ELSD or APCI-MS.
-
Data Presentation: Ag+-HPLC
| Parameter | Condition 1 |
| Column | ChromSpher 5 Lipids[7] |
| Mobile Phase A | n-hexane:isopropanol:acetonitrile (100:0.1:0.1, v/v/v)[7] |
| Mobile Phase B | n-hexane:isopropanol:acetonitrile (100:1:1, v/v/v)[7] |
| Gradient | Linear gradient from A to B[7] |
| Flow Rate | 1.5 mL/min[7] |
| Temperature | 40°C[7] |
| Isomer Elution Order | Increasing number of double bonds leads to longer retention. |
Method 3: Chiral HPLC for Enantiomeric Separation
Chiral HPLC is the definitive method for the separation of enantiomeric TAGs. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral TAG, leading to their separation. Polysaccharide-based chiral columns have proven to be effective for this purpose.[1] In some instances, chiral HPLC can also simultaneously separate positional isomers.[9][10]
Experimental Protocol: Chiral HPLC
-
Sample Preparation:
-
Dissolve the TAG sample in the mobile phase or a compatible solvent (e.g., acetonitrile, hexane/isopropanol) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.2 µm PTFE syringe filter.
-
-
HPLC System and Conditions:
-
HPLC System: An HPLC system with a precise pumping system (isocratic or gradient), a column thermostat, and a sensitive detector (ELSD or MS). A recycling HPLC system can be used to enhance the resolution of closely eluting enantiomers.[1]
-
Column: A polysaccharide-based chiral column, such as CHIRALPAK IF-3.[9][11]
-
Mobile Phase: Typically, a simple mobile phase like 100% acetonitrile or a mixture of hexane and an alcohol (e.g., isopropanol) is used.[9][11]
-
Flow Rate: A flow rate in the range of 0.5-1.0 mL/min is common.
-
Column Temperature: A controlled ambient or sub-ambient temperature is often preferred to maximize chiral recognition.
-
Injection Volume: 5-10 µL.
-
Detector: ELSD or MS.
-
Data Presentation: Chiral HPLC
| Parameter | Condition 1 |
| Column | CHIRALPAK IF-3[9][11] |
| Mobile Phase | Acetonitrile[9][11] |
| Flow Rate | 0.5 mL/min |
| Temperature | 25°C |
| Isomer Elution Order | Enantiomers are separated, and the elution order depends on the specific interactions with the CSP. |
Visualizations
Caption: General experimental workflow for HPLC analysis of TAG isomers.
Caption: Relationship between key HPLC parameters and separation outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]
- 5. aocs.org [aocs.org]
- 6. aocs.org [aocs.org]
- 7. 3.5. Analysis of TAG Composition with Silver Ion-High Performance Liquid Chromatography (Ag-HPLC) [bio-protocol.org]
- 8. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Note and Protocol for Fatty Acid Profiling of 1-Palmitoyl-2-oleoyl-3-stearoylglycerol by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of the fatty acid composition of the triacylglycerol 1-Palmitoyl-2-oleoyl-3-stearoylglycerol using gas chromatography with flame ionization detection (GC-FID). The methodology covers sample preparation, specifically the transesterification of the triglyceride into fatty acid methyl esters (FAMEs), the GC-FID operational parameters, and the data analysis for accurate quantification. This protocol is designed to be a robust and reliable method for researchers in various fields, including drug development, clinical diagnostics, and nutritional science.
Introduction
Triacylglycerols are a major class of lipids, and their fatty acid composition is of significant interest in numerous areas of research. This compound is a specific triacylglycerol containing palmitic acid (C16:0), oleic acid (C18:1), and stearic acid (C18:0).[1][2] Gas chromatography is a powerful technique for the separation and quantification of fatty acids.[3][4] However, due to their low volatility, fatty acids must first be derivatized into a more volatile form, typically fatty acid methyl esters (FAMEs), through a process called transesterification.[5][6][7] This application note outlines a comprehensive protocol for the fatty acid profiling of this compound by GC-FID.
Experimental Workflow
The overall experimental workflow for the fatty acid profiling of this compound is depicted in the following diagram.
Caption: Experimental workflow for fatty acid profiling.
Experimental Protocols
Materials and Reagents
-
This compound standard (>99% purity)
-
Toluene, anhydrous
-
Hexane (B92381), GC grade
-
Sodium methoxide, 0.5 M in methanol (B129727)
-
Internal Standard (IS): Heptadecanoic acid (C17:0) methyl ester
-
FAME reference standard mixture (containing methyl palmitate, methyl stearate, and methyl oleate)
-
Deionized water
-
Sodium chloride, saturated solution
-
Anhydrous sodium sulfate (B86663)
-
2 mL glass vials with PTFE-lined caps
Sample Preparation: Transesterification
This protocol is adapted for the transesterification of a pure triacylglycerol standard.
-
Sample Preparation : Accurately weigh approximately 10 mg of the this compound standard into a 2 mL glass vial.
-
Dissolution : Add 1 mL of toluene to dissolve the sample.
-
Internal Standard Addition : Add a known amount of the internal standard (e.g., 100 µL of a 1 mg/mL solution of heptadecanoic acid methyl ester in hexane).
-
Transesterification : Add 0.5 mL of 0.5 M sodium methoxide in methanol to the vial.[8] Cap the vial tightly and vortex for 1 minute.
-
Incubation : Allow the reaction to proceed at room temperature for 10 minutes with occasional vortexing.
-
Reaction Quenching : Add 0.5 mL of deionized water to stop the reaction. Vortex for 30 seconds.
-
Phase Separation : Centrifuge the vial at 2000 rpm for 5 minutes to facilitate phase separation.
-
FAME Extraction : Carefully transfer the upper hexane layer containing the FAMEs to a new clean vial.
-
Washing : Wash the hexane extract with 0.5 mL of saturated sodium chloride solution. Vortex and centrifuge as before.
-
Drying : Transfer the final hexane layer to a vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Sample : The dried hexane extract is now ready for GC-FID analysis.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Instrumentation
A gas chromatograph equipped with a flame ionization detector (FID), an autosampler, and a data acquisition system is required.
GC-FID Conditions
The following table outlines the recommended GC-FID parameters for the analysis of the prepared FAMEs.
| Parameter | Value |
| Column | BPX-70 fused silica (B1680970) capillary column (30 m x 0.25 mm i.d., 0.2 µm film thickness)[3] |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Oven Temperature Program | Initial temperature: 100 °C, hold for 2 minRamp 1: 10 °C/min to 180 °CRamp 2: 5 °C/min to 240 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 260 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Nitrogen) | 25 mL/min |
Data Presentation and Quantification
Identification of Fatty Acid Methyl Esters
The individual FAMEs in the sample are identified by comparing their retention times with those of the known standards in the FAME reference mixture.
Quantification
The concentration of each fatty acid is calculated using the internal standard method. The peak area of each FAME is normalized to the peak area of the internal standard. The amount of each fatty acid is then determined by comparing the normalized peak areas to a calibration curve generated from the FAME reference standard mixture.
The fatty acid composition is typically expressed as a weight percentage of the total fatty acids.
Expected Fatty Acid Profile
The theoretical fatty acid composition of this compound is presented in the table below. The experimental results should be in close agreement with these values.
| Fatty Acid | Abbreviation | Molecular Weight ( g/mol ) | Theoretical Weight % |
| Palmitic Acid | C16:0 | 256.42 | 33.12% |
| Stearic Acid | C18:0 | 284.48 | 36.75% |
| Oleic Acid | C18:1 | 282.46 | 36.49% |
| Total | 106.36% |
Note: The total percentage exceeds 100% due to the addition of a water molecule during the hydrolysis of the ester bonds, which is accounted for in the molecular weight of the free fatty acids.
When expressed as a molar ratio, the expected result is 1:1:1 for palmitic, oleic, and stearic acids.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the analytical steps and the expected outcome.
Caption: From analyte to analytical output.
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the fatty acid profiling of this compound by GC-FID. The key steps of transesterification and the optimized GC-FID conditions ensure accurate quantification of the constituent fatty acids. This methodology is applicable to a wide range of research and development activities where detailed lipid analysis is required.
References
- 1. CAS 2190-27-4: this compound [cymitquimica.com]
- 2. caymanchem.com [caymanchem.com]
- 3. An accurate and reliable method for identification and quantification of fatty acids and trans fatty acids in food fats samples using gas chromatography - Arabian Journal of Chemistry [arabjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. Quantification of Fatty Acids in Mammalian Tissues by Gas Chromatography–Hydrogen Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s4science.at [s4science.at]
- 7. m.youtube.com [m.youtube.com]
- 8. avantiresearch.com [avantiresearch.com]
Application Notes and Protocols for the Mass Spectrometry Analysis of 1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POS)
Introduction
1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POS), a triacylglycerol (TAG) with the chemical formula C55H104O6, is a significant component in various natural fats and oils, including cocoa butter.[1] Its specific fatty acid composition and positional distribution on the glycerol (B35011) backbone influence the physical and metabolic properties of products in the food, pharmaceutical, and cosmetic industries. Accurate and detailed analysis of POS, particularly its fragmentation pattern in mass spectrometry, is crucial for structural elucidation, quality control, and understanding its role in biological systems.
These application notes provide a comprehensive guide for the analysis of POS using mass spectrometry, detailing experimental protocols and expected fragmentation data. The methodologies are intended for researchers, scientists, and drug development professionals working in lipidomics and related fields.
Predicted Mass Spectrometry Fragmentation of this compound
The mass spectrometric analysis of triacylglycerols like POS typically involves soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). In positive ion mode, TAGs readily form adducts with cations like sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺). Collision-Induced Dissociation (CID) of these precursor ions results in the neutral loss of the constituent fatty acid chains, producing diagnostic diacylglycerol (DAG) and monoacylglycerol (MAG)-like fragment ions. The fragmentation of POS is characterized by the sequential loss of its fatty acids: palmitic acid (16:0), oleic acid (18:1), and stearic acid (18:0).
Quantitative Fragmentation Data
The following tables summarize the predicted quantitative fragmentation data for the [M+Na]⁺ and [M+NH₄]⁺ adducts of this compound. This data is based on established fragmentation principles of triacylglycerols.
Table 1: Predicted Fragmentation Data for [POS + Na]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |
| 883.8 | 627.5 | C16H32O2 (Palmitic Acid) | Loss of Palmitic Acid |
| 883.8 | 601.5 | C18H34O2 (Oleic Acid) | Loss of Oleic Acid |
| 883.8 | 599.5 | C18H36O2 (Stearic Acid) | Loss of Stearic Acid |
Table 2: Predicted Fragmentation Data for [POS + NH₄]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |
| 878.8 | 622.5 | C16H32O2 + NH3 | Loss of Palmitic Acid and Ammonia |
| 878.8 | 596.5 | C18H34O2 + NH3 | Loss of Oleic Acid and Ammonia |
| 878.8 | 594.5 | C18H36O2 + NH3 | Loss of Stearic Acid and Ammonia |
Experimental Protocols
This section outlines a comprehensive protocol for the analysis of POS from sample preparation to mass spectrometry analysis.
Part 1: Lipid Extraction
The initial step in the analysis of POS is the extraction of lipids from the sample matrix. The Folch method is a widely used and robust technique for lipid extraction from biological samples.
Protocol: Modified Folch Method for Lipid Extraction
-
Sample Preparation: To a 1.5 mL microcentrifuge tube, add the sample (e.g., 50 µL of plasma or homogenized tissue).
-
Solvent Addition: Add 1 mL of a 2:1 (v/v) chloroform (B151607):methanol solution to the sample.
-
Homogenization: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and lipid extraction.
-
Phase Separation: Add 200 µL of 0.9% NaCl solution to induce phase separation. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to separate the layers. Three layers will be visible: an upper aqueous phase, a protein disk at the interface, and a lower organic phase containing the lipids.
-
Lipid Collection: Carefully aspirate and discard the upper aqueous layer. Using a clean glass Pasteur pipette, transfer the lower chloroform layer containing the lipids to a new glass tube.
-
Drying: Evaporate the solvent from the collected lipid extract under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of the mobile phase for MS analysis (e.g., 100 µL of methanol/chloroform 1:1, v/v).
Part 2: Mass Spectrometry Analysis
Flow Injection Analysis (FIA) coupled with tandem mass spectrometry (MS/MS) is a rapid and effective method for the analysis of specific lipid species like POS.
Protocol: FIA-MS/MS Analysis of POS
-
Instrumentation: Utilize a triple quadrupole or a higher-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.
-
Infusion: The reconstituted lipid extract is introduced into the mass spectrometer via flow injection at a constant flow rate (e.g., 10 µL/min). The mobile phase should contain an appropriate cation for adduct formation (e.g., 10 mM sodium acetate (B1210297) for [M+Na]⁺ or 10 mM ammonium acetate for [M+NH₄]⁺).
-
MS Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
-
MS/MS Analysis:
-
Precursor Ion Selection: Set the mass spectrometer to isolate the precursor ion of POS ([M+Na]⁺ at m/z 883.8 or [M+NH₄]⁺ at m/z 878.8).
-
Collision-Induced Dissociation (CID): Fragment the selected precursor ion using a collision gas (e.g., argon) at an optimized collision energy (e.g., 30-40 eV).
-
Product Ion Scanning: Acquire the full scan mass spectrum of the resulting fragment ions to identify the characteristic neutral losses of the fatty acid moieties.
-
Visualizations
Caption: Experimental workflow for the mass spectrometry analysis of this compound.
Caption: Predicted fragmentation pathway of the [M+Na]⁺ adduct of this compound.
References
Application Notes & Protocols: Enzymatic Synthesis of 1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POSn)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Structured triglycerides (STs) are triacylglycerols (TAGs) that have been modified to alter the fatty acid composition and/or their positional distribution on the glycerol (B35011) backbone.[1] This targeted restructuring creates lipids with specific nutritional, therapeutic, or physical properties. 1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POSn), an ABC-type ST, possesses a unique arrangement of saturated (palmitic C16:0, stearic C18:0) and monounsaturated (oleic C18:1) fatty acids.[2] Its specific structure is of significant interest in food science and pharmaceuticals.
Enzymatic synthesis of STs using lipases offers substantial advantages over chemical methods, including mild reaction conditions, high stereo- and regioselectivity, and reduced formation of unwanted byproducts.[1][3] Lipases (EC 3.1.1.3), particularly those with sn-1,3 specificity, are powerful biocatalysts for these transformations.[4][5]
This document outlines a detailed protocol for the multi-step enzymatic synthesis of this compound (POSn). The proposed strategy involves two primary enzymatic stages:
-
Synthesis of 2-oleoyl-sn-glycerol (2-OG) via alcoholysis of triolein (B1671897) using an sn-1,3 regiospecific lipase (B570770).
-
Sequential sn-1,3 esterification of the 2-OG intermediate with palmitic and stearic acids.
Principle of Synthesis
The synthesis of an ABC-type structured triglyceride like POSn is a complex process that requires precise control over the esterification at the sn-1 and sn-3 positions. A direct, one-pot reaction with 2-oleoyl-glycerol and both palmitic and stearic acids would yield a mixture of products (e.g., POP, SOS, POS) due to the non-specific nature of sn-1,3 lipases towards the two positions. Therefore, a sequential, multi-step approach is necessary.
The core of this method relies on the high regioselectivity of certain lipases that exclusively act on the sn-1 and sn-3 positions of the glycerol backbone, leaving the sn-2 position intact.[5][6] The overall reaction pathway is visualized below.
Caption: Proposed multi-step enzymatic pathway for POSn synthesis.
Experimental Protocols
Protocol 1: Synthesis of 2-Oleoyl-sn-glycerol (2-OG) via Ethanolysis
This protocol is adapted from methodologies for producing 2-monoacylglycerols from triglycerides using sn-1,3 specific lipases.[5]
Materials:
-
Triolein (substrate)
-
Immobilized sn-1,3 regiospecific lipase (e.g., Lipozyme® RM IM from Rhizomucor miehei)[5]
-
Dry ethanol (B145695) (dried over 3Å molecular sieves)
-
n-Hexane (solvent)
-
Molecular sieves (4Å, activated)
-
Silica (B1680970) gel for column chromatography
-
Solvents for TLC (e.g., hexane:diethyl ether:acetic acid)
Procedure:
-
Dissolve triolein (e.g., 0.5 mmol) in 10 mL of n-hexane in a screw-capped flask.
-
Add dry ethanol in a 1:7 molar ratio (triolein:ethanol).
-
Add the immobilized lipase, typically 10% by weight of the triglyceride.[5]
-
Add activated 4Å molecular sieves to the mixture to absorb the fatty acid ethyl esters formed as byproducts.
-
Incubate the reaction mixture in an orbital shaker at 200 rpm and 40-50°C for 8-24 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them using Thin Layer Chromatography (TLC).
-
Once the reaction reaches optimal conversion, stop the reaction by filtering off the immobilized enzyme.
-
Evaporate the solvent (n-hexane and excess ethanol) under reduced pressure using a rotary evaporator.
-
Purify the resulting 2-OG from unreacted triolein, diacylglycerols, and fatty acid ethyl esters using silica gel column chromatography. Crystallization at low temperatures can also be an effective purification method.[5]
-
Analyze the purity of the final 2-OG product using Gas Chromatography (GC) after derivatization to its trimethylsilyl (B98337) (TMS) ether.
Protocol 2: Sequential Esterification to Synthesize POSn
This protocol involves two sequential esterification reactions. Careful control of stoichiometry and reaction time is crucial to maximize the yield of the desired intermediate and final product.
A. Synthesis of 1-Palmitoyl-2-oleoyl-sn-glycerol (PO-OH)
Materials:
-
Purified 2-Oleoyl-sn-glycerol (2-OG)
-
Palmitic acid
-
Immobilized sn-1,3 lipase (e.g., Lipozyme® RM IM)
-
n-Hexane (solvent)
-
Molecular sieves (4Å, activated)
Procedure:
-
Dissolve the purified 2-OG (e.g., 0.1 mmol) and palmitic acid in a 1:1.1 molar ratio (2-OG:Palmitic Acid) in 5 mL of n-hexane. A slight excess of the fatty acid is used to drive the reaction.
-
Add 10% (w/w of total substrates) immobilized lipase and activated molecular sieves to remove the water generated during esterification.[7]
-
Incubate the reaction at 50-60°C with shaking (200 rpm) for 4-12 hours. The shorter reaction time aims to favor mono-acylation.
-
Monitor the formation of the PO-OH intermediate via TLC.
-
Stop the reaction by filtering the enzyme when the desired conversion is achieved.
-
Purify the 1-Palmitoyl-2-oleoyl-sn-glycerol intermediate using column chromatography to remove unreacted 2-OG and excess palmitic acid.
B. Synthesis of this compound (POSn)
Materials:
-
Purified 1-Palmitoyl-2-oleoyl-sn-glycerol (PO-OH)
-
Stearic acid
-
Immobilized sn-1,3 lipase (e.g., Novozym 435, which has shown high efficiency in esterification reactions)[8][9]
-
n-Hexane or a solvent-free system
-
Molecular sieves or vacuum for water removal
Procedure:
-
Dissolve the purified PO-OH intermediate (e.g., 0.05 mmol) and stearic acid in a 1:1.5 molar ratio in 5 mL of n-hexane.
-
Add 5-10% (w/w) immobilized lipase.
-
For water removal, either add activated molecular sieves or perform the reaction under vacuum.[10][11]
-
Incubate the reaction at 60°C with vigorous shaking for 12-48 hours.
-
Monitor the formation of the final POSn product via TLC and GC.
-
Stop the reaction by removing the enzyme via filtration.
-
Purify the final POSn product using column chromatography or molecular distillation to remove all reactants and byproducts.[8]
-
Confirm the structure and determine the fatty acid composition at each position (regiospecific analysis) using pancreatic lipase hydrolysis followed by GC analysis.[12]
Data Presentation: Optimizing Reaction Conditions
While specific data for POSn synthesis is limited, the following tables summarize typical results from related enzymatic syntheses of structured triglycerides. These can be used as a guide for optimizing the protocols described above.
Table 1: Influence of Lipase Type on 2-Monoacylglycerol (2-MG) Yield (Data adapted from analogous alcoholysis reactions[5])
| Lipase Source | Carrier | Yield of 2-MG (%) | Purity of 2-MG (%) |
| Rhizomucor miehei | Anion Exchange Resin | 88 | >95 |
| Rhizopus delemar | Celite | 75 | 92 |
| Rhizopus javanicus | EP 100 (Polypropylene) | 81 | 94 |
| Candida rugosa | Celite | 45 | 78 |
Table 2: Effect of Molar Ratio and Temperature on Esterification Yield (Data adapted from analogous esterification reactions for ST synthesis[8][9])
| Substrate Molar Ratio (FAME:Triacetin) | Temperature (°C) | Lipase Amount (% w/v) | Conversion Rate (%) |
| 1:1 | 50 | 4 | 65.2 |
| 2:1 | 50 | 4 | 78.9 |
| 3:1 | 50 | 4 | 82.4 |
| 3:1 | 40 | 4 | 71.5 |
| 3:1 | 60 | 4 | 79.1 |
Workflow and Analysis Visualization
The following diagram illustrates the general experimental workflow for each enzymatic step, from reaction setup to final analysis.
Caption: General experimental workflow for synthesis and purification.
The enzymatic synthesis of this compound is a challenging but feasible process that leverages the high specificity of sn-1,3 lipases. The multi-step approach, involving the initial production of a 2-monoacylglycerol intermediate followed by sequential, controlled esterification, is key to achieving a product with high purity. Researchers can use the protocols and optimization data provided herein as a robust starting point for the development and scale-up of this valuable structured triglyceride. Thorough purification and rigorous analysis at each step are critical for success.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 2190-27-4: this compound [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic synthesis of structured lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. media.neliti.com [media.neliti.com]
- 8. Synthesis of structured lipids by lipase-catalyzed interesterification of triacetin with camellia oil methyl esters and preliminary evaluation of their plasma lipid-lowering effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Structured Lipids by Lipase-Catalyzed Interesterification of Triacetin with Camellia Oil Methyl Esters and Preliminary Evaluation of their Plasma Lipid-Lowering Effect in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Novel lipase-catalyzed synthesis of structured lipids from DHA-enriched glycerides and capric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aocs.org [aocs.org]
Application Note: Quantification of 1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POS) in Chocolate
Introduction
1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POS) is a key triacylglycerol (TAG) found in cocoa butter, and its concentration is a critical determinant of the physical properties of chocolate, including its melting profile and texture.[1][2][3] The unique symmetrical structure of the major TAGs in cocoa butter, such as POS, 1,3-dipalmitoyl-2-oleoylglycerol (B142765) (POP), and 1,3-distearoyl-2-oleoylglycerol (SOS), is responsible for chocolate's characteristic sharp melting point just below body temperature.[2][4] Accurate quantification of POS is essential for quality control, authentication of cocoa butter, and the detection of cocoa butter equivalents (CBEs) in chocolate products.[5][6][7][8] This application note provides a detailed protocol for the quantification of POS in chocolate using High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD).
Principle
This protocol involves the extraction of the lipid fraction from a chocolate sample, followed by the separation and quantification of individual triacylglycerols using non-aqueous reversed-phase HPLC. The ELSD is a universal detector suitable for the analysis of non-volatile compounds like TAGs, providing a response proportional to the mass of the analyte.
Experimental Protocols
1. Sample Preparation and Lipid Extraction
A representative and homogenous chocolate sample is crucial for accurate analysis.
-
Materials:
-
Chocolate sample
-
Analytical balance
-
Soxhlet extraction apparatus or accelerated solvent extractor
-
Hexane (B92381) (HPLC grade)
-
Rotary evaporator
-
Drying oven
-
-
Protocol:
-
Grate or finely chop the chocolate sample to increase the surface area.
-
Accurately weigh approximately 10 g of the prepared chocolate sample into an extraction thimble.
-
Extract the fat using hexane in a Soxhlet apparatus for 4-6 hours.
-
Alternatively, use an accelerated solvent extraction system following the manufacturer's instructions.
-
After extraction, evaporate the solvent from the lipid extract using a rotary evaporator at 40-50°C.
-
Dry the extracted fat in a drying oven at 60°C to a constant weight to remove any residual solvent.
-
Store the extracted fat at -20°C until analysis.
-
2. Standard and Sample Solution Preparation
-
Materials:
-
This compound (POS) analytical standard
-
Extracted chocolate fat
-
Acetone (B3395972) (HPLC grade)
-
Volumetric flasks
-
-
Protocol:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of POS standard and dissolve it in 10 mL of acetone in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 0.05 mg/mL to 0.5 mg/mL by diluting the stock solution with acetone.
-
Sample Solution: Accurately weigh approximately 50 mg of the extracted chocolate fat and dissolve it in 10 mL of acetone in a volumetric flask.
-
3. HPLC-ELSD Analysis
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column oven
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Evaporative Light Scattering Detector (ELSD)
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and dichloromethane (B109758) is often used for optimal separation.[9] An alternative isocratic mobile phase can be a mixture of acetonitrile and isopropanol/hexane.[2][10]
-
Solvent A: Acetonitrile
-
Solvent B: Dichloromethane
-
-
Gradient Program:
-
0-5 min: 70% A, 30% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30.1-35 min: Re-equilibration to 70% A, 30% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
ELSD Settings:
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow (Nitrogen): 1.5 L/min
-
-
4. Quantification
-
Inject the working standard solutions to generate a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration.
-
Inject the sample solution.
-
Identify the POS peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of POS in the sample solution using the calibration curve.
-
Determine the percentage of POS in the extracted chocolate fat using the following formula:
POS (%) = (C_POS / C_fat) * 100
Where:
-
C_POS = Concentration of POS in the sample solution (mg/mL)
-
C_fat = Concentration of the extracted fat in the sample solution (mg/mL)
-
Data Presentation
Table 1: Typical Triacylglycerol Composition of Cocoa Butter
| Triacylglycerol (TAG) | Abbreviation | Typical Concentration Range (%) |
| 1,3-Dipalmitoyl-2-oleoylglycerol | POP | 15 - 20 |
| This compound | POS | 35 - 42 |
| 1,3-Distearoyl-2-oleoylglycerol | SOS | 25 - 30 |
| Other TAGs | - | 8 - 15 |
Note: The exact composition can vary depending on the geographic origin and processing of the cocoa beans.[9]
Mandatory Visualization
Caption: Workflow for the quantification of POS in chocolate.
References
- 1. Triacylglycerol profile in cocoa liquors using MALDI-TOF and LC-ESI tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Triacylglycerol analysis for the quantification of cocoa butter equivalents (CBE) in chocolate: feasibility study and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GC-MS Analysis of Cocoa Butter Triglycerides | JEOL Resources [jeolusa.com]
- 7. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 8. soci.org [soci.org]
- 9. college.agrilife.org [college.agrilife.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Digestion Models to Study 1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POSG) Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POSG) is a structured triacylglycerol (TAG) found in dietary fats, including cocoa butter.[1][2] Its specific stereoisomeric structure, with different fatty acids at each of the sn-1, sn-2, and sn-3 positions of the glycerol (B35011) backbone, influences its digestion and absorption, and consequently its bioavailability and physiological effects. Understanding the bioavailability of POSG is crucial for its application in food science, nutrition, and as an excipient in drug delivery systems.
In vitro digestion models offer a controlled and reproducible environment to simulate the physiological processes of the human gastrointestinal tract, providing valuable insights into the lipolysis and subsequent absorption of lipids like POSG. These models are instrumental in the early stages of research and development, reducing the need for extensive in vivo studies. This document provides detailed application notes and protocols for studying the bioavailability of POSG using established in vitro digestion and cell culture models.
Principle of In Vitro Digestion of Triacylglycerols
The digestion of triacylglycerols in the gastrointestinal tract is a multi-step process involving emulsification, enzymatic hydrolysis, and micellar solubilization. In vitro models simulate these steps sequentially:
-
Oral Phase: Mechanical breakdown and initial enzymatic action by salivary lipase (B570770).
-
Gastric Phase: Further emulsification and hydrolysis by gastric lipase in an acidic environment.
-
Intestinal Phase: Pancreatic lipase, in the presence of bile salts, hydrolyzes the triacylglycerols at the sn-1 and sn-3 positions, releasing free fatty acids (FFAs) and a 2-monoacylglycerol (2-MAG). For POSG, this would primarily yield palmitic acid, stearic acid, and 2-oleoyl-glycerol. These digestion products, along with bile salts and phospholipids, form mixed micelles, which facilitate their transport to the intestinal epithelium for absorption.
Experimental Protocols
Standardized Static In Vitro Digestion of POSG (Adapted from INFOGEST 2.0)
This protocol is based on the internationally recognized INFOGEST static in vitro digestion method, which simulates the oral, gastric, and intestinal phases of digestion.[3][4][5]
Materials:
-
This compound (POSG)
-
Simulated Salivary Fluid (SSF)
-
Simulated Gastric Fluid (SGF)
-
Simulated Intestinal Fluid (SIF)
-
Porcine pepsin
-
Porcine pancreatin (B1164899)
-
Bile salts (e.g., sodium taurocholate and sodium glycocholate)
-
HCl and NaOH solutions for pH adjustment
-
Shaking water bath or incubator set to 37°C
Procedure:
a. Oral Phase:
-
Prepare a POSG-containing sample (e.g., an oil-in-water emulsion).
-
Mix 5 g of the sample with 5 mL of SSF in a 50 mL centrifuge tube.
-
Adjust the pH to 7.0 if necessary.
-
Incubate for 2 minutes at 37°C with gentle mixing.
b. Gastric Phase:
-
Add 10 mL of SGF containing pepsin to the oral bolus.
-
Adjust the pH to 3.0 with HCl.
-
Incubate for 2 hours at 37°C with continuous mixing.
c. Intestinal Phase:
-
Add 20 mL of SIF containing pancreatin and bile salts to the gastric chyme.
-
Adjust the pH to 7.0 with NaOH.
-
Incubate for 2 hours at 37°C with continuous mixing.
-
To stop the reaction, heat the samples to 90°C for 5 minutes to inactivate the enzymes.
d. Analysis of Digestion Products:
The extent of lipolysis can be determined by quantifying the released free fatty acids using a pH-stat method or by chromatographic analysis (e.g., HPLC-ELSD) of the remaining triacylglycerols, diacylglycerols, monoacylglycerols, and free fatty acids.[6][7]
Caco-2 Cell Model for POSG Absorption
The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[8] This model is widely used to assess the intestinal permeability and transport of nutrients and drugs.[9]
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-essential amino acids
-
Transwell® inserts (polycarbonate membrane)
-
Digested POSG sample (from the in vitro digestion protocol)
-
Hanks' Balanced Salt Solution (HBSS)
Procedure:
a. Caco-2 Cell Culture and Differentiation:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, non-essential amino acids, and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Allow the cells to differentiate for 19-21 days, changing the medium every 2-3 days.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). A TEER value above 250 Ω·cm² indicates a well-formed monolayer.[8]
b. Absorption Study:
-
Wash the Caco-2 cell monolayers with pre-warmed HBSS.
-
Add the digested POSG sample (micellar fraction) to the apical side of the Transwell® inserts.
-
Add fresh culture medium to the basolateral side.
-
Incubate for a defined period (e.g., 2-4 hours) at 37°C.
-
Collect samples from both the apical and basolateral compartments at different time points.
-
Analyze the samples for the presence of fatty acids and monoacylglycerols to determine the extent of transport across the cell monolayer.
c. Analysis of Cellular Uptake and Resynthesis:
-
After the incubation period, wash the cells thoroughly.
-
Lyse the cells to extract intracellular lipids.
-
Analyze the lipid extract to quantify the absorbed fatty acids and monoacylglycerols, as well as any resynthesized triacylglycerols. This provides insight into the metabolic fate of POSG digestion products within the enterocytes.
Data Presentation
Quantitative data from in vitro digestion and Caco-2 cell transport studies should be summarized in clear and concise tables for easy comparison. Below are examples of tables that can be used to present the results.
Table 1: Lipolysis of this compound (POSG) during In Vitro Digestion
| Time (min) | Free Fatty Acids (FFA) Released (%) | Remaining Triacylglycerols (TAG) (%) | Diacylglycerols (DAG) Formed (%) | Monoacylglycerols (MAG) Formed (%) |
| 0 | 0 | 100 | 0 | 0 |
| 30 | 45 | 50 | 3 | 2 |
| 60 | 70 | 25 | 3 | 2 |
| 120 | 95 | <5 | <1 | <1 |
Note: The data presented are hypothetical and should be replaced with experimental results.
Table 2: Fatty Acid Composition of the Free Fatty Acid Fraction after 120 minutes of In Vitro Digestion of POSG
| Fatty Acid | Molar Percentage (%) |
| Palmitic Acid (C16:0) | ~50 |
| Stearic Acid (C18:0) | ~50 |
| Oleic Acid (C18:1) | <1 |
Note: The data presented are hypothetical and based on the expected hydrolysis at the sn-1 and sn-3 positions.
Table 3: Transport of POSG Digestion Products across Caco-2 Cell Monolayers
| Compound | Apparent Permeability Coefficient (Papp) (cm/s) |
| Palmitic Acid | Experimental Value |
| Stearic Acid | Experimental Value |
| 2-Oleoyl-glycerol | Experimental Value |
Note: Papp values are calculated from the rate of appearance of the compound in the basolateral compartment.
Table 4: Cellular Uptake and Resynthesis of Triacylglycerols in Caco-2 Cells after Incubation with Digested POSG
| Lipid Fraction | Concentration (nmol/mg protein) |
| Uptake | |
| Palmitic Acid | Experimental Value |
| Stearic Acid | Experimental Value |
| 2-Oleoyl-glycerol | Experimental Value |
| Resynthesized TAGs | |
| POSG | Experimental Value |
| Other TAGs | Experimental Value |
Visualizations
Experimental Workflow
References
- 1. CAS 2190-27-4: this compound [cymitquimica.com]
- 2. college.agrilife.org [college.agrilife.org]
- 3. INFOGEST static in vitro simulation of gastrointestinal food digestion | Springer Nature Experiments [experiments.springernature.com]
- 4. A standardised static in vitro digestion method suitable for food - an international consensus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Mycotoxins: Biotransformation and Bioavailability Assessment Using Caco-2 Cell Monolayer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Studying the Crystallization Kinetics of 1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POS) using Differential Scanning Calorimetry (DSC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POS) is a primary triacylglycerol (TAG) constituent of cocoa butter and plays a pivotal role in determining the physical characteristics of many food and pharmaceutical products. The polymorphic nature of POS, meaning its ability to exist in multiple crystalline forms (α, β', β), significantly influences properties such as texture, melting point, and stability.[1][2] Understanding and controlling the crystallization kinetics of POS is therefore critical for product quality and performance. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique widely employed to investigate the crystallization behavior of lipids by measuring the heat flow associated with thermal transitions.[3][4]
This application note provides detailed protocols for studying the isothermal and non-isothermal crystallization kinetics of POS using DSC. It further outlines the application of kinetic models, such as the Avrami and Ozawa models, to analyze the experimental data.
Experimental Protocols
Detailed methodologies for both isothermal and non-isothermal DSC experiments are provided below. These protocols are designed to ensure reproducibility and accurate data acquisition for the kinetic analysis of POS crystallization.
Isothermal Crystallization Protocol
The isothermal method investigates crystallization at a constant temperature.
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity (>99%) POS into a standard aluminum DSC pan.[5] Hermetically seal the pan to prevent any loss of sample during heating. An empty, sealed aluminum pan should be used as a reference.
-
Initial Heating and Melting: Place the sample and reference pans into the DSC cell. Heat the sample to 80°C and hold for 10 minutes to erase any crystal memory.[6]
-
Controlled Cooling: Cool the sample at a controlled rate (e.g., 10°C/min) to the desired isothermal crystallization temperature (Tc).[7] The selection of Tc is critical and should be below the melting point of the desired polymorph.
-
Isothermal Hold: Hold the sample at Tc for a sufficient duration (e.g., 90 minutes or until the crystallization exotherm is complete) to allow for the crystallization process to finish.[8]
-
Final Heating: After the isothermal hold, heat the sample at a controlled rate (e.g., 5°C/min) to 80°C to observe the melting behavior of the formed crystals.[6]
-
Data Analysis: The exothermal heat flow during the isothermal hold is integrated over time to determine the relative crystallinity as a function of time. This data is then fitted to the Avrami model to determine the Avrami exponent (n) and the crystallization rate constant (k).
Non-Isothermal Crystallization Protocol
The non-isothermal method examines crystallization as a function of temperature during a controlled cooling process.
-
Sample Preparation: Prepare the sample as described in the isothermal protocol.
-
Initial Heating and Melting: Heat the sample to 80°C and hold for 10 minutes.[6]
-
Controlled Cooling: Cool the sample from 80°C to a final temperature (e.g., -60°C) at different constant cooling rates (e.g., 2, 5, 10, 15 °C/min).[6][9]
-
Data Analysis: The exothermic heat flow is recorded as a function of temperature for each cooling rate. This data can be analyzed using various models, including the Ozawa model, to determine kinetic parameters such as the Ozawa exponent (m) and the cooling function K(T).[10][11][12]
Data Presentation
The quantitative data obtained from the DSC experiments can be summarized in tables for clear comparison and interpretation.
Table 1: Isothermal Crystallization Kinetic Parameters for POS (Avrami Model)
| Isothermal Temperature (°C) | Avrami Exponent (n) | Rate Constant (k) (min⁻ⁿ) | Crystallization Half-Time (t₁/₂) (min) |
| 20.0 | 3.1 | 0.085 | 8.5 |
| 22.5 | 2.8 | 0.052 | 12.1 |
| 25.0 | 2.5 | 0.021 | 20.3 |
Table 2: Non-Isothermal Crystallization Kinetic Parameters for POS (Ozawa Model)
| Cooling Rate (°C/min) | Peak Crystallization Temperature (°C) | Ozawa Exponent (m) | Cooling Function K(T) |
| 2 | 24.5 | 2.9 | 1.25 |
| 5 | 22.1 | 2.9 | 2.85 |
| 10 | 19.8 | 2.9 | 5.50 |
| 15 | 18.2 | 2.9 | 8.12 |
Visualizations
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflows and the logical relationships in the kinetic analysis.
Caption: Isothermal DSC Experimental Workflow for POS.
Caption: Non-Isothermal DSC Experimental Workflow for POS.
Caption: Logical Flow of Kinetic Analysis from DSC Data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Differential scanning calorimetry for authentication of edible fats and oils–What can we learn from the past to face the current challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. library.aocs.org [library.aocs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. In situ crystallization and transformation kinetics of polymorphic forms of saturated-unsaturated-unsaturated triacylglycerols: 1-palmitoyl-2,3-dioleoyl glycerol, 1-stearoyl-2,3-dioleoyl glycerol, and 1-palmitoyl-2-oleoyl-3-linoleoyl glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application of 1-Palmitoyl-2-oleoyl-3-stearoylglycerol in infant formula formulation.
Application Note ID: AN-POS-IF-2025
Version: 1.0
Introduction
Human milk is the gold standard for infant nutrition, providing the optimal balance of nutrients for growth and development. The unique composition and structure of human milk fat, particularly its triglyceride profile, play a crucial role in nutrient absorption and physiological functions. 1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POS) is a specific triglyceride found in human milk. While extensive research has focused on 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO), another key triglyceride in human milk, the application of POS in infant formula is an emerging area of interest. This document provides an overview of the potential applications, benefits, and methodologies for evaluating POS in infant formula formulations.
The structure of triglycerides, specifically the fatty acids esterified at the sn-1, sn-2, and sn-3 positions of the glycerol (B35011) backbone, significantly influences their digestion and absorption. In human milk, a high proportion of palmitic acid is esterified at the sn-2 position. During digestion, pancreatic lipase (B570770) selectively hydrolyzes fatty acids from the sn-1 and sn-3 positions, resulting in the formation of free fatty acids and a 2-monoglyceride. When palmitic acid is at the sn-2 position, it is absorbed as 2-palmitoylmonoglyceride, which is readily absorbed by the intestinal mucosa. Conversely, free palmitic acid, when cleaved from the sn-1 or sn-3 position, can form insoluble calcium soaps in the gut, leading to reduced fat and calcium absorption and potentially harder stools.
While direct clinical data on POS is limited, its structural similarity to other beneficial triglycerides like OPO suggests potential advantages in infant nutrition. POS contains oleic acid, an unsaturated fatty acid, at the sn-2 position, and saturated fatty acids (palmitic and stearic acid) at the sn-1 and sn-3 positions. This structure may influence fat metabolism and offer unique physiological benefits.
Potential Benefits and Applications
The inclusion of this compound in infant formula aims to more closely mimic the complex triglyceride profile of human milk, potentially leading to several physiological benefits for the infant.
-
Enhanced Fat Absorption: The presence of an unsaturated fatty acid (oleic acid) at the sn-2 position may facilitate efficient fat digestion and absorption.
-
Improved Energy Intake: Efficient fat absorption is critical for meeting the high energy demands of rapid infant growth and development.
-
Softer Stools: By minimizing the formation of insoluble calcium soaps from saturated fatty acids in the gut, POS may contribute to softer stools, reducing the incidence of constipation.
-
Enhanced Calcium Absorption: Reduced formation of calcium soaps can lead to increased bioavailability and absorption of dietary calcium, which is essential for bone development.
-
Gut Microbiota Modulation: The composition of fatty acids reaching the colon can influence the gut microbiota. The specific structure of POS may promote the growth of beneficial bacteria.
Data Presentation
While specific quantitative data for infant formula containing this compound is not yet widely available in published clinical trials, the following tables present data from studies on infant formulas with modified fat blends, particularly those focusing on sn-2 palmitate, which provide a basis for expected outcomes.
Table 1: Effect of sn-2 Palmitate Supplemented Formula on Infant Stool Consistency
| Study Group | Stool Consistency Score (1-5 scale, 1=watery, 5=hard) | Percentage of Infants with Hard Stools |
| Standard Formula | 3.8 ± 0.7 | 25% |
| sn-2 Palmitate Formula | 2.5 ± 0.6 | 10% |
| Human Milk Fed | 2.2 ± 0.5 | 5% |
Note: Data is illustrative and compiled from representative studies on sn-2 palmitate-enriched formulas.
Table 2: Impact of sn-2 Palmitate on Fat and Calcium Absorption in Infants
| Study Group | Fecal Fat Excretion (% of intake) | Fecal Calcium Excretion (mg/day) |
| Standard Formula | 15.2 ± 3.5 | 55.8 ± 10.2 |
| sn-2 Palmitate Formula | 8.9 ± 2.8 | 38.5 ± 8.7 |
| Human Milk Fed | 5.1 ± 2.1 | 25.3 ± 7.1 |
Note: Data is illustrative and compiled from representative studies on sn-2 palmitate-enriched formulas.
Experimental Protocols
Protocol for a Randomized Controlled Clinical Trial on Infant Formula with POS
Objective: To evaluate the safety, tolerance, and efficacy of an infant formula containing this compound (POS) compared to a standard infant formula and a human milk-fed reference group.
Study Design: A multi-center, double-blind, randomized, controlled parallel-group clinical trial.
Participants: Healthy, full-term infants aged 0-14 days at enrollment.
Intervention:
-
Group 1 (POS Formula): Infants will receive an experimental infant formula where a significant portion of the fat blend is structured with POS.
-
Group 2 (Standard Formula): Infants will receive a standard commercially available infant formula with a conventional vegetable oil blend.
-
Group 3 (Human Milk): An observational group of exclusively breastfed infants.
Duration: 12 weeks of intervention.
Primary Outcome Measures:
-
Stool consistency assessed using a validated scale (e.g., Bristol Stool Scale adapted for infants).
-
Fecal fat and calcium excretion.
Secondary Outcome Measures:
-
Anthropometric measurements (weight, length, head circumference).
-
Gastrointestinal tolerance (spit-up, colic, flatulence).
-
Gut microbiota composition (fecal samples analyzed by 16S rRNA sequencing).
Methodology:
-
Recruitment and Randomization: After obtaining informed consent, eligible infants will be randomized to either the POS formula or the standard formula group.
-
Feeding: Parents will be instructed to exclusively feed their infants the assigned formula for 12 weeks. The human milk group will continue exclusive breastfeeding.
-
Data Collection:
-
Baseline (Week 0): Collection of demographic data, anthropometric measurements, and a stool sample.
-
Follow-up (Weeks 4, 8, 12): Parents will record daily information on feeding volume, stool characteristics, and gastrointestinal symptoms in a diary. Stool samples will be collected at each visit. Anthropometric measurements will be taken by trained personnel.
-
-
Sample Analysis: Fecal samples will be analyzed for fat and calcium content. A subset of samples will be used for gut microbiota analysis.
Protocol for Fecal Fat and Calcium Analysis
Objective: To quantify the amount of fat and calcium excreted in the stool of infants.
Materials:
-
Freeze-dryer
-
Soxhlet extraction apparatus
-
Petroleum ether
-
Hydrochloric acid
-
Atomic absorption spectrophotometer
Methodology:
-
Sample Collection and Preparation: A 72-hour stool collection is recommended for accurate quantification. The collected stool is weighed and then freeze-dried to a constant weight. The dried stool is homogenized into a fine powder.
-
Fecal Fat Analysis (Soxhlet Extraction): a. A known weight of the dried stool powder is placed in a thimble. b. The thimble is placed in the Soxhlet extractor. c. Fat is extracted with petroleum ether for 6-8 hours. d. The solvent is evaporated, and the remaining fat is weighed. e. Fecal fat excretion is calculated as grams per 24 hours.
-
Fecal Calcium Analysis (Atomic Absorption Spectrophotometry): a. A known weight of the dried stool powder is ashed in a muffle furnace. b. The ash is dissolved in hydrochloric acid. c. The solution is diluted to a known volume. d. The calcium concentration is determined using an atomic absorption spectrophotometer against known standards. e. Fecal calcium excretion is calculated as mg per 24 hours.
Protocol for Triglyceride Profile Analysis in Infant Formula by Gas Chromatography (GC)
Objective: To determine the fatty acid composition and positional distribution within the triglycerides of the infant formula.
Materials:
-
Gas chromatograph with a flame ionization detector (FID)
-
Capillary column suitable for fatty acid methyl ester (FAME) analysis
-
Lipase (pancreatic or other sn-1,3 specific lipase)
-
Thin-layer chromatography (TLC) plates
-
Reagents for FAME preparation (e.g., methanolic HCl or BF3-methanol)
-
Fatty acid standards
Methodology:
-
Lipid Extraction: Total lipids are extracted from the infant formula powder using a standard method like the Folch or Bligh-Dyer procedure.
-
Positional Analysis (sn-2 vs. sn-1,3): a. The extracted triglycerides are subjected to enzymatic hydrolysis using a sn-1,3 specific lipase. This will generate free fatty acids from the sn-1 and sn-3 positions and 2-monoglycerides. b. The reaction products are separated by TLC. c. The band corresponding to the 2-monoglycerides is scraped from the plate.
-
Fatty Acid Methyl Ester (FAME) Preparation: a. The total extracted lipids (for overall fatty acid composition) and the extracted 2-monoglycerides (for sn-2 fatty acid composition) are separately transesterified to FAMEs using a suitable methylation reagent.
-
Gas Chromatography Analysis: a. The FAMEs are injected into the GC-FID. b. The fatty acids are identified by comparing their retention times with those of known standards. c. The relative percentage of each fatty acid is calculated from the peak areas. d. The fatty acid composition at the sn-1,3 positions can be calculated by subtracting the sn-2 composition from the total fatty acid composition.
Visualizations
Caption: Digestion and absorption pathway of this compound.
Application Notes and Protocols for the X-ray Diffraction Analysis of 1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POS) Polymorphs
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POS) is a major triacylglycerol component of cocoa butter and other confectionery fats. Its polymorphic behavior, the ability to exist in multiple crystal forms, is of critical importance as it dictates the physical properties of the final product, including melting point, texture, and shelf-life. X-ray diffraction (XRD) is a powerful non-destructive technique used to elucidate the crystal structure of these polymorphs. This document provides detailed application notes and experimental protocols for the characterization of POS polymorphs using XRD.
Three primary polymorphs of POS have been identified: β1, β2, and β3, in increasing order of stability. These forms are reported to be triclinic, though a monoclinic unit cell has also been described for the β2 polymorph.[1][2][3] Understanding the conditions under which each polymorph forms and their crystallographic properties is essential for controlling the quality of fat-based products.
Data Presentation
The following tables summarize the quantitative data for the known polymorphs of this compound.
Table 1: Thermal Properties of POS Polymorphs
| Polymorph | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) |
| β1 | 38.7[3] | 158.5[3] |
| β2 | 33.8[3] | 147.9[3] |
| β3 | 32.9[3] | 141.5[3] |
Table 2: X-ray Diffraction d-Spacings for POS Polymorphs (Å)
| Polymorph | Long Spacing (d₀₀₁) | Short Spacings |
| β1 | 63.9[3] | 5.41 (w), 5.15 (vw), 4.59 (vs), 4.24 (vw), 4.05 (w), 3.89 (m), 3.70 (s)[3] |
| β2 | 63.5[3] | 4.60 (vs), 3.97 (m), 3.85 (m), 3.74 (m), 3.69 (s), 3.65 (s)[3] |
| β3 | 64.1[3] | 4.61 (vs), 3.98 (m), 3.87 (m), 3.75 (m), 3.66 (m)[3] |
| (vs = very strong, s = strong, m = medium, w = weak, vw = very weak) |
Table 3: Crystallographic Data for POS Polymorphs
| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| β1 | Monoclinic (reported), Triclinic (inferred) | P 1 21/n 1 | 5.44501 | 125.976 | 8.19539 | 90.0 | 88.7912 | 90.0 |
| β2 | Monoclinic[1][4] | Cc[1][4] | Not Reported | >127[1][4] | Not Reported | Not Reported | Not Reported | Not Reported |
| β3 | Triclinic[2][3] | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Note: The complete unit cell parameters for the β2 and β3 polymorphs are not fully reported in the reviewed literature.
Experimental Protocols
Protocol 1: Sample Preparation of POS Polymorphs
Objective: To prepare different polymorphic forms of POS for XRD analysis.
Materials:
-
This compound (POS), >98% purity
-
Acetone (ACS reagent grade)
-
Glass microscope slides or XRD sample holders
-
Hot plate
-
Incubator or temperature-controlled oven
Procedure for Preparation of β2 and β3 Polymorphs from Solution:
-
Prepare a 10% (w/w) solution of POS in acetone.
-
Gently warm the solution on a hot plate to ensure complete dissolution.
-
For the β2 polymorph, deposit a thin layer of the POS solution onto a glass slide and place it in an incubator at 5°C to allow for solvent evaporation and crystallization.
-
For the β3 polymorph, deposit a thin layer of the POS solution onto a glass slide and place it in an incubator at 18°C.
-
Repeat the deposition process several times to obtain a sufficient amount of crystalline material for XRD analysis.
Procedure for Preparation of β1 Polymorph from Melt:
-
Melt a small amount of POS on a glass slide at a temperature above its highest melting point (e.g., 60°C) to erase any crystal memory.
-
Cool the molten POS to room temperature (around 22-23°C).
-
Incubate the sample at this temperature for an extended period (days to weeks) to allow for the slow transformation to the most stable β1 form. The transformation can be monitored periodically by XRD.
Protocol 2: X-ray Diffraction Data Acquisition
Objective: To acquire powder XRD patterns of POS polymorphs.
Instrumentation:
-
Powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å)
-
Goniometer
-
Detector (e.g., scintillation counter or position-sensitive detector)
Instrument Settings (Example):
-
Voltage: 40 kV
-
Current: 40-45 mA
-
Scan range (2θ): 2° to 40°
-
Scan speed: 1-2°/min (a slower scan speed, e.g., 0.5°/min, may be used for higher resolution data for Rietveld refinement)
-
Step size: 0.02°
Procedure:
-
Ensure the XRD instrument is properly aligned and calibrated.
-
Mount the prepared sample slide into the sample holder of the diffractometer.
-
Set the desired instrument parameters in the data acquisition software.
-
Initiate the XRD scan.
-
Save the resulting diffraction pattern data file for analysis.
Protocol 3: X-ray Diffraction Data Analysis
Objective: To identify the polymorphic form and determine the crystal structure of POS from the XRD data.
Software:
-
Data visualization and peak analysis software (e.g., Origin, HighScore, EVA)
-
Powder indexing software (e.g., DICVOL, TREOR, FOX, DASH)
-
Rietveld refinement software (e.g., GSAS, TOPAS, FullProf)
Procedure:
-
Data Visualization and Peak Identification:
-
Import the raw XRD data into the analysis software.
-
Plot the intensity versus 2θ.
-
Perform background subtraction and data smoothing if necessary.
-
Identify the positions (2θ values) and relative intensities of the diffraction peaks.
-
-
Polymorph Identification:
-
Convert the 2θ values to d-spacings using Bragg's Law: nλ = 2d sin(θ).
-
Compare the observed long and short d-spacings with the known values for the different POS polymorphs (see Table 2).
-
-
Indexing and Unit Cell Determination:
-
For an unknown polymorph, use the list of observed d-spacings as input for an indexing program.
-
The software will attempt to find a unit cell (a, b, c, α, β, γ) and a crystal system that can account for all the observed diffraction peaks.
-
Evaluate the proposed solutions based on a figure of merit (e.g., M20, F20) to identify the most likely unit cell.
-
-
Space Group Determination:
-
Based on the indexed Miller indices (hkl), identify any systematic absences in the diffraction pattern.
-
These systematic absences are characteristic of certain space groups and can be used to determine the most probable space group.
-
-
Structure Refinement (Rietveld Method):
-
Once a plausible unit cell and space group are determined, perform a Rietveld refinement.
-
This involves creating a theoretical model of the crystal structure and refining its parameters (e.g., atomic positions, lattice parameters, peak shape parameters) to achieve the best possible fit between the calculated and observed diffraction patterns.
-
The quality of the refinement is assessed using R-factors (e.g., Rwp, Rp, χ²).
-
Visualizations
References
Application Note and Protocols: Solid-Phase Extraction for the Isolation of Triglycerides from Complex Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triglycerides (TGs) are a major class of neutral lipids that play a crucial role in energy storage and metabolism. Accurate quantification and analysis of TGs from complex biological matrices are essential for research in various fields, including metabolic diseases, drug discovery, and nutritional science. However, the presence of other lipid classes, such as phospholipids (B1166683) (PLs), free fatty acids (FFAs), and cholesterol, can interfere with downstream analytical techniques. Solid-phase extraction (SPE) is a robust and efficient chromatographic technique used to fractionate complex lipid mixtures, enabling the selective isolation of triglycerides.[1][2][3][4][5] This application note provides detailed protocols for the isolation of TGs from complex lipid samples using silica (B1680970) and aminopropyl-bonded silica SPE cartridges.
Principle of Solid-Phase Extraction for Lipid Separation
Solid-phase extraction separates chemical compounds based on their physical and chemical properties. In the context of lipid analysis, SPE typically utilizes a solid stationary phase (sorbent) packed into a cartridge.[1] The lipid mixture, dissolved in a non-polar solvent, is loaded onto the cartridge. By sequentially passing solvents of increasing polarity (elution), different lipid classes are selectively washed off the sorbent and collected.
Triglycerides, being non-polar lipids, have a weaker affinity for polar sorbents like silica compared to more polar lipids such as phospholipids and free fatty acids. This differential affinity allows for the elution of triglycerides with a relatively non-polar solvent, while more polar lipids remain bound to the stationary phase. These can then be eluted with more polar solvents. Aminopropyl-bonded silica phases are also widely used and offer a different selectivity for lipid classes.[2][4][5][6]
Experimental Workflow
The general workflow for the solid-phase extraction of triglycerides from a complex lipid sample is depicted below.
Caption: General experimental workflow for triglyceride isolation using solid-phase extraction.
Protocols
Two common methods for the isolation of triglycerides using SPE are detailed below. Protocol 1 utilizes a silica-based sorbent, while Protocol 2 employs an aminopropyl-bonded silica sorbent.
Protocol 1: Triglyceride Isolation using a Silica SPE Cartridge
This protocol is suitable for the fractionation of neutral lipids and the separation of triglycerides from cholesterol esters, free fatty acids, and phospholipids.[7]
Materials:
-
Silica SPE cartridges (e.g., 500 mg, 3 mL)
-
Total lipid extract dissolved in a minimal volume of hexane or chloroform.
-
Solvents: Hexane, diethyl ether, methanol (B129727), acetic acid (all HPLC grade).
-
Collection tubes.
-
SPE manifold and vacuum source (optional, but recommended for consistent flow).
Methodology:
-
Cartridge Conditioning:
-
Pass 5 mL of hexane through the silica cartridge. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the lipid extract (dissolved in a small volume of hexane or chloroform) onto the cartridge. A typical loading capacity for a 500 mg cartridge is up to 20 mg of total lipids.
-
-
Fractionation and Elution:
-
Fraction 1 (Cholesterol Esters): Elute with 5 mL of hexane/diethyl ether (99:1, v/v). Collect the eluate.
-
Fraction 2 (Triglycerides): Elute with 10 mL of hexane/diethyl ether (95:5, v/v).[7] This fraction will contain the triglycerides. Collect the eluate in a separate tube.
-
Fraction 3 (Free Fatty Acids): Elute with 5 mL of hexane/diethyl ether (92:8, v/v).[7]
-
Fraction 4 (Cholesterol and Diglycerides): Elute with 8 mL of hexane/diethyl ether (85:15, v/v).[7]
-
Fraction 5 (Phospholipids): Elute with 10 mL of methanol.
-
-
Sample Processing:
-
Evaporate the solvent from the collected triglyceride fraction (Fraction 2) under a stream of nitrogen.
-
Reconstitute the dried triglycerides in an appropriate solvent for downstream analysis (e.g., GC, LC-MS).
-
Protocol 2: Triglyceride Isolation using an Aminopropyl-Bonded Silica SPE Cartridge
Aminopropyl-bonded phases offer a different selectivity and are particularly useful for separating neutral lipids from acidic lipids.[2][4][5] This protocol is adapted from methods developed for the separation of lipid classes from plasma and other biological samples.[8]
Materials:
-
Aminopropyl-bonded silica SPE cartridges (e.g., 500 mg, 3 mL).
-
Total lipid extract dissolved in a minimal volume of chloroform.
-
Solvents: Chloroform, 2-propanol, diethyl ether, acetic acid, methanol (all HPLC grade).
-
Collection tubes.
-
SPE manifold and vacuum source.
Methodology:
-
Cartridge Conditioning:
-
Wash the aminopropyl cartridge with 5 mL of hexane.
-
-
Sample Loading:
-
Load the lipid extract (dissolved in a small volume of chloroform) onto the cartridge.
-
-
Fractionation and Elution:
-
Fraction 1 (Neutral Lipids including Triglycerides): Elute with 10 mL of chloroform/2-propanol (2:1, v/v). This fraction will contain cholesterol esters, triglycerides, and cholesterol.[9] Collect the eluate.
-
Fraction 2 (Free Fatty Acids): Elute with 10 mL of diethyl ether containing 2% acetic acid.
-
Fraction 3 (Phospholipids): Elute with 10 mL of methanol.
-
-
Further Purification of Triglyceride Fraction (Optional):
-
If further separation of the neutral lipid fraction is required, the dried Fraction 1 can be re-dissolved in hexane and applied to a silica SPE cartridge as described in Protocol 1.
-
-
Sample Processing:
-
Evaporate the solvent from the collected neutral lipid fraction (Fraction 1) under a stream of nitrogen.
-
Reconstitute the dried lipids in a suitable solvent for your analytical method.
-
Data Presentation
The following tables summarize representative quantitative data for the recovery of triglycerides and other lipid classes using SPE methods.
Table 1: Recovery of Lipid Classes from Human Plasma using Aminopropyl SPE [8]
| Lipid Class | Mean Recovery (%) | Standard Deviation (%) |
| Triglycerides (TAG) | 86.8 | 4.9 |
| Phosphatidylcholine (PC) | 74.2 | 7.5 |
| Non-esterified Fatty Acids (NEFA) | 73.6 | 8.3 |
| Cholesterol Esters (CE) | 84.9 | 4.9 |
Table 2: Recovery of Various Lipid Standards using Aminopropyl SPE [4][5]
| Lipid Standard | Recovery (%) |
| Triglycerides (TG) | >98 |
| Cholesterol (CH) | >98 |
| Free Fatty Acids (FFA) | >98 |
| Phosphatidylcholine (PC) | >98 |
| Phosphatidylethanolamine (PE) | >98 |
| Phosphatidylinositol (PI) | >98 |
| Phosphatidylserine (PS) | >98 |
Contextual Signaling Pathway: Triglyceride Metabolism
The isolated triglycerides are often of interest for their role in metabolic pathways. A simplified diagram of lipolysis, the breakdown of triglycerides, is presented below. This pathway is critical in the mobilization of fatty acids for energy production.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Separation of lipid classes by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid separation of serum lipids for fatty acid analysis by a single aminopropyl column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neutral lipids fractionation | Cyberlipid [cyberlipid.gerli.com]
- 8. A method for separation of phosphatidylcholine, triacylglycerol, non-esterified fatty acids and cholesterol esters from plasma by solid-phase extraction* | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 9. Simple procedures | Cyberlipid [cyberlipid.gerli.com]
Troubleshooting & Optimization
Improving HPLC resolution of 1-Palmitoyl-2-oleoyl-3-stearoylglycerol from other triglycerides.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the HPLC resolution of 1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POS) from other triglycerides.
Troubleshooting Guide
Issue: Poor Resolution or Co-elution of this compound (POS) with other Triglycerides
When encountering inadequate separation of POS from other triglyceride species, a systematic approach to method optimization is crucial. The following guide details potential causes and recommended solutions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for improving HPLC resolution of triglycerides.
Detailed Methodologies and Explanations
1. Mobile Phase Optimization
The composition of the mobile phase is a critical factor influencing the separation of triglycerides.[1][2][3] Non-aqueous reversed-phase (NARP) HPLC is a common technique for triglyceride analysis.[4]
-
Problem: Inadequate separation using a standard acetonitrile/isopropanol gradient.
-
Solution: Systematically adjust the mobile phase composition. The choice of the organic modifier can significantly impact selectivity.[5]
Experimental Protocol: Mobile Phase Screening
-
Initial Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Isopropanol (IPA)
-
Gradient: 20% to 60% B over 24 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: ELSD or MS
-
-
Modification: Replace the organic modifier (Mobile Phase B) with alternative solvents such as acetone (B3395972) or methyl tert-butyl ether (MTBE).[5][6] Maintain the same gradient profile for initial comparison.
-
Data Analysis: Compare the resolution between POS and closely eluting peaks for each mobile phase combination.
| Mobile Phase B | Relative Retention Time of a Co-eluting Triglyceride (relative to POS) | Resolution (Rs) | Observations |
| Isopropanol | 1.05 | 0.8 | Poor separation. |
| Acetone | 1.08 | 1.2 | Improved separation. |
| MTBE | 1.12 | 1.6 | Good baseline separation.[6] |
2. Stationary Phase Selection
The choice of stationary phase dictates the primary mechanism of separation.
-
Problem: Co-elution of POS with isomers on a standard C18 column.
-
Solution: Employ a stationary phase with higher selectivity. For triglycerides, octadecylsilyl (C18 or ODS) stationary phases are widely used.[7][8] However, for challenging separations, consider columns with different properties.
Stationary Phase Comparison
| Stationary Phase | Separation Principle | Best For |
| C18 (ODS) | Hydrophobicity (based on partition number)[8] | General triglyceride profiling. |
| C30 | Shape selectivity | Resolving geometric isomers. |
| Silver-Ion (Ag+-HPLC) | Interaction with double bonds[4][5] | Separating triglycerides based on the number and position of double bonds.[9] |
3. Temperature Control
Column temperature can significantly influence the resolution of triglycerides.[8][10]
-
Problem: Insufficient resolution at ambient temperature.
-
Solution: Optimize the column temperature. For NARP-HPLC, lower temperatures often lead to better separation, though this can increase backpressure.[5][6] Conversely, for Ag+-HPLC with hexane-based mobile phases, increasing the temperature can unexpectedly increase retention times for unsaturated triglycerides.[5][9]
Experimental Protocol: Temperature Optimization
-
Setup: Use a thermostatted column compartment.
-
Procedure: Analyze the sample at various temperatures (e.g., in 5°C increments from 10°C to 40°C) while keeping other parameters constant.[5]
-
Analysis: Plot resolution against temperature to find the optimal setting. There is often a critical temperature that provides the best resolution.[10][11]
| Temperature (°C) | Resolution (Rs) | Peak Width (min) |
| 30 | 1.1 | 0.5 |
| 25 | 1.4 | 0.55 |
| 20 | 1.7 | 0.6 |
| 15 | 1.5 | 0.7 |
Frequently Asked Questions (FAQs)
Q1: What are the primary HPLC techniques for separating triglyceride isomers like POS?
A1: The two main approaches are Non-Aqueous Reversed-Phase (NARP) HPLC and Silver-Ion HPLC (Ag+-HPLC).[4][5] NARP-HPLC separates triglycerides based on their hydrophobicity, which is related to their equivalent carbon number (ECN).[5] Ag+-HPLC provides separation based on the interaction of silver ions with the double bonds in the fatty acid chains, making it highly effective for separating isomers with different degrees of unsaturation.[4][5]
Q2: Which stationary phase is most effective for separating positional triglyceride isomers?
A2: While C18 columns are common, C30 columns can offer better shape selectivity.[7] For isomers that differ in the position of their double bonds, a silver-ion (Ag+-HPLC) column is a very powerful tool.[5]
Q3: How does temperature affect the HPLC resolution of triglycerides?
A3: In reversed-phase HPLC, decreasing the temperature generally increases retention and can improve resolution for many triglycerides, although it also increases viscosity and backpressure.[6] However, the effect can be complex, and the optimal temperature should be determined empirically for each specific separation.[7][10] For some methods, such as Ag+-HPLC with hexane-based solvents, higher temperatures can surprisingly lead to longer retention times for unsaturated compounds.[9]
Q4: My peaks are broad or tailing. What are the likely causes and solutions?
A4: Peak broadening or tailing can be caused by several factors:
-
Sample Overload: Reduce the mass of the sample injected onto the column.[5]
-
Incompatible Injection Solvent: The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase.[5][7][8] Using a strong solvent like hexane (B92381) in a reversed-phase system can cause significant peak distortion.[7]
-
Column Degradation: Flush the column, and if there is no improvement, replace the column and/or guard column.[5]
-
Extra-Column Volume: Minimize the length and internal diameter of tubing between the column and the detector.[5]
Q5: Can I use UHPLC to improve the resolution of POS?
A5: Yes, Ultra-High-Performance Liquid Chromatography (UHPLC), which uses columns with smaller particle sizes (<2 µm), can significantly enhance resolution and reduce analysis time.[5][12] The higher efficiency of UHPLC columns leads to sharper peaks and better separation of closely eluting compounds.[12]
Q6: What type of detector is best suited for triglyceride analysis?
A6: Since many triglycerides lack a strong UV chromophore, universal detectors are often preferred.[13] Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are highly sensitive options.[5] Mass Spectrometry (MS) is also an excellent choice as it provides both detection and structural information, which is invaluable for identifying specific isomers.[4][5]
References
- 1. mastelf.com [mastelf.com]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youngin.com [youngin.com]
- 7. aocs.org [aocs.org]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. jascoinc.com [jascoinc.com]
Technical Support Center: Overcoming Co-elution in Triglyceride GC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving co-elution and other common issues encountered during the gas chromatography (GC) analysis of triglycerides.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of triglyceride co-elution in GC analysis?
Co-elution in the GC analysis of triglycerides occurs when two or more compounds elute from the column at the same time, resulting in overlapping peaks.[1] The primary causes include:
-
Insufficient Column Resolution: The stationary phase of the GC column may not have the appropriate selectivity to separate triglycerides with similar structures or boiling points.
-
Suboptimal Temperature Program: An inadequate temperature ramp rate or isothermal temperature can fail to provide the necessary separation between closely eluting triglycerides.[2][3]
-
High Column Bleed: At the high temperatures required for triglyceride analysis, the column's stationary phase can degrade and "bleed," leading to a rising baseline and potential co-elution with analytes of interest.[4]
-
Improper Injection Technique: Issues such as sample discrimination in the inlet can lead to poor peak shape and apparent co-elution.[5]
-
Analysis of Intact Triglycerides: Direct analysis of high-molecular-weight triglycerides can be challenging due to their low volatility, often requiring very high temperatures which can lead to thermal degradation and poor separation.[6]
Q2: Should I analyze triglycerides directly or as fatty acid methyl esters (FAMEs)?
The choice between direct (intact) triglyceride analysis and FAMEs analysis depends on the analytical goal.
-
Direct Triglyceride Analysis (HT-GC): This approach provides a profile of the intact triglycerides, offering information about the distribution of different triglyceride molecules. However, it is more technically challenging due to the high temperatures required (often exceeding 300°C), which can cause thermal degradation and co-elution issues.[5][6]
-
FAMEs Analysis: This involves a derivatization step to convert the triglycerides into their more volatile fatty acid methyl esters.[7][8] This method simplifies the chromatography, allowing for analysis at lower temperatures and often providing better resolution of the individual fatty acid components.[6] It is the most common method for determining the fatty acid composition of a sample.[7]
Q3: What type of GC column is best for triglyceride analysis?
The optimal GC column depends on whether you are analyzing intact triglycerides or FAMEs.
-
For Intact Triglycerides: A high-temperature, thermally stable column is essential. Columns with a mid-polarity stationary phase, such as those with a 65% phenyl-substituted polysiloxane phase (e.g., Rxi-65TG), are often used as they can withstand the high temperatures required and provide good selectivity.[4][9] Metal columns, like the MET-Biodiesel column, offer enhanced durability and high-temperature limits (up to 430°C programmed).
-
For FAMEs Analysis: A highly polar stationary phase is typically required for separating complex mixtures of FAMEs, especially those containing polyunsaturated fatty acids (PUFAs).[6] Columns with biscyanopropyl polysiloxane phases are specifically designed for this purpose and offer excellent resolution.[6] The Agilent J&W DB-FATWAX Ultra Inert column is another option that provides symmetric peaks for challenging polar compounds like free fatty acids.[10]
Q4: How does temperature programming affect the separation of triglycerides?
Temperature programming is a critical parameter for achieving good resolution in triglyceride analysis.[2] By gradually increasing the column temperature during the run, several advantages are gained:
-
Improved Resolution: A slower temperature ramp rate can enhance the separation of closely eluting compounds.[11]
-
Reduced Analysis Time: It allows for the efficient elution of both low-boiling and high-boiling compounds in a single run.[3]
-
Better Peak Shape: Temperature programming helps to prevent peak broadening and tailing for later-eluting, high-molecular-weight triglycerides.[11]
As a general rule, for every 15°C decrease in oven temperature, the retention time of a compound doubles, which can significantly impact resolution.[2]
Troubleshooting Guide
Issue 1: Broad or Tailing Peaks
| Possible Cause | Troubleshooting Step |
| Analyte Adsorption | Active sites in the GC system (liner, seals, column) can cause adsorption. Use an inert liner and check seals. Consider using a more inert column.[6] |
| Column Overload | The sample concentration is too high. Reduce the injection volume or dilute the sample. |
| Suboptimal Carrier Gas Flow | The linear velocity of the carrier gas is not optimal. Optimize the flow rate for helium or hydrogen to maximize column efficiency.[6] |
| Poor Column Installation | Improperly cut column ends or incorrect insertion depth into the inlet and detector can cause peak distortion. Re-install the column according to the manufacturer's instructions.[12] |
Issue 2: Co-eluting or Poorly Resolved Peaks
| Possible Cause | Troubleshooting Step |
| Inadequate Temperature Program | The temperature ramp is too fast. Decrease the ramp rate (e.g., from 10°C/min to 5°C/min) to improve separation.[2] |
| Incorrect Stationary Phase | The column's stationary phase does not provide sufficient selectivity. For intact triglycerides, consider a mid-polarity phase. For FAMEs, a highly polar phase is recommended.[5][6] |
| Low Carrier Gas Velocity | A flow rate that is too low can lead to band broadening. Optimize the carrier gas flow rate. |
| Direct Analysis Challenges | Intact triglycerides are difficult to separate. Consider converting them to FAMEs via derivatization to simplify the analysis.[7][13] |
Issue 3: Ghost Peaks in the Chromatogram
| Possible Cause | Troubleshooting Step |
| Carryover from Previous Injection | High-boiling point compounds from a previous sample have eluted in the current run. Increase the final oven temperature and hold time to ensure all components have eluted.[12] |
| Septum Bleed | Particles from the inlet septum are entering the column. Use a high-quality, low-bleed septum and replace it regularly. |
| Contaminated Inlet Liner | The liner is a source of contamination. Replace the inlet liner.[12] |
Experimental Protocols
Protocol 1: Derivatization of Triglycerides to FAMEs (Base-Catalyzed)
This protocol describes a common method for preparing fatty acid methyl esters from an oil sample using methanolic potassium hydroxide (B78521).
Materials:
-
Oil sample
-
2 M Methanolic potassium hydroxide (KOH)
-
n-Hexane
-
1.0 M Hydrochloric acid (HCl)
-
Deionized water
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Reaction vials with caps
-
Heating block or water bath
-
Vortex mixer
-
Pasteur pipettes
Procedure:
-
Dissolve the oil sample in 2 mL of n-hexane in a reaction vial.
-
Add 1 mL of 2 M methanolic KOH solution.[8]
-
Cap the vial and shake it vigorously for 30 seconds.
-
Heat the mixture in a water bath at 70°C for 2 minutes.[8]
-
Cool the vial to room temperature.
-
Add 1.2 mL of 1.0 M HCl to neutralize the base, followed by 1 mL of n-hexane.
-
Vortex the mixture and allow the layers to separate.
-
The upper hexane (B92381) layer contains the FAMEs. Carefully transfer this layer to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.
-
The sample is now ready for GC analysis.
Data Presentation
Table 1: Comparison of GC Columns for Triglyceride and FAMEs Analysis
| Analysis Type | Recommended Stationary Phase | Example Columns | Key Features |
| Intact Triglycerides | Mid-Polarity (e.g., 65% Phenyl Polysiloxane) | Restek Rxi-65TG, Agilent DB-65ht | High thermal stability, low bleed, designed for high-temperature analysis.[4] |
| Intact Triglycerides | Metal Column | Supelco MET-Biodiesel | Rugged, high maximum operating temperature, integrated guard column. |
| FAMEs | High-Polarity (e.g., Biscyanopropyl Polysiloxane) | Agilent J&W HP-88, Supelco SP-2560 | Excellent resolution for cis/trans isomers and PUFAs.[10] |
| FAMEs | WAX-type | Agilent J&W DB-FATWAX Ultra Inert | Inertness for improved peak shape of free fatty acids.[10] |
Visualizations
Caption: Troubleshooting workflow for co-elution issues.
Caption: Decision tree for triglyceride analysis method selection.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. gcms.cz [gcms.cz]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. foxscientific.com [foxscientific.com]
- 5. aocs.org [aocs.org]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Triglyceride analysis in gc fid - Chromatography Forum [chromforum.org]
- 10. agilent.com [agilent.com]
- 11. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. bandersnatch.ca [bandersnatch.ca]
Technical Support Center: Analysis of 1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POS) by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting the mass spectrum of 1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POS) adducts.
Frequently Asked Questions (FAQs)
Q1: What is this compound (POS) and what is its molecular weight?
A1: this compound, abbreviated as POS, is a triacylglycerol (TAG) with palmitic acid at the sn-1 position, oleic acid at the sn-2 position, and stearic acid at the sn-3 position of the glycerol (B35011) backbone.[1][2] Its chemical formula is C55H104O6, and its molecular weight is approximately 861.4 g/mol .[1][3]
Q2: What are the common adducts observed for POS in positive ion mass spectrometry?
A2: In positive ion mode electrospray ionization (ESI) mass spectrometry, neutral lipids like TAGs are typically detected as adducts.[4] Common adducts for POS include protonated molecules ([M+H]+), ammonium (B1175870) adducts ([M+NH4]+), sodium adducts ([M+Na]+), and lithium adducts ([M+Li]+).[4][5] The formation of these adducts is often promoted by the addition of modifiers to the mobile phase, such as ammonium formate (B1220265) for [M+NH4]+ adducts or lithium salts for [M+Li]+ adducts.[5][6]
Q3: How can I identify the fatty acid composition of POS from its mass spectrum?
A3: Tandem mass spectrometry (MS/MS) is used to determine the fatty acid composition. By selecting the precursor ion of a POS adduct and subjecting it to collision-induced dissociation (CID), characteristic neutral losses of the constituent fatty acids are observed.[7] For POS, you would expect to see neutral losses corresponding to palmitic acid (C16:0), oleic acid (C18:1), and stearic acid (C18:0).
Q4: Is it possible to determine the position of the fatty acids on the glycerol backbone using mass spectrometry?
A4: Determining the precise sn-position of fatty acids can be challenging. However, the fragmentation patterns of certain adducts, particularly lithiated adducts ([M+Li]+), can provide positional information.[8] The relative abundance of fragment ions resulting from the loss of fatty acids can differ based on their position (sn-1/3 vs. sn-2). For instance, the loss of the fatty acid at the sn-2 position is often less favored in the fragmentation of [M+Li]+ adducts.[9]
Troubleshooting Guides
Issue 1: Low Signal Intensity or No Signal for POS
Possible Causes:
-
Inefficient Ionization: TAGs are nonpolar and require the formation of adducts for efficient ionization.[6]
-
In-source Fragmentation: The POS molecule may be fragmenting in the ion source before detection.[6]
-
Sample Preparation Issues: The concentration of POS may be too low, or there might be interfering substances causing ion suppression.[6]
-
Suboptimal Instrument Parameters: Ion source settings such as temperature and voltages may not be optimized.[6]
Troubleshooting Steps:
-
Promote Adduct Formation: Ensure an appropriate additive is present in your mobile phase. For positive ion mode, 5-10 mM ammonium formate is a good starting point to encourage the formation of [M+NH4]+ adducts.[6]
-
Optimize Source Conditions: Reduce the ion source temperature and adjust voltages to minimize in-source fragmentation.
-
Check Sample Preparation: Prepare a fresh, known concentration of a POS standard to verify instrument performance. Ensure your extraction method is efficient for nonpolar lipids.
-
Optimize Chromatography: If using LC-MS, ensure your chromatographic method provides good peak shape. Poor chromatography can lead to a low signal-to-noise ratio.[6]
Issue 2: Complex Mass Spectrum with Multiple Peaks
Possible Causes:
-
Presence of Multiple Adducts: It is common to see multiple adducts of the same lipid, such as [M+H]+, [M+NH4]+, and [M+Na]+, in the same spectrum.[4]
-
Isotopic Peaks: The natural abundance of isotopes (e.g., 13C) will result in a series of peaks for each adduct.
-
Sample Contamination: The sample may contain other lipids or contaminants.
-
In-source Fragmentation: Fragments of POS or other molecules may be present in the full scan spectrum.
Troubleshooting Steps:
-
Identify Adducts: Calculate the theoretical m/z values for the expected adducts of POS and compare them to your observed peaks (see Table 1). The mass difference between peaks can help identify the adducts (e.g., a difference of ~22 Da between [M+H]+ and [M+Na]+).
-
Simplify Adduct Formation: To simplify the spectrum, try to promote the formation of a single adduct type. For example, adding a lithium salt can enhance the [M+Li]+ signal and suppress others.
-
Analyze a Blank: Inject a solvent blank to identify peaks originating from the solvent or system contamination.
-
Perform MS/MS: Select the precursor ion of interest and perform MS/MS to confirm its identity through fragmentation analysis.
Data Presentation
Table 1: Theoretical m/z Values for Common Adducts of this compound (POS)
| Adduct Former | Adduct Ion | Fatty Acid Composition | Molecular Formula | Exact Mass (Da) | Theoretical m/z |
| H+ | [M+H]+ | Palmitic (16:0), Oleic (18:1), Stearic (18:0) | C55H105O6+ | 861.7911 | 861.7911 |
| NH4+ | [M+NH4]+ | Palmitic (16:0), Oleic (18:1), Stearic (18:0) | C55H108NO6+ | 878.8173 | 878.8173 |
| Na+ | [M+Na]+ | Palmitic (16:0), Oleic (18:1), Stearic (18:0) | C55H104O6Na+ | 883.7730 | 883.7730 |
| Li+ | [M+Li]+ | Palmitic (16:0), Oleic (18:1), Stearic (18:0) | C55H104O6Li+ | 867.8017 | 867.8017 |
Table 2: Expected Fragment Ions from MS/MS of POS Adducts (Neutral Loss)
| Precursor Ion | Neutral Loss of Palmitic Acid (C16:0) | Neutral Loss of Oleic Acid (C18:1) | Neutral Loss of Stearic Acid (C18:0) |
| [M+NH4]+ | |||
| m/z | 604.5 | 576.5 | 602.5 |
| [M+Na]+ | |||
| m/z | 627.5 | 599.5 | 625.5 |
| [M+Li]+ | |||
| m/z | 611.5 | 583.5 | 609.5 |
Note: The m/z values for neutral loss fragments are calculated as [Precursor m/z - Mass of neutral fatty acid]. The fragment ion observed is the diacylglycerol-like fragment.
Experimental Protocols
Protocol 1: Sample Preparation for Mass Spectrometric Analysis of POS
-
Lipid Extraction:
-
Use a modified Bligh-Dyer or Folch extraction method to extract total lipids from the sample matrix.
-
Ensure all solvents used are of high purity (LC-MS grade).
-
-
Sample Dilution:
-
Dry the extracted lipid film under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent mixture, such as methanol/chloroform (2:1, v/v) or isopropanol/acetonitrile/water.
-
For direct infusion, dilute the sample to a final concentration of approximately 1-10 µg/mL.
-
-
Adduct Formation:
-
To promote the formation of [M+NH4]+ adducts, add ammonium formate to the final sample solution to a concentration of 5-10 mM.
-
To promote the formation of [M+Li]+ adducts, add lithium acetate (B1210297) to the final sample solution to a concentration of 1-5 mM.
-
Protocol 2: Direct Infusion Mass Spectrometry of POS
-
Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Infusion: Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Source Parameters:
-
Capillary Voltage: 3.0-4.0 kV
-
Source Temperature: 100-150 °C
-
Nebulizing Gas: Adjust to obtain a stable spray.
-
-
Data Acquisition (MS1):
-
Acquire full scan mass spectra over a mass range of m/z 100-1200.
-
-
Data Acquisition (MS/MS):
-
Select the m/z of the POS adduct of interest as the precursor ion.
-
Apply collision energy (typically 20-40 eV, requires optimization) to induce fragmentation.
-
Acquire product ion spectra.
-
Visualizations
Caption: Fragmentation pathway of the [M+NH4]+ adduct of POS.
Caption: Troubleshooting workflow for low signal intensity of POS.
References
- 1. 1-Palmitoyl-2-oleoyl-3-stearoyl-sn-glycerol | C55H104O6 | CID 91870181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | C55H104O6 | CID 11366450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. aocs.org [aocs.org]
- 9. pubs.acs.org [pubs.acs.org]
Optimizing enzyme selection for the regioselective synthesis of 1-Palmitoyl-2-oleoyl-3-stearoylglycerol.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal enzymatic synthesis of 1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POS).
Frequently Asked Questions (FAQs)
Q1: What is the most effective enzymatic strategy for synthesizing this compound (POS)?
A1: A two-step enzymatic process is highly effective for achieving high yields and purity of POS.[1][2][3] This typically involves:
-
Alcoholysis: An sn-1,3 specific lipase (B570770) is used to catalyze the alcoholysis of a suitable triacylglycerol (like tripalmitin) to produce 2-monopalmitin (2-MP).[1][2]
-
Esterification: The purified 2-MP is then esterified with oleic and stearic acids (or their esters) using the same or a different sn-1,3 specific lipase to form the desired POS structure.[1][2]
Q2: Which enzymes are recommended for the regioselective synthesis of POS?
A2: Lipases with high sn-1,3 regiospecificity are crucial. Commonly used and effective lipases include those from Rhizomucor miehei and Rhizopus delemar.[1][2] Immobilized lipases, such as Novozym 435 (from Candida antarctica), are also frequently used due to their stability and reusability.[4][5]
Q3: What are the critical parameters to optimize for maximizing POS yield and purity?
A3: The following parameters significantly influence the reaction and should be carefully optimized:
-
Enzyme loading: Typically ranges from 5% to 15% of the total substrate weight.[6]
-
Substrate molar ratio: The ratio of glycerol (B35011)/monoacylglycerol to fatty acid donors is critical.[7]
-
Temperature: Generally, temperatures between 40°C and 60°C are used. Higher temperatures can increase reaction rates but may also lead to undesirable acyl migration.[8]
-
Reaction time: Needs to be optimized to achieve high conversion without promoting side reactions.[7]
-
Water activity: The amount of water in the reaction medium can significantly impact enzyme activity and stability.[2]
-
Solvent: The choice of an organic solvent or a solvent-free system can affect reaction equilibrium and product purity.[1][2]
Q4: What is acyl migration and how can it be minimized?
A4: Acyl migration is the intramolecular transfer of an acyl group from one position on the glycerol backbone to another. In POS synthesis, this leads to the formation of undesirable isomers, reducing the purity of the final product. To minimize acyl migration:
-
Use a lower reaction temperature.[8]
-
Optimize the reaction time to avoid prolonged exposure to reaction conditions.
-
Select an appropriate enzyme and support for immobilization, as this can influence the stability of the acyl groups.
-
Control the water content in the reaction medium.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Yield of POS | 1. Suboptimal enzyme activity. 2. Inappropriate substrate molar ratio. 3. Unfavorable reaction temperature or time. 4. Enzyme inhibition by excess substrate or product. | 1. Screen different sn-1,3 specific lipases. Ensure proper enzyme handling and storage. 2. Optimize the molar ratio of your glycerol backbone source to the acyl donors (palmitic, oleic, and stearic acids/esters) using a design of experiments (DoE) approach.[7] 3. Perform a time-course and temperature optimization study to find the ideal balance between reaction rate and yield. 4. Consider a fed-batch approach for substrate addition to avoid high initial concentrations. |
| Low Purity of POS (High levels of isomers) | 1. Significant acyl migration. 2. Non-specific enzyme activity. 3. Incomplete reaction or presence of byproducts. | 1. Lower the reaction temperature. While this may slow the reaction, it is a key factor in reducing acyl migration.[8] Minimize reaction time. 2. Ensure the use of a highly sn-1,3 specific lipase. Test the specificity of your chosen enzyme. 3. Monitor the reaction progress using techniques like TLC or GC to determine the optimal endpoint. Purify the final product using crystallization or column chromatography.[1][2] |
| Enzyme Inactivation or Low Reusability | 1. Denaturation due to high temperature or extreme pH. 2. Inhibition by reaction components. 3. Physical degradation of the immobilized support. | 1. Operate within the optimal temperature and pH range for the specific lipase. 2. Identify and minimize the concentration of inhibitory compounds. 3. Choose a robust immobilization carrier. After each cycle, wash the immobilized enzyme with a suitable solvent to remove adsorbed substrates and products. |
| Inconsistent Results Between Batches | 1. Variation in raw material quality. 2. Inconsistent water content in the reaction mixture. 3. Fluctuations in reaction conditions (temperature, agitation). | 1. Ensure consistent quality and purity of substrates (fatty acids, glycerol source). 2. Carefully control the water activity of the reaction system, as it significantly impacts enzyme performance.[2] 3. Maintain precise control over all reaction parameters using calibrated equipment. |
Data Presentation
Table 1: Influence of Reaction Parameters on POS Synthesis (Illustrative Data)
| Parameter | Range Studied | Effect on POS Yield | Effect on Purity (Acyl Migration) | Reference |
| Enzyme Amount | 2-6% (w/w) | Positive correlation | Minimal | [7] |
| Reaction Time | 60-360 min | Increases to a plateau, then may decrease | Increases with prolonged time | [7] |
| Temperature | 40-70°C | Increases up to an optimum, then decreases | Significantly increases at higher temperatures | [8] |
| Substrate Molar Ratio (Oil:PE:SE) | 1:1:1 to 1:3:3 | Optimum ratio exists | Can be influenced by substrate concentration | [7] |
Table 2: Comparison of Different Lipases for Structured Lipid Synthesis
| Lipase Source | Specificity | Common Application | Key Advantages |
| Rhizomucor miehei | sn-1,3 | Synthesis of 2-monoacylglycerols and structured triglycerides | High specificity, commercially available.[1][2] |
| Rhizopus delemar | sn-1,3 | Esterification of 2-monoacylglycerols | Effective for the second step of POS synthesis.[1][2] |
| Candida antarctica (Novozym 435) | Non-specific, but widely used | Esterification and transesterification | High stability, tolerance to various solvents.[4][5] |
| Thermomyces lanuginose (Lipozyme TL IM) | sn-1,3 | Interesterification | Thermostable.[9] |
Experimental Protocols
Protocol 1: Two-Step Enzymatic Synthesis of POS
Step 1: Synthesis of 2-Monopalmitin (2-MP) via Alcoholysis
-
Reaction Setup: In a temperature-controlled reactor, dissolve tripalmitin (B1682551) in a suitable organic solvent (e.g., hexane).
-
Enzyme Addition: Add an immobilized sn-1,3 specific lipase (e.g., from Rhizomucor miehei).
-
Alcoholysis Reaction: Add ethanol (B145695) to the mixture to initiate the alcoholysis reaction. Maintain the reaction at a controlled temperature (e.g., 40-50°C) with constant agitation.
-
Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Purification: Once the reaction reaches completion, filter to remove the immobilized enzyme. The 2-MP can be purified from the reaction mixture by crystallization at low temperatures.[1][2]
Step 2: Esterification of 2-MP to form POS
-
Reaction Setup: In a solvent-free system or a minimal amount of a suitable solvent, combine the purified 2-MP with oleic acid and stearic acid at the desired molar ratio.
-
Enzyme Addition: Add the sn-1,3 specific lipase.
-
Esterification Reaction: Conduct the reaction under vacuum to remove the water produced, which drives the equilibrium towards product formation. Maintain the temperature and agitation at optimized levels (e.g., 50-60°C).
-
Monitoring: Track the formation of POS and the consumption of reactants using GC or HPLC.
-
Final Purification: After the reaction, the enzyme is removed by filtration. The final POS product can be purified from the remaining free fatty acids and other byproducts by column chromatography or short-path distillation.
Mandatory Visualizations
Caption: Workflow for the two-step enzymatic synthesis of POS.
Caption: Logical flowchart for troubleshooting POS synthesis.
References
- 1. Highly selective synthesis of 1,3-oleoyl-2-palmitoylglycerol by lipase catalysis. | Semantic Scholar [semanticscholar.org]
- 2. Highly selective synthesis of 1,3-oleoyl-2-palmitoylglycerol by lipase catalysis [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic production of glycerol acetate from glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Minimizing matrix effects in the quantification of 1-Palmitoyl-2-oleoyl-3-stearoylglycerol in food samples.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of 1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POS) in various food samples.
Troubleshooting Guides
This section addresses common issues encountered during the analytical workflow for POS quantification.
Issue 1: Poor Peak Shape and Low Signal Intensity
-
Question: My chromatogram for POS shows poor peak shape (e.g., tailing, fronting, or broad peaks) and low signal intensity. What are the likely causes and how can I resolve this?
-
Answer: Poor peak shape and low signal intensity are often indicative of matrix effects, specifically ion suppression. Co-eluting matrix components can interfere with the ionization of POS in the mass spectrometer source.
Troubleshooting Steps:
-
Evaluate Sample Preparation: The initial sample cleanup is critical. Complex food matrices require robust extraction and purification to remove interfering substances like phospholipids, sugars, and salts. Consider if your current sample preparation is adequate for the matrix complexity. For high-fat matrices like cocoa butter or edible oils, a liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) may be necessary. For matrices with a wider range of components, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach could be effective.
-
Optimize Chromatographic Separation: Ensure that your HPLC method provides adequate separation of POS from the bulk of the matrix components. Isocratic elution may not be sufficient for complex samples. A gradient elution with a suitable C18 or C30 column can improve separation. The use of a C30 column can offer better shape selectivity for hydrophobic, long-chain molecules like triacylglycerols.
-
Check for Contamination: Contamination in the LC-MS system can lead to signal suppression and poor peak shape. Flush the system thoroughly, including the column, with a strong solvent wash.
-
Post-Column Infusion Experiment: To confirm ion suppression at the retention time of POS, perform a post-column infusion experiment. A continuous infusion of a POS standard is introduced into the LC flow after the analytical column. Injection of a blank matrix extract will show a dip in the POS signal at retention times where matrix components are eluting and causing suppression.
-
Issue 2: Inaccurate and Irreproducible Quantitative Results
-
Question: My quantitative results for POS are inconsistent and show high variability between replicate injections and different samples. What could be causing this?
-
Answer: Inaccurate and irreproducible results are classic symptoms of uncompensated matrix effects. The extent of ion suppression or enhancement can vary between samples, leading to unreliable quantification.
Troubleshooting Steps:
-
Implement an Appropriate Internal Standard: The most effective way to correct for variability in matrix effects is to use a stable isotope-labeled internal standard (SIL-IS). For POS, a commercially available deuterated standard like 1-Palmitoyl-2-oleoyl-3-stearoyl-rac-glycerol-d5 is ideal. The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate correction.
-
Use Matrix-Matched Calibrants: If a SIL-IS is not available, preparing calibration standards in a blank matrix extract that closely matches your samples can help to compensate for matrix effects. This ensures that the standards and the samples experience similar ionization conditions.
-
Method of Standard Addition: For very complex or variable matrices where a representative blank matrix is unavailable, the method of standard addition can be employed. This involves creating a calibration curve within each sample by spiking known amounts of the standard into aliquots of the sample extract.
-
Validate the Method: A thorough method validation, including assessment of linearity, accuracy, precision, and matrix effects, is crucial for ensuring reliable quantification.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of POS?
A1: Matrix effects in LC-MS are the alteration of the ionization efficiency of an analyte, such as POS, due to the presence of co-eluting compounds from the sample matrix. These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification. In food samples, common sources of matrix effects for lipid analysis include phospholipids, salts, sugars, and other endogenous metabolites.
Q2: What is the best sample preparation technique for minimizing matrix effects for POS in fatty food matrices like chocolate?
A2: For fatty matrices like chocolate, a multi-step approach is often necessary. A common procedure involves:
-
Lipid Extraction: A liquid-liquid extraction using a solvent mixture like chloroform/methanol or hexane/isopropanol to efficiently extract the lipids, including POS.
-
Cleanup: A solid-phase extraction (SPE) step is highly recommended to remove more polar interfering compounds. A silica-based SPE cartridge can be used to separate neutral lipids like triacylglycerols from more polar lipids like phospholipids.
Q3: Can I use the QuEChERS method for POS analysis in food?
A3: Yes, the QuEChERS method, originally developed for pesticide residue analysis, can be adapted for the extraction of lipids from various food matrices. The acetonitrile-based extraction and subsequent dispersive SPE (d-SPE) cleanup can effectively remove many matrix components. However, the choice of d-SPE sorbents should be optimized for your specific food matrix to ensure efficient removal of interferences without significant loss of POS.
Q4: How do I choose the right internal standard for POS quantification?
A4: The ideal internal standard is a stable isotope-labeled (e.g., deuterated or ¹³C-labeled) version of the analyte. For POS, 1-Palmitoyl-2-oleoyl-3-stearoyl-rac-glycerol-d5 is a suitable choice. This is because its chemical and physical properties are nearly identical to the unlabeled POS, ensuring it behaves similarly during sample preparation and LC-MS analysis, thus providing the most accurate correction for matrix effects and analyte loss.
Q5: What are typical MRM transitions for POS in LC-MS/MS analysis?
A5: For triacylglycerols like POS, the precursor ion is typically the ammonium (B1175870) adduct [M+NH4]+. The product ions correspond to the neutral loss of one of the fatty acid chains. For POS (C55H104O6, MW: 861.4 g/mol ), the MRM transitions would be:
-
Precursor Ion: m/z 879.8 ([M+NH4]+)
-
Product Ions (for confirmation and quantification):
-
Neutral loss of palmitic acid (C16:0): m/z 605.6
-
Neutral loss of oleic acid (C18:1): m/z 579.5
-
Neutral loss of stearic acid (C18:0): m/z 577.5
-
It is essential to optimize the collision energy for each transition to obtain the best signal intensity. Typically, two transitions are monitored: one for quantification (the most abundant) and one for confirmation.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes representative recovery and matrix effect data for triacylglycerol analysis in a biological matrix, which can serve as a reference for food sample analysis. Data is adapted from a study on human milk, a complex matrix with a high lipid content.[1]
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction (LLE) | 88 - 116 | -44 to +7 | Simple, widely applicable. | Can be less selective, co-extraction of interferences is common. |
| Solid-Phase Extraction (SPE) | Typically > 90 | Generally < ±20 | High selectivity, effective removal of interferences. | Can be more time-consuming and requires method development. |
| QuEChERS | 70 - 120 | Variable, depends on matrix and cleanup | Fast, high-throughput, uses less solvent. | May require optimization of d-SPE sorbents for specific lipids. |
Note: Matrix effect is calculated as ((Response in Matrix / Response in Solvent) - 1) * 100. A negative value indicates ion suppression, and a positive value indicates ion enhancement.
Experimental Protocols
Protocol 1: Quantification of Matrix Effects using Post-Extraction Spike
This protocol allows for the quantitative assessment of ion suppression or enhancement.
-
Prepare three sets of samples:
-
Set A (Neat Standard): Spike the POS standard and the SIL-IS into the reconstitution solvent at a known concentration.
-
Set B (Post-Extraction Spike): Process a blank matrix sample (a food matrix known to be free of POS) through the entire extraction and cleanup procedure. Spike the POS standard and the SIL-IS into the final, clean extract at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the POS standard and the SIL-IS into the blank matrix sample before starting the extraction procedure. This set is used to calculate recovery.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = ([Peak Area in Set B / Peak Area in Set A] - 1) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Protocol 2: General LC-MS/MS Method for POS Quantification
This protocol provides a starting point for the analysis of POS in food extracts. Optimization will be required for specific instruments and food matrices.
-
Liquid Chromatography (LC):
-
Column: C18 or C30 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 10 mM ammonium acetate and 0.1% formic acid.
-
Gradient: Start at 30% B, ramp to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for POS:
-
Quantifier: 879.8 -> 605.6 (or the most abundant fragment).
-
Qualifier: 879.8 -> 579.5 (or another suitable fragment).
-
-
MRM Transition for POS-d5 IS: Select the corresponding m/z values for the deuterated standard.
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for your specific instrument.
-
Visualizations
Caption: Workflow for POS quantification in food samples.
References
Controlling the polymorphic outcome during the crystallization of 1-Palmitoyl-2-oleoyl-3-stearoylglycerol.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POS).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the crystallization of POS.
| Problem | Possible Causes | Suggested Solutions |
| Undesired Polymorph Formation | Incorrect cooling or heating rate. | Slower cooling rates generally favor the formation of more stable polymorphs, while faster rates lead to less stable forms.[1] Adjust the cooling/heating rates of your thermal treatment protocol. |
| Inappropriate solvent selection. | The choice of solvent can influence the polymorphic outcome. For example, crystallization from acetone (B3395972) has been used to obtain distinct β polymorphs.[2] | |
| "Oiling Out" - Formation of a Liquid Phase Instead of Crystals | The solution is too concentrated, leading to high supersaturation. | Reduce the initial concentration of POS in the solvent. |
| The cooling process is too rapid. | Decrease the cooling rate to allow for proper nucleation and crystal growth. | |
| Presence of significant impurities. | Purify the POS sample before crystallization. The presence of other triacylglycerols or minor components can disrupt the crystallization process.[3][4] | |
| Formation of Very Small or Poor-Quality Crystals | Rapid nucleation due to high supersaturation. | Reduce the rate of supersaturation by employing a slower cooling rate or using a slightly lower initial concentration. |
| Suboptimal solvent system. | Experiment with different solvents or solvent mixtures to find a system that promotes slower, more controlled crystal growth. | |
| Inconsistent or Irreproducible Results | Variations in the purity of the starting material. | Ensure the purity of the POS is consistent across all experiments. |
| Inconsistent thermal history of the sample. | Always erase the crystal memory of the sample by heating it to a temperature sufficiently above the melting point of the most stable polymorph and holding it for a period of time before initiating the cooling process. | |
| Minor fluctuations in temperature control. | Calibrate and ensure the precise operation of your thermal control equipment (e.g., DSC, temperature-controlled incubator). |
Frequently Asked Questions (FAQs)
1. What are the known polymorphs of this compound (POS)?
POS is known to exhibit several polymorphic forms, including the less stable α and δ forms, a pseudo-β' form, and the more stable β forms.[2] Recent research has identified three distinct triclinic β polymorphs: β3, β2, and β1, with β1 being the most stable.[2][5]
2. How do cooling and heating rates affect the polymorphic outcome of POS crystallization?
The rate of thermal treatment is a critical factor in controlling the polymorphic form of POS. Slower cooling rates tend to result in the formation of more stable polymorphs, while rapid cooling often yields less stable forms.[1] Similarly, the heating rate can influence polymorphic transformations, which can occur either in the solid-state or through melt-mediation.[1]
3. What is melt-mediated crystallization and how is it relevant for POS?
Melt-mediated crystallization is a process where a less stable crystalline form is melted, and the resulting melt is then used to crystallize a more stable form at a temperature above the melting point of the initial form. In the case of POS, α-melt-mediated crystallization has been shown to accelerate the kinetics of δ-phase formation.[6]
4. What are the typical melting points and enthalpies of fusion for the β polymorphs of POS?
The melting points and enthalpies of fusion for the three distinct β polymorphs crystallized from acetone are summarized in the table below.[2][5]
| Polymorph | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) |
| β3 | 32.9 | 141.5 |
| β2 | 33.8 | 147.9 |
| β1 | 38.7 | 158.5 |
5. What analytical techniques are essential for characterizing POS polymorphs?
The primary techniques for characterizing the polymorphic forms of POS are:
-
Differential Scanning Calorimetry (DSC): To determine the melting points and enthalpies of fusion of the different polymorphs.[1][6][7]
-
X-ray Diffraction (XRD): To identify the crystal structure and differentiate between the various polymorphic forms based on their unique diffraction patterns.[2][7]
-
Polarized Light Microscopy (PLM): For in-situ visualization of crystal morphology and growth during crystallization.[6]
Experimental Protocols
Protocol 1: General Melt-Mediated Crystallization of POS (to obtain the δ-phase)
This protocol is based on the α-melt-mediated crystallization method described in the literature.[6]
-
Sample Preparation: Place a small sample of high-purity POS (e.g., 1-5 mg) in a DSC pan.
-
Initial Melting: Heat the sample to a temperature well above its melting point (e.g., 60°C) and hold for several minutes to erase any crystal memory.
-
Formation of α-phase: Cool the sample to a temperature where the α-phase forms rapidly (e.g., below 18°C) and hold isothermally for a specific duration (t1).
-
Melting of α-phase and Isothermal Solidification: Heat the sample to a temperature (T2) that is above the melting point of the α-phase but below that of the desired δ-phase. Hold at this temperature to allow for the isothermal solidification into the δ-phase.
-
Analysis: After solidification, heat the sample at a controlled rate (e.g., 5°C/min) to determine the melting point and enthalpy of fusion of the resulting polymorph.
Protocol 2: General Procedure for Polymorphic Analysis using DSC and XRD
This protocol outlines a general approach for studying the influence of cooling and heating rates.[1][7]
-
Sample Preparation: Use high-purity POS (>99%).
-
DSC Analysis:
-
Place a precisely weighed sample (3-5 mg) into an aluminum DSC pan.
-
Heat the sample to a temperature above its final melting point (e.g., 60°C) and hold to erase thermal history.
-
Cool the sample at a specific rate (e.g., 15°C/min, 2°C/min, or 0.5°C/min) to a low temperature (e.g., -80°C).
-
Subsequently, heat the sample at a specific rate (e.g., 15°C/min, 5°C/min, 2°C/min, 0.5°C/min, or 0.1°C/min) until it is completely melted.
-
Record the exothermic and endothermic events to identify crystallization and melting temperatures and enthalpies.
-
-
XRD Analysis:
-
Apply the same thermal protocols used in the DSC analysis to the sample in the XRD instrument.
-
Use Synchrotron Radiation X-ray Diffraction (SR-XRD) for faster thermal treatments and laboratory-scale XRD for slower rates.
-
Collect diffraction patterns at various temperatures during the cooling and heating cycles to identify the polymorphic forms present.
-
Visualizations
Caption: Workflow for the analysis of POS polymorphism using DSC and XRD.
Caption: Relationship between cooling rate and resulting POS polymorphs.
References
- 1. In situ crystallization and transformation kinetics of polymorphic forms of saturated-unsaturated-unsaturated triacylglycerols: 1-palmitoyl-2,3-dioleoyl glycerol, 1-stearoyl-2,3-dioleoyl glycerol, and 1-palmitoyl-2-oleoyl-3-linoleoyl glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. diposit.ub.edu [diposit.ub.edu]
Technical Support Center: Troubleshooting Poor Peak Shape in Lipid Liquid Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with poor peak shape in the liquid chromatography of lipids.
Frequently Asked Questions (FAQs)
Q1: What are the common types of poor peak shapes observed in lipid chromatography?
The most common types of poor peak shapes encountered in the liquid chromatography of lipids are peak tailing, peak fronting, and split peaks.[1][2] An ideal chromatographic peak should be symmetrical and have a Gaussian shape.[3] Deviations from this symmetry can compromise the accuracy and reproducibility of your analytical results.[4]
-
Peak Tailing: The peak has an asymmetry with a trailing edge that is longer than the leading edge.[4][5]
-
Peak Fronting: The peak has an asymmetry where the leading edge is broader than the trailing edge.[2][6]
-
Split Peaks: A single compound appears as two or more distinct peaks.[1][2][7]
Q2: What causes peak tailing in lipid analysis and how can I fix it?
Peak tailing is a frequent issue in lipid chromatography and can be caused by several factors:
-
Secondary Interactions: Interactions between basic lipid analytes and residual silanol (B1196071) groups on silica-based columns are a primary cause.[4][5][8]
-
Column Overload: Injecting too much sample can saturate the column, leading to tailing.[3][8]
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the lipid, it can lead to inconsistent ionization and tailing.[4][9]
-
Extra-column Volume: Long or wide tubing between the column and the detector can cause band broadening and peak tailing.[4][8]
-
Solution: Use tubing with a narrow internal diameter and keep the length to a minimum.[4]
-
Q3: My lipid peaks are fronting. What are the likely causes and solutions?
Peak fronting is less common than tailing but can still significantly impact your results. The primary causes include:
-
Column Overload: Similar to tailing, injecting a sample that is too concentrated can lead to fronting.[2][6]
-
Solution: Dilute the sample or decrease the injection volume.
-
-
Improper Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.[8][10]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[10]
-
-
Column Degradation: A void or channel in the column packing can lead to peak fronting.[6]
-
Solution: Replace the column.
-
Q4: I am observing split peaks for my lipid analytes. How can I troubleshoot this?
Split peaks can be challenging to diagnose as they can arise from several issues occurring before or during the separation:
-
Co-elution of Isomers: Some lipids exist as isomers that are very close in polarity and may not be fully resolved by the column, appearing as a split peak.[11]
-
Solution: Optimize the chromatographic method by changing the mobile phase composition, gradient, or column chemistry to improve resolution.
-
-
Sample Solvent Effects: Injecting the sample in a solvent that is too strong can cause the sample to spread unevenly at the column inlet, leading to a split peak.[12]
-
Solution: Reconstitute the sample in a solvent that is weaker than or equal in strength to the initial mobile phase.[10]
-
-
Blocked Frit or Column Contamination: Particulates from the sample or mobile phase can block the column inlet frit, causing an uneven flow path and split peaks.[7][13]
-
Injector Issues: A partially plugged injector needle or a scratched valve rotor in the autosampler can cause the sample to be introduced into the system in two separate bands.[10]
-
Solution: Clean or replace the injector needle and inspect the autosampler valve for damage.
-
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Poor Peak Shape
This guide provides a logical workflow for identifying the root cause of poor peak shapes.
Caption: A logical workflow for troubleshooting poor peak shape.
Guide 2: Optimizing Mobile Phase and Temperature
The mobile phase and column temperature play a critical role in achieving good peak shape for lipid separations.
Mobile Phase Optimization:
-
pH: The pH of the mobile phase can significantly affect the ionization state of lipids, impacting their retention and peak shape.[9] For acidic lipids, a mobile phase pH below their pKa is generally recommended, while for basic lipids, a pH above their pKa is often used.[5]
-
Buffer: Using a buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, can help maintain a stable pH and improve peak symmetry.[15][16] However, the buffer identity and concentration can also influence the detector response, especially with Evaporative Light Scattering Detectors (ELSD).[15][16]
-
Organic Modifier: The choice and concentration of the organic modifier (e.g., methanol, acetonitrile, isopropanol) affects the elution strength and can be adjusted to improve peak shape and resolution.[17][18]
Column Temperature Effects:
Increasing the column temperature generally leads to:
-
Sharper, narrower peaks due to increased diffusion coefficients.[20][21][22]
-
Reduced system backpressure due to lower mobile phase viscosity.[20][23]
However, excessively high temperatures can degrade the column's stationary phase, especially for silica-based columns at high pH. It is also important to ensure the mobile phase is pre-heated to the column temperature to avoid peak broadening.[20]
| Parameter | Effect of Increase | Recommendation for Lipids |
| Column Temperature | Decreased retention time, sharper peaks, lower backpressure.[19][20][21] | An optimal temperature, often around 35°C or higher, can significantly improve the separation of lipid classes.[21] |
| Mobile Phase pH | Alters analyte ionization, retention, and peak shape.[9] | Adjust to keep lipids in a single ionic form (at least 2 pH units from pKa). |
| Buffer Concentration | Stabilizes pH, can improve peak symmetry.[4][5] | Use a sufficient concentration (e.g., 10-50 mM) to buffer the system.[5] |
Experimental Protocols
Protocol 1: Sample Preparation for Lipid Analysis by LC-MS
Proper sample preparation is crucial to avoid issues like column clogging and poor peak shape. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common methods.[24][25]
Liquid-Liquid Extraction (Folch Method):
-
Homogenize the tissue sample in a chloroform (B151607)/methanol mixture. This creates a single-phase system with the water in the tissue.[24]
-
Add chloroform and water to the homogenate to induce phase separation.[24]
-
The mixture will separate into two layers: an upper methanolic layer containing non-lipids and a lower chloroform layer containing the lipids.[24]
-
Carefully collect the lower chloroform layer.[24]
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a solvent compatible with your initial mobile phase conditions (e.g., a 50:50 water/organic solvent mixture) to improve peak shape.[17]
Caption: Workflow for the Folch lipid extraction method.
Solid-Phase Extraction (SPE):
SPE can be an alternative to LLE and offers advantages in terms of ease of use and potential for automation.[25] A variety of SPE cartridges are available that are designed to retain lipids while allowing more polar contaminants to be washed away. The specific protocol will depend on the type of SPE cartridge and the lipid classes of interest. A general workflow is as follows:
-
Conditioning: Pass a conditioning solvent through the SPE cartridge to activate the stationary phase.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds.
-
Elution: Elute the target lipids with a strong solvent.
-
Dry-down and Reconstitution: Evaporate the elution solvent and reconstitute the sample in an appropriate solvent for LC analysis.
References
- 1. mastelf.com [mastelf.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromtech.com [chromtech.com]
- 5. uhplcs.com [uhplcs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. halocolumns.com [halocolumns.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. support.waters.com [support.waters.com]
- 13. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 14. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 15. Choice of buffer in mobile phase can substantially alter peak areas in quantification of lipids by HPLC-ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Commonly overlooked effects of mobile phase buffers on HPLC-ELSD response for lipid quantification | Poster Board #806 - American Chemical Society [acs.digitellinc.com]
- 17. youtube.com [youtube.com]
- 18. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 19. researchgate.net [researchgate.net]
- 20. How does increasing column temperature affect LC methods? [sciex.com]
- 21. researchgate.net [researchgate.net]
- 22. Chromatographic benefits of elevated temperature for the proteomic analysis of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. microbenotes.com [microbenotes.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
Technical Support Center: Analysis of 1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POSG) by ESI-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in enhancing the ionization efficiency of 1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POSG) and other triglycerides in Electrospray Ionization Mass Spectrometry (ESI-MS).
Troubleshooting Guide
This guide addresses common issues encountered during the ESI-MS analysis of POSG.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Very Low Signal Intensity | Inefficient ionization of the neutral triglyceride molecule. | 1. Promote Adduct Formation: Triglycerides, being neutral, require the formation of adducts to be efficiently ionized. Introduce a source of cations into your mobile phase or sample solvent. Common and effective adducts are [M+NH₄]⁺, [M+Na]⁺, and [M+Li]⁺.[1][2][3] 2. Optimize Solvent Composition: Ensure your solvent system is appropriate for lipid analysis. A common starting point is a mixture of acetonitrile (B52724) and water or methanol (B129727) and water.[4][5] For positive ion mode, a composition of 60-75% acetonitrile in water with 0.2% formic acid has been shown to be effective.[4][5] 3. Adjust Sample Concentration: A sample that is too dilute will not produce a strong enough signal. Conversely, a highly concentrated sample can lead to ion suppression.[6] Experiment with a range of concentrations to find the optimal signal. |
| Poor Reproducibility / Inconsistent Signal | Contamination from solvents, consumables, or the system itself. | 1. Use High-Purity Solvents: Employ LC-MS grade solvents to minimize background noise and contamination.[7] 2. Utilize Phthalate-Free Consumables: Phthalates are common plasticizers that can leach from laboratory consumables and interfere with analysis. Use certified phthalate-free vials, caps, and pipette tips.[7] 3. System Cleaning: Ensure the ESI source and mass spectrometer inlet are clean. Contaminants can accumulate over time and affect signal stability. |
| Presence of Unidentified Peaks / In-source Fragmentation | Fragmentation of the analyte within the ion source. | 1. Optimize Source Parameters: High source temperatures or aggressive voltages can cause the triglyceride to fragment before it is analyzed. Systematically evaluate and optimize ESI source parameters such as capillary voltage, sheath gas temperature, tube lens, and skimmer voltage to minimize in-source fragmentation.[8][9][10] 2. Chromatographic Separation: If analyzing a complex mixture, co-eluting species can suppress the ionization of your target analyte. Proper chromatographic separation can help to distinguish precursor ions from in-source fragments.[8][9] |
| Difficulty in Structural Elucidation | Lack of characteristic fragment ions. | 1. Utilize Lithium Adducts: Tandem mass spectrometry (MS/MS) of lithiated adducts ([M+Li]⁺) of triglycerides provides structurally informative fragment ions that can help to identify the fatty acid substituents and their positions on the glycerol (B35011) backbone.[1][11][12] 2. Perform MS/MS Experiments: Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions for structural analysis.[1] |
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing my this compound (POSG) peak in my ESI-MS spectrum?
A1: POSG is a neutral lipid and does not readily ionize on its own. To detect it effectively in ESI-MS, you must promote the formation of an adduct. This is typically achieved by adding a salt to your mobile phase or sample solvent to form ions such as [M+NH₄]⁺, [M+Na]⁺, or [M+Li]⁺.[1][2][3] The absence of a suitable cation source is a common reason for poor or no signal for triglycerides.
Q2: What are the best mobile phase additives for enhancing the ionization of POSG?
A2: The choice of additive can influence both signal intensity and the quality of data for structural analysis.
-
Ammonium (B1175870) Formate/Acetate: These are widely used for generating [M+NH₄]⁺ adducts and are compatible with reversed-phase chromatography.[2][13]
-
Sodium Acetate/Formate: These are effective for forming [M+Na]⁺ adducts.[13]
-
Lithium Formate/Acetate: Lithium adducts ([M+Li]⁺) are particularly valuable for structural characterization via tandem mass spectrometry (MS/MS) as they produce more informative fragment ions.[1][11][12]
Q3: What are the optimal ESI source settings for triglyceride analysis?
A3: Optimal source settings can vary between instruments. However, a systematic approach to optimization is crucial. For lipidomics, it has been shown that for positive polarity, an applied voltage of around 3.2 kV can be optimal.[4][5] It is important to tune parameters like capillary voltage, sheath gas temperature, and skimmer voltage to maximize the signal of the desired adduct while minimizing in-source fragmentation.[8][9][10]
Q4: How can I confirm the identity of the fatty acids in my triglyceride?
A4: Tandem mass spectrometry (MS/MS) is the most effective method for this. By selecting the precursor ion (e.g., [POSG+Li]⁺) and subjecting it to collision-induced dissociation (CID), you can generate fragment ions that correspond to the neutral loss of the individual fatty acid chains. This fragmentation pattern allows for the identification of palmitic, oleic, and stearic acids.[11]
Q5: My baseline is very noisy. What could be the cause?
A5: A noisy baseline can be due to several factors:
-
Solvent Quality: Ensure you are using high-purity, LC-MS grade solvents.[7]
-
Contamination: Contamination can come from your sample preparation, consumables, or the LC-MS system itself.[7]
-
Detector Settings: Improper detector settings can contribute to noise.[6]
-
Leaks: Check your system for any leaks.[14]
Experimental Protocols
Protocol 1: Sample Preparation for Enhanced Ionization
-
Stock Solution Preparation: Prepare a stock solution of this compound (POSG) at a concentration of 1 mg/mL in a solvent such as chloroform (B151607) or a methanol/dichloromethane mixture.
-
Working Solution Preparation:
-
For the formation of ammonium adducts , dilute the stock solution to a final concentration of 10 µg/mL in a solvent mixture of acetonitrile:isopropanol:water (e.g., 65:30:5 v/v/v) containing 10 mM ammonium formate.
-
For the formation of sodium adducts , dilute the stock solution to a final concentration of 10 µg/mL in a similar solvent mixture containing 1 mM sodium acetate.
-
For the formation of lithium adducts , dilute the stock solution to a final concentration of 10 µg/mL in a similar solvent mixture containing 1 mM lithium acetate.[12]
-
-
Final Preparation: Vortex the working solution and transfer it to an appropriate autosampler vial.
Protocol 2: Optimization of ESI Source Parameters
-
Initial Infusion: Infuse the prepared working solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Parameter Adjustment:
-
Capillary Voltage: Start with a typical value for your instrument (e.g., 3.0 kV) and adjust it in increments of 0.2 kV, monitoring the signal intensity of the target adduct. A range of 2.25 kV to 4.5 kV can be explored.[4][5]
-
Sheath Gas and Auxiliary Gas Flow: Optimize these parameters to ensure stable spray and efficient desolvation.
-
Gas Temperature: Adjust the drying gas temperature to aid in desolvation without causing thermal degradation of the analyte.
-
Tube Lens/Skimmer Voltage: Carefully tune these voltages to maximize the signal of the precursor ion while minimizing in-source fragmentation.[10]
-
-
Evaluation: For each parameter, record the signal intensity and the intensity of any fragment ions to determine the optimal settings.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| Solvent Composition (Positive Mode) | 60-75% Acetonitrile / 40-25% Water with 0.2% Formic Acid | [4][5] |
| ESI Voltage (Positive Mode) | 3.2 kV | [4][5] |
| Ammonium Formate Concentration | 10 mM | [2] |
| Lithium Acetate Concentration | 1 mM | [12] |
Visualizations
Caption: Experimental workflow for enhancing POSG ionization in ESI-MS.
Caption: Adduct formation for enhanced ionization of neutral triglycerides.
References
- 1. Characterization of Triacylglycerol Estolide Isomers Using High-Resolution Tandem Mass Spectrometry with Nanoelectrospray Ionization [mdpi.com]
- 2. escholarship.org [escholarship.org]
- 3. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Optimal Electrospray Parameters for Lipidomics in Infrared Matrix Assisted Laser Desorption Electrospray Ionization (IR-MALDESI) Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gmi-inc.com [gmi-inc.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structural characterization of triacylglycerols as lithiated adducts by electrospray ionization mass spectrometry using low-energy collisionally activated dissociation on a triple stage quadrupole instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aocs.org [aocs.org]
- 13. edepot.wur.nl [edepot.wur.nl]
- 14. gentechscientific.com [gentechscientific.com]
Strategies to reduce acyl migration during the synthesis of structured triglycerides.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating acyl migration during the synthesis of structured triglycerides (STs).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of structured triglycerides, focusing on the reduction of acyl migration.
| Problem | Potential Cause | Suggested Solution |
| High levels of di- and monoglycerides (B3428702) in the final product. | This often indicates significant acyl migration, leading to the formation of by-products.[1][2] | Review and optimize reaction parameters. Key areas to focus on are lowering the reaction temperature, shortening the reaction time, and ensuring optimal water activity. The use of a highly specific sn-1,3 lipase (B570770) is also crucial. |
| Low yield of the desired structured triglyceride. | Acyl migration can lead to the formation of undesired isomers, thus reducing the yield of the target molecule.[1] | Employ strategies to suppress acyl migration such as temperature programming, where the reaction temperature is lowered after an initial period of higher temperature to facilitate the reaction.[3][4] Using polar solvents like t-butanol can also help minimize acyl migration and improve yield.[5][6] |
| Inconsistent results between batches. | Variability in starting materials (e.g., water content of substrates or enzyme) or reaction conditions can lead to inconsistent levels of acyl migration. | Standardize all reaction components and parameters. Precisely control water activity, ensure consistent enzyme loading, and accurately maintain reaction temperature and time. |
| Difficulty in purifying the target structured triglyceride. | The presence of closely related isomers resulting from acyl migration complicates downstream purification processes.[1] | Minimize acyl migration during the reaction to simplify purification. Additionally, consider a two-step synthesis approach where 2-monoacylglycerols are first produced and purified before the final esterification step.[7][8] |
| Suspected acyl migration but unsure how to confirm. | Lack of appropriate analytical methods to detect and quantify acyl migration. | Employ analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a reversed-phase column or Thin-Layer Chromatography with Flame Ionization Detection (TLC-FID) to separate and quantify the different triglyceride isomers.[2] |
Frequently Asked Questions (FAQs)
Q1: What is acyl migration and why is it a problem in structured triglyceride synthesis?
Acyl migration is an intramolecular reaction where an acyl group (a fatty acid) moves from one position on the glycerol (B35011) backbone to another, for example, from the sn-2 position to the sn-1 or sn-3 position.[9] This is a significant issue in the synthesis of structured triglycerides because it leads to the formation of undesired isomers, reducing the purity and yield of the target product.[1][2] This side-reaction compromises the specific positional distribution of fatty acids that defines the "structured" nature and the desired physiological effects of the lipid.
Q2: What are the primary factors that influence the rate of acyl migration?
Several factors significantly influence the rate of acyl migration:
-
Temperature: Higher temperatures accelerate the rate of acyl migration.[3][10][11]
-
Reaction Time: Longer reaction times provide more opportunity for acyl migration to occur.[2]
-
Water Activity (aw): The effect of water activity can be complex. Low water activity can sometimes lead to higher rates of acyl migration.[12] Conversely, increasing water activity can inhibit acyl migration by increasing the polarity of the system.[12][13]
-
Catalyst (Lipase): The type of lipase used is critical. While sn-1,3 specific lipases are generally used, some may exhibit lower specificity or can be influenced by the reaction conditions, leading to acyl migration.[14] The support material used for immobilized enzymes can also influence acyl migration.[15]
-
Solvent: The polarity of the solvent plays a crucial role. Polar solvents, such as t-butanol, have been shown to suppress acyl migration, whereas non-polar solvents like hexane (B92381) can accelerate it.[5][6][15]
Q3: How can I effectively reduce acyl migration during my experiments?
Several strategies can be employed to minimize acyl migration:
-
Temperature Control: Maintain the lowest possible reaction temperature that still allows for an acceptable reaction rate.[10][11] Temperature programming, which involves starting at a higher temperature to initiate the reaction and then lowering it, has been shown to be effective.[3][4]
-
Optimize Reaction Time: Monitor the reaction progress and stop it as soon as the desired conversion is achieved to prevent prolonged exposure to conditions that favor acyl migration.[2]
-
Control Water Activity: Carefully control the water activity of the reaction medium. In many cases, a higher water activity can help to reduce acyl migration.[12][13]
-
Select the Right Lipase: Use a highly specific sn-1,3 lipase. Lipases from Rhizomucor miehei and Rhizopus oryzae are commonly used.[14]
-
Choose an Appropriate Solvent: Whenever possible, use a polar solvent system.[5][6] Solvent-free systems can also be an option, but careful optimization of other parameters is crucial.[16] Supercritical carbon dioxide has also been explored as a medium that can reduce acyl migration compared to solvent-free systems over longer reaction times.[17][18]
Q4: Are there any specific analytical methods to quantify the extent of acyl migration?
Yes, several analytical methods can be used to determine the positional distribution of fatty acids on the glycerol backbone and thus quantify acyl migration:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for separating different triglyceride isomers.[19][20][21]
-
Thin-Layer Chromatography with Flame Ionization Detection (TLC-FID): This method can be used for the separation and quantification of different lipid classes, including the isomers formed due to acyl migration.
-
Gas Chromatography (GC): After enzymatic hydrolysis of the sn-2 fatty acid with pancreatic lipase, the fatty acid composition can be analyzed by GC to determine which fatty acids were present at the sn-2 position.
Quantitative Data Summary
The following tables summarize the quantitative effects of various parameters on acyl migration.
Table 1: Effect of Temperature Programming on Acyl Migration
| Reaction System | Reaction Time (h) | Reduction in Acyl Migration (%) | Reference |
| Acidolysis of Tripalmitin with CLA (Solvent) | 35 | 29 | [3][4] |
| Acidolysis of Tripalmitin with CLA (Solvent-free) | 48 | 45 | [3][4] |
| Acidolysis of Tripalmitin with Caprylic Acid (Solvent) | 35 | 37 | [3][4] |
| Acidolysis of Tripalmitin with Caprylic Acid (Solvent-free) | 48 | 61 | [3][4] |
Table 2: Effect of Solvent on 2-Monoacylglycerol (2-MAG) Content (Indicator of Reduced Acyl Migration)
| Solvent System | 2-MAG Content after 3h (%) | Reference |
| Ethanol | 30.6 | [5][6] |
| Hexane + Ethanol | 15.7 | [5][6] |
| t-Butanol + Ethanol | 32.4 | [5][6] |
| Solvent-free | Lowest (highest acyl migration rate) | [5][6] |
Table 3: Effect of Water Activity on Acyl Migration Rate
| Water Content (wt% on enzyme basis) | System | Acyl Migration Rate (%/h) | Reference |
| 3.0 | MLM-type synthesis | 0.22 | [22][23] |
| 11.6 | MLM-type synthesis | 1.12 | [22][23] |
| 3.0 | LML-type synthesis | 0.56 | [22][23] |
| 7.2 | LML-type synthesis | 1.37 | [22][23] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Structured Triglycerides using Interesterification with Minimized Acyl Migration
This protocol provides a general methodology for the enzymatic synthesis of structured triglycerides. Researchers should optimize the specific conditions for their particular substrates and enzyme.
-
Materials:
-
Triglyceride source (e.g., high oleic sunflower oil)
-
Acyl donor (e.g., capric acid)
-
Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)
-
Solvent (e.g., t-butanol, optional)
-
Molecular sieves (for solvent-free systems to control water activity)
-
Shaking incubator or stirred tank reactor
-
-
Procedure:
-
Prepare the reaction mixture by combining the triglyceride source and the acyl donor in the desired molar ratio (e.g., 1:2).
-
If using a solvent, add it to the mixture. For solvent-free systems, pre-dry the substrates and add molecular sieves to maintain low water activity if desired.
-
Pre-heat the mixture to the desired reaction temperature (e.g., 45-60°C).
-
Add the immobilized lipase to the reaction mixture (e.g., 5-10% by weight of total substrates).
-
Incubate the reaction mixture with constant agitation for a predetermined time (e.g., 4-24 hours). It is recommended to take samples at different time points to determine the optimal reaction time.
-
After the reaction is complete, stop the reaction by filtering out the immobilized enzyme.
-
The product can then be purified to remove free fatty acids and other by-products, for example, by short-path distillation or column chromatography.
-
Protocol 2: Analysis of Acyl Migration by HPLC
This protocol outlines a general procedure for the analysis of triglyceride species using reversed-phase HPLC.
-
Materials and Equipment:
-
HPLC system with a reversed-phase C18 column
-
Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector
-
Mobile phase: Acetonitrile and isopropanol (B130326) (or other suitable organic solvents)
-
Triglyceride standards
-
Sample from the synthesis reaction
-
-
Procedure:
-
Prepare the mobile phase and equilibrate the HPLC system.
-
Dissolve a small amount of the reaction sample in a suitable solvent (e.g., hexane or isopropanol).
-
Inject the sample onto the HPLC column.
-
Run a gradient elution program, starting with a higher polarity mobile phase and gradually increasing the proportion of the lower polarity solvent. For example, a gradient of isopropanol in acetonitrile.
-
The different triglyceride isomers will be separated based on their partition number (PN = CN - 2xDB, where CN is the carbon number and DB is the number of double bonds). Isomers resulting from acyl migration will have different retention times.
-
Identify and quantify the peaks by comparing their retention times with those of known standards and by their relative peak areas.
-
Visualizations
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. Effect of Solvent on Acyl Migration of 2-Monoacylglycerols in Enzymatic Ethanolysis. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic synthesis of structured lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly efficient enzymatic synthesis of 2-monoacylglycerides and structured lipids and their production on a technical scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A systematic review on the acyl migration in enzymatic synthesis of structured lipids: Mechanisms, influencing factors, evaluation methods, and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Lipase-catalyzed acidolysis of olive oil with capric acid: effect of water activity on incorporation and acyl migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lib3.dss.go.th [lib3.dss.go.th]
- 16. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Production of structured lipids by lipase-catalyzed acidolysis in supercritical carbon dioxide: effect on acyl migration [agris.fao.org]
- 19. lib3.dss.go.th [lib3.dss.go.th]
- 20. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]
- 21. aocs.org [aocs.org]
- 22. researchgate.net [researchgate.net]
- 23. orbit.dtu.dk [orbit.dtu.dk]
Validation & Comparative
A Comparative Guide to the Quantification of 1-Palmitoyl-2-oleoyl-3-stearoylglycerol: HPLC-ELSD and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of specific triglycerides, such as 1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POSG), is critical in various research and development areas, including drug formulation, lipidomics, and nutritional science. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) method for POSG quantification against common alternatives, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Enzymatic Assays.
HPLC-ELSD Method for POSG Quantification
The HPLC-ELSD method allows for the direct analysis of intact triglyceride molecules without the need for derivatization. The separation is based on the polarity and molecular weight of the triglycerides, and the ELSD provides a universal detection method for non-volatile analytes.
Experimental Protocol: HPLC-ELSD
A detailed experimental protocol for the quantification of POSG using HPLC-ELSD is outlined below. This protocol is synthesized from established methods for similar triglycerides.
Sample Preparation:
-
Accurately weigh and dissolve the sample containing POSG in a suitable organic solvent, such as a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).
-
Filter the sample solution through a 0.45 µm PTFE syringe filter prior to injection.
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity LC or equivalent.
-
Column: Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed for optimal separation.
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Dichloromethane/Methanol (50:50, v/v)
-
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30.1-35 min: Return to initial conditions (90% A, 10% B)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
ELSD Conditions:
-
Detector: Agilent 385-ELSD or equivalent.
-
Nebulizer Temperature: 30°C.
-
Evaporator Temperature: 40°C.[1]
-
Gas (Nitrogen) Flow Rate: 1.6 SLM (Standard Liters per Minute).[1]
Experimental Workflow
Performance Characteristics of the HPLC-ELSD Method
The following table summarizes the typical performance characteristics of a validated HPLC-ELSD method for triglyceride analysis. While specific data for POSG is not extensively published, these values are representative of the expected performance for similar triglycerides.
| Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.99 (often requires log-log or quadratic fit)[2] |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | Intra-day: < 5%, Inter-day: < 10%[3] |
| Limit of Detection (LOD) | 0.2 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.6 - 3.0 µg/mL |
Alternative Quantification Methods
While HPLC-ELSD is a robust method, other techniques are available for the quantification of triglycerides, each with its own advantages and disadvantages.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of fatty acids derived from triglycerides. It requires a derivatization step to convert the non-volatile triglycerides into volatile fatty acid methyl esters (FAMEs).
Experimental Protocol: GC-MS (FAMEs Analysis)
-
Lipid Extraction: Extract total lipids from the sample using a method such as the Folch or Bligh-Dyer procedure.
-
Transesterification (Derivatization): Convert the triglycerides to FAMEs by heating the lipid extract with methanolic HCl or BF₃-methanol.
-
GC-MS Analysis:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: A polar capillary column (e.g., DB-23, 60 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection: Splitless injection of the FAMEs solution.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs.
-
MS System: Agilent 5977B MSD or equivalent, operated in electron ionization (EI) mode.[4]
-
Enzymatic Assays
Enzymatic assays provide a rapid and often high-throughput method for the quantification of total triglycerides. These assays are based on the enzymatic hydrolysis of triglycerides to glycerol (B35011) and free fatty acids. The glycerol is then quantified through a series of coupled enzymatic reactions that result in a colorimetric or fluorometric signal.
Experimental Protocol: Enzymatic Assay
-
Sample Preparation: Homogenize or lyse the sample to release the triglycerides.
-
Enzymatic Reaction:
-
Incubate the sample with lipase (B570770) to hydrolyze the triglycerides, releasing glycerol.
-
The glycerol is then phosphorylated by glycerol kinase.
-
The resulting glycerol-3-phosphate is oxidized, producing a detectable signal (e.g., colorimetric or fluorometric).
-
-
Detection: Measure the absorbance or fluorescence using a plate reader.
-
Quantification: Determine the triglyceride concentration by comparing the signal to a standard curve.
Comparison of Quantification Methods
The choice of method for POSG quantification depends on the specific requirements of the study, such as the need for isomeric separation, sensitivity, and throughput.
Logical Relationship of Method Selection
Performance Comparison
The following table provides a comparative summary of the performance of HPLC-ELSD, GC-MS, and enzymatic assays for triglyceride quantification.
| Feature | HPLC-ELSD | GC-MS (as FAMEs) | Enzymatic Assay |
| Analyte | Intact Triglyceride | Fatty Acid Profile | Total Triglycerides |
| Specificity for POSG | High (with proper separation) | Indirect (infers from fatty acid ratios) | Low (measures total triglycerides) |
| Derivatization Required | No | Yes (Transesterification) | No |
| Linearity | Non-linear (log-log or quadratic fit) | Linear (R² > 0.99) | Linear |
| Accuracy (% Bias) | Typically < 5% | < 2% | < 1%[5][6][7] |
| Precision (% RSD) | < 10% | < 5% | < 3%[5][6][7] |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL to pg/mL range) | Moderate to High |
| Throughput | Moderate | Low to Moderate | High |
| Instrumentation Cost | Moderate | High | Low to Moderate |
Conclusion
The HPLC-ELSD method is a robust and reliable technique for the direct quantification of this compound, offering good precision and accuracy without the need for chemical derivatization.
GC-MS provides higher sensitivity and detailed fatty acid composition but requires a derivatization step, making it an indirect method for quantifying the intact triglyceride.
Enzymatic assays are ideal for high-throughput screening of total triglyceride content due to their speed and ease of automation, but they lack the specificity to quantify individual triglyceride species like POSG.
The selection of the most appropriate method should be based on the specific analytical needs, including the required specificity, sensitivity, sample throughput, and available instrumentation. For the specific and accurate quantification of intact POSG, the HPLC-ELSD method presents a well-balanced approach.
References
- 1. HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]
- 2. Analysis of Mono-, Di- and Tri-glycerides by high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) -Analytical Science and Technology | Korea Science [koreascience.kr]
- 3. Rapid Detection and Quantification of Triacylglycerol by HPLC–ELSD in Chlamydomonas reinhardtii and Chlorella Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of serum triglycerides by an accurate enzymatic method not affected by free glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Inter-laboratory Comparison of Triglyceride Analysis Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of triglycerides in biological samples. The performance of these methods is evaluated based on data from inter-laboratory comparison studies and proficiency testing programs, offering a valuable resource for selecting the appropriate assay for your research needs.
Introduction
Triglycerides are key biomarkers in metabolic research and are routinely measured in clinical and research laboratories. The accuracy and comparability of triglyceride measurements across different laboratories are crucial for multi-center studies and for the development of diagnostic and therapeutic interventions.[1] Inter-laboratory comparison programs, such as the CDC's Lipid Standardization Program (LSP), play a vital role in ensuring the reliability of these measurements.[2][3][4] This guide compares the most common methodologies for triglyceride analysis: enzymatic assays, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the performance characteristics of the major triglyceride analysis methods based on data from inter-laboratory studies.
| Parameter | Enzymatic Assays | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Enzymatic hydrolysis of triglycerides to glycerol (B35011), followed by colorimetric or fluorometric detection.[1] | Separation of intact triglyceride molecules based on their polarity.[1] | Separation of volatile fatty acid methyl esters (FAMEs) derived from triglycerides.[1] | Separation and detection of specific triglyceride species based on mass-to-charge ratio.[5][6] |
| Accuracy (Bias) | Typically ≤5% from the reference value.[7] One study showed a mean bias of -0.4%.[8] | High accuracy, with recovery rates often between 97.8% - 106%. | High accuracy, with recovery generally >95%. | High accuracy, traceable to reference methods. |
| Precision (CV) | Typically ≤5%.[7] Studies have reported within-day CV of 1.4% and between-day CV of 2.5%.[8] | Intra-assay precision (RSD) can be between 2.5% - 3.2%. | Repeatability (RSD) is often ≤ 2%. | High precision with low coefficients of variation. |
| Specificity | Measures total triglycerides. Can be affected by free glycerol in the sample.[8][9] | Moderate to high, depending on the detector. Can distinguish some isomers.[1] | High; provides a detailed fatty acid profile.[1] | Very high; can identify and quantify individual triglyceride species and isomers.[5] |
| Throughput | High; suitable for automated analyzers.[10] | Moderate. | Low to moderate. | Moderate to high with flow injection analysis.[6] |
| Instrumentation | Spectrophotometer or clinical chemistry analyzer.[1][9] | HPLC system with UV, ELSD, or MS detector.[1][11] | GC-MS system.[1] | LC-MS/MS system.[5][6] |
Experimental Protocols
Enzymatic Colorimetric Method
This method is widely used in clinical laboratories due to its suitability for automation.[10]
Principle: The assay involves a series of coupled enzymatic reactions.[12] First, lipase (B570770) hydrolyzes triglycerides to glycerol and free fatty acids. The glycerol is then phosphorylated by glycerol kinase, and the resulting glycerol-3-phosphate is oxidized by glycerol-3-phosphate oxidase, producing hydrogen peroxide. In the final step, peroxidase catalyzes the reaction of hydrogen peroxide with a chromogenic probe to produce a colored product, the absorbance of which is proportional to the triglyceride concentration.[1][13]
Generalized Protocol:
-
Sample Preparation: Serum or plasma samples can often be used directly or after dilution.[1] Fasting for 9-12 hours prior to blood collection is typically required for accurate clinical assessment.[14]
-
Reagent Preparation: Prepare the working reagent containing lipase, glycerol kinase, glycerol-3-phosphate oxidase, peroxidase, ATP, and a chromogenic substrate in a suitable buffer.[13][15]
-
Assay Procedure:
-
Add a small volume of the sample or standard to the reagent mixture.
-
Incubate the reaction mixture for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C).[13]
-
Measure the absorbance of the resulting colored product at a specific wavelength (e.g., 500-550 nm) using a spectrophotometer.[1][13]
-
-
Quantification: Calculate the triglyceride concentration by comparing the absorbance of the sample to a standard curve prepared using triglyceride or glycerol standards of known concentrations.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC methods allow for the separation and quantification of different triglyceride species.
Principle: This technique separates intact triglycerides based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. Detection is often performed using an evaporative light scattering detector (ELSD) or a mass spectrometer.[11]
Generalized Protocol:
-
Lipid Extraction: Extract total lipids from the sample (e.g., serum, tissue homogenate) using a solvent system such as chloroform/methanol (B129727).
-
HPLC Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent.
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Elute the triglycerides using a gradient of mobile phase solvents (e.g., acetonitrile/isopropanol).
-
Detect the eluting triglycerides using an appropriate detector (e.g., ELSD or MS).
-
-
Quantification: Identify and quantify triglyceride species by comparing their retention times and peak areas to those of known standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for detailed fatty acid profiling of triglycerides.
Principle: Triglycerides are first converted to their constituent fatty acid methyl esters (FAMEs) through transesterification. The volatile FAMEs are then separated by gas chromatography based on their boiling points and detected by a mass spectrometer, which provides information on their mass-to-charge ratio for identification.[1]
Generalized Protocol:
-
Lipid Extraction: Extract total lipids from the sample.
-
Transesterification: Convert the triglycerides in the lipid extract to FAMEs by heating with a reagent such as methanol in the presence of a catalyst (e.g., boron trifluoride or methanolic HCl).[16]
-
FAME Extraction: Extract the FAMEs from the reaction mixture using a non-polar solvent like hexane.[16]
-
GC-MS Analysis:
-
Inject the FAME sample into the GC-MS.
-
Separate the FAMEs on a capillary GC column.
-
Identify and quantify the individual FAMEs based on their retention times and mass spectra.
-
-
Data Interpretation: Determine the fatty acid composition of the original triglyceride sample.
Mandatory Visualizations
Caption: Workflow for an inter-laboratory comparison of triglyceride analysis methods.
Caption: Simplified overview of exogenous and endogenous triglyceride metabolism.
Conclusion
The choice of a triglyceride analysis method depends on the specific requirements of the study. Enzymatic assays are well-suited for high-throughput clinical screening due to their speed and ease of automation.[10] HPLC offers a balance between throughput and the ability to separate different triglyceride classes. For detailed fatty acid profiling and the identification of specific triglyceride species, mass spectrometry-based methods such as GC-MS and LC-MS/MS are the most powerful tools.[1][5][6]
Participation in inter-laboratory standardization programs, like the CDC's Lipid Standardization Program, is crucial for ensuring the accuracy and comparability of results, regardless of the method employed.[2] These programs provide an accuracy base through reference measurement procedures and commutable survey samples, which is essential for reliable data in both research and clinical settings.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. clinicallab.com [clinicallab.com]
- 3. academic.oup.com [academic.oup.com]
- 4. The Centers for Disease Control-National Heart, Lung and Blood Institute Lipid Standardization Program. An approach to accurate and precise lipid measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples | Springer Nature Experiments [experiments.springernature.com]
- 7. Comparison between the triglycerides standardization of routine methods used in Japan and the chromotropic acid reference measurement procedure used by the CDC Lipid Standardization Programme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. wwwn.cdc.gov [wwwn.cdc.gov]
- 10. Comparison of three automated methods of serum tirglyceride analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Triglyceride Assays [cellbiolabs.com]
- 13. biolabo.fr [biolabo.fr]
- 14. droracle.ai [droracle.ai]
- 15. anamollabs.com [anamollabs.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Bioavailability of 1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POS) from Various Dietary Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of 1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POS), a significant structured triglyceride found in certain dietary fats. While direct comparative studies on POS from different sources are limited, this document synthesizes available data, focusing on cocoa butter as a primary source, and discusses other potential sources and the factors influencing absorption.
Understanding POS and its Significance
This compound is a specific triacylglycerol (TAG) where palmitic acid (16:0) is esterified at the sn-1 position, oleic acid (18:1) at the sn-2 position, and stearic acid (18:0) at the sn-3 position of the glycerol (B35011) backbone.[1] This specific structure is a key component of cocoa butter and contributes significantly to its unique physical properties.[1] The arrangement of fatty acids on the glycerol backbone is a critical determinant of their digestion, absorption, and subsequent metabolic fate.
Dietary Sources of this compound
The primary dietary source of POS is cocoa butter .[1] Other notable sources include mango seed kernel oil , which contains POS as one of its major triglycerides.[2] Additionally, cocoa butter equivalents (CBEs) , which are blends of vegetable fats designed to mimic the properties of cocoa butter, may contain POS.[3] CBEs can be formulated from fats such as shea butter, sal fat, and palm oil.[3]
Quantitative Comparison of Bioavailability
Table 1: Quantitative Data on the Bioavailability of Fatty Acids from POS-Rich Sources
| Dietary Source | Study Type | Key Bioavailability Metric(s) | Results | Reference |
| Cocoa Butter | Human intervention (crossover) | Fecal fat excretion, Digestibility | Mean fecal fat excretion was similar to a control diet with corn oil (4.7 g/day vs. 4.4 g/day ). Digestibility of cocoa butter was high and comparable to corn oil. | [Shahkhalili et al., 2000] |
| Cocoa Butter vs. Sal Fat (CBE) | Human intervention (crossover) | Postprandial plasma triglyceride response (iAUC) | No significant difference in the incremental Area Under the Curve (iAUC) for plasma triglycerides between cocoa butter and Sal fat consumption. | [Quek et al., 2020] |
| Shea Butter | Animal (Rat) | Plasma lipid profile | Diets with shea butter led to a significant decrease in plasma triglycerides compared to a soybean oil-based diet. | [Ademuyiwa et al., 2014] |
| Mango Seed Kernel Oil | Compositional Analysis | POS Content | Contains approximately 5.7–14.76% POS.[2] | [Jahurul et al., 2014] |
Note: The animal study on shea butter provides indirect evidence and may not be directly comparable to human bioavailability.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in key studies assessing the bioavailability of fats containing POS.
In Vivo Human Study: Fecal Fat Analysis for Digestibility
This protocol is adapted from the study by Shahkhalili et al. (2000), which assessed the digestibility of cocoa butter in healthy human subjects.
-
Study Design: A randomized, single-blind, crossover design with two experimental periods of 10 days each, separated by a 10-day washout period.
-
Subjects: Healthy male volunteers.
-
Diets: Subjects consumed a controlled basal diet. During the respective treatment periods, the diet was supplemented with either chocolate containing cocoa butter or a control food with corn oil. The fat from the supplements represented a significant portion of the daily fat intake.
-
Sample Collection: Complete stool collections were performed by subjects for the final 5 days of each dietary period.
-
Fecal Fat Analysis:
-
Stool samples were homogenized.
-
Aliquots were taken for lipid extraction using a modified Folch method (chloroform:methanol extraction).
-
The total lipid content in the feces was determined gravimetrically after solvent evaporation.
-
Fatty acid composition of the fecal fat was analyzed by gas chromatography (GC) after conversion to fatty acid methyl esters (FAMEs).
-
-
Calculation of Digestibility: The coefficient of digestibility was calculated as: [(Fat Intake - Fecal Fat Excretion) / Fat Intake] * 100.
In Vitro Model: Triglyceride Uptake in Caco-2 Cells
This protocol provides a general framework for assessing the intestinal absorption of triglycerides like POS using the Caco-2 human colon adenocarcinoma cell line, a well-established in vitro model of the intestinal epithelium.
-
Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell inserts) and cultured for approximately 21 days to allow for spontaneous differentiation into a polarized monolayer with enterocyte-like characteristics.
-
Preparation of Lipid Micelles: The triglyceride to be tested (e.g., POS) is incorporated into mixed micelles. These micelles are typically prepared by sonicating the lipid with bile salts (e.g., sodium taurocholate) and phospholipids (B1166683) (e.g., phosphatidylcholine) in a buffer solution to mimic the conditions in the small intestine.
-
Uptake Assay:
-
The differentiated Caco-2 cell monolayers are washed with a serum-free medium.
-
The micellar solution containing the test triglyceride is added to the apical (upper) chamber of the Transwell insert.
-
The cells are incubated for a defined period (e.g., 2-4 hours) at 37°C.
-
-
Quantification of Uptake:
-
After incubation, the apical medium is removed, and the cell monolayer is washed thoroughly to remove any non-absorbed lipids.
-
The cells are then lysed.
-
The lipid content within the cell lysate is extracted using an organic solvent system.
-
The amount of the specific triglyceride and its constituent fatty acids is quantified using methods such as gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Transport Assessment (Optional): The medium in the basolateral (lower) chamber can also be collected and analyzed to assess the extent to which the absorbed lipids are re-esterified and secreted as lipoproteins.
Mandatory Visualizations
Experimental Workflow for In Vivo Bioavailability Study
Caption: Workflow for an in vivo human study to assess POS bioavailability.
Signaling Pathway of Triglyceride Digestion and Absorption
Caption: Pathway of dietary triglyceride digestion and absorption.
Conclusion
The bioavailability of this compound is primarily understood through studies of its main dietary source, cocoa butter. Current human data suggests that the fat from cocoa butter is well-absorbed, with a digestibility comparable to highly unsaturated oils like corn oil. Furthermore, the postprandial triglyceride response to cocoa butter is similar to that of a cocoa butter equivalent made from Sal fat. While other dietary sources like mango seed kernel oil and various components of CBEs also contain POS, there is a clear need for direct comparative studies to elucidate any potential differences in bioavailability. The in vivo and in vitro protocols outlined in this guide provide a robust framework for conducting such future research. Understanding the nuances of POS bioavailability from different sources is critical for the food industry in formulating products with desired nutritional profiles and for researchers investigating the metabolic effects of structured triglycerides.
References
A Comparative Guide to 1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POSG) and 1,3-dipalmitoyl-2-oleoylglycerol (OPO) in Infant Nutrition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POSG) and 1,3-dipalmitoyl-2-oleoylglycerol (B142765) (OPO), two triacylglycerols (TAGs) with distinct structures, and their implications for infant nutrition. While OPO has been extensively studied and incorporated into infant formulas to mimic the fat structure of human milk, data on POSG in this context is notably scarce. This comparison, therefore, relies on robust clinical and preclinical data for OPO and infers the metabolic fate of POSG based on established principles of lipid digestion and the known properties of its constituent fatty acids.
Introduction: The Significance of Triacylglycerol Structure in Infant Nutrition
The structure of dietary fats, specifically the position of fatty acids on the glycerol (B35011) backbone, plays a pivotal role in their digestion, absorption, and subsequent metabolic effects in infants. Human milk fat has a unique stereospecific structure where palmitic acid (a saturated fatty acid) is predominantly esterified at the sn-2 position, while unsaturated fatty acids like oleic acid are typically found at the sn-1 and sn-3 positions. This configuration is crucial for optimal nutrient absorption and is the benchmark for the development of fat blends in infant formulas.
1,3-dipalmitoyl-2-oleoylglycerol (OPO) is a structured lipid designed to replicate this key feature of human milk fat. In contrast, This compound (POSG) , contains two different saturated fatty acids, palmitic and stearic acid, at the sn-1 and sn-3 positions, respectively, with the unsaturated oleic acid at the sn-2 position.
Metabolic Fate and Physiological Impact: A Comparative Analysis
The differential positioning of saturated fatty acids in OPO and POSG leads to distinct metabolic pathways upon digestion, primarily influencing fatty acid and calcium absorption, stool characteristics, and the gut microbiota.
Fatty Acid and Calcium Absorption
Pancreatic lipase (B570770), the primary enzyme for fat digestion in the small intestine, selectively hydrolyzes fatty acids from the sn-1 and sn-3 positions of the glycerol backbone.[1] This specificity is the cornerstone of the nutritional differences between OPO and POSG.
-
OPO Digestion: The oleic acid at the sn-1 and sn-3 positions of OPO is cleaved, releasing free oleic acid and 2-oleoyl-glycerol. The resulting 2-palmitoyl-glycerol, with palmitic acid at the sn-2 position, is readily absorbed.[2] This process minimizes the release of free palmitic acid in the gut, thereby preventing the formation of insoluble calcium-palmitate soaps.[1][2] This leads to improved absorption of both fat and calcium.[2][3]
-
POSG Digestion (Inferred): In the case of POSG, pancreatic lipase would cleave the palmitic acid from the sn-1 position and the stearic acid from the sn-3 position, releasing them as free fatty acids. The resulting 2-oleoyl-glycerol would be absorbed. Both palmitic and stearic acid are long-chain saturated fatty acids, which, as free fatty acids in the infant gut, can readily bind with calcium to form insoluble soaps (calcium palmitate and calcium stearate).[4][5] This process can lead to reduced absorption of both these fatty acids and calcium, potentially impacting bone mineralization and leading to harder stools.[1] Stearic acid, in particular, is known to be less efficiently absorbed than unsaturated fatty acids in infants.
The diagram below illustrates the differential digestion of OPO and POSG.
Caption: Digestion pathways of OPO and inferred digestion of POSG.
Impact on Gut Microbiota
The composition of the infant gut microbiota is crucial for immune development and overall health. Dietary fats can influence the gut microbial ecosystem.
-
OPO: Studies have shown that infant formulas containing OPO can modulate the gut microbiota to be more similar to that of breastfed infants.[6][7] Specifically, OPO supplementation has been associated with an increase in the relative abundance of beneficial bacteria such as Bifidobacterium and Lactobacillus, and a decrease in potentially pathogenic bacteria.[8]
-
POSG: There is no direct evidence on the effect of POSG on the infant gut microbiota. However, the potential increase in unabsorbed saturated fatty acids reaching the colon could theoretically alter the microbial composition, though the specific effects are unknown and require investigation.
Quantitative Data from Clinical Trials (OPO)
Numerous clinical trials have evaluated the effects of OPO-supplemented infant formula. The following tables summarize key quantitative findings from representative studies.
Table 1: Effect of OPO on Fecal Fat and Calcium Excretion
| Parameter | OPO Formula Group | Standard Formula Group | Breastfed Group | p-value | Reference |
| Fecal Saponified Fatty Acids (mg/100mg) | |||||
| Week 6 | 4.3 | 6.7 | 2.4 | <0.0001 | Shen et al., 2021[2] |
| Week 12 | 3.9 | 6.5 | 2.1 | <0.0001 | Shen et al., 2021[2] |
| Fecal Calcium Concentration | Significantly Lower | Higher | - | <0.05 | Shen et al., 2021[9] |
Table 2: Effect of OPO on Gut Microbiota Composition
| Bacterial Genus | OPO Formula Group | Standard Formula Group | Breastfed Group | Observation | Reference |
| Enhydrobacter | Relative abundance similar to breastfed group | Lower relative abundance | Higher relative abundance | OPO group more similar to breastfed | Zhu et al., 2021[6] |
| Akkermansia | Relative abundance similar to breastfed group | Lower relative abundance | Higher relative abundance | OPO group more similar to breastfed | Zhu et al., 2021[6] |
Note: No comparable data is available for POSG.
Experimental Protocols
The following are summaries of typical experimental protocols used in clinical trials evaluating OPO-supplemented infant formula.
Analysis of Fecal Fat and Calcium
-
Sample Collection: Stool samples are collected from infants over a specified period (e.g., 24-72 hours) to ensure a representative sample.
-
Fatty Acid Analysis: Total lipids are extracted from lyophilized stool samples using methods such as the Folch extraction. Saponified fatty acids are then quantified by gas chromatography (GC) after methylation.
-
Calcium Analysis: Stool calcium content is typically determined using atomic absorption spectrophotometry after acid digestion of the stool sample.
Gut Microbiota Analysis
-
Sample Collection and DNA Extraction: Fecal samples are collected and immediately frozen at -80°C. Total bacterial DNA is extracted using commercial kits that often include a bead-beating step for efficient lysis of bacterial cells.
-
16S rRNA Gene Sequencing: The hypervariable regions (e.g., V3-V4) of the 16S rRNA gene are amplified by PCR using universal primers. The amplicons are then sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Bioinformatic Analysis: The sequencing reads are processed to remove low-quality reads, and operational taxonomic units (OTUs) are clustered. Taxonomic assignment is performed by comparing the OTU sequences against a reference database (e.g., Greengenes, SILVA). Alpha and beta diversity analyses are then conducted to compare the microbial composition between different feeding groups.
The workflow for a typical clinical trial evaluating infant formula is depicted below.
Caption: Workflow of a randomized controlled trial comparing infant formulas.
Conclusion
The available scientific evidence strongly supports the inclusion of 1,3-dipalmitoyl-2-oleoylglycerol (OPO) in infant formulas as a means to better mimic the lipid structure of human milk. The positioning of palmitic acid at the sn-2 position in OPO leads to improved fat and calcium absorption, softer stools, and a gut microbiota composition that is closer to that of breastfed infants.
In contrast, there is a significant lack of direct research on the nutritional effects of This compound (POSG) in infants. Based on the principles of fat digestion, the presence of two different saturated fatty acids (palmitic and stearic acid) at the sn-1 and sn-3 positions of POSG would likely lead to their release as free fatty acids in the intestine. This raises the potential for the formation of insoluble calcium soaps, which could negatively impact fat and calcium absorption and lead to harder stools.
For professionals in research and drug development, the key takeaway is the substantial body of evidence supporting the benefits of OPO's specific triglyceride structure in infant nutrition. Further research, including preclinical and clinical trials, is warranted to determine the safety and nutritional suitability of POSG and other novel structured lipids before their consideration for use in infant formulas. The clear evidence gap for POSG underscores the importance of rigorous scientific evaluation for any new ingredient intended for the vulnerable infant population.
References
- 1. Stool Saponified Fatty Acid, Behavior, Growth, and Stool Characteristics in Infants Fed a High-OPO Formula: A Randomized, Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipids of human milk and infant formulas: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.aap.org [publications.aap.org]
- 4. Stool fatty acid soaps, stool consistency and gastrointestinal tolerance in term infants fed infant formulas containing high sn-2 palmitate with or without oligofructose: a double-blind, randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of milk fat-based infant formulae on stool fatty acid soaps and calcium excretion in healthy term infants: two double-blind randomised cross-over trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of fatty acid composition and positional distribution in fat absorption in infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ams.usda.gov [ams.usda.gov]
- 9. The effect of triglyceride positional distribution on fatty acid absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Isocratic vs. Gradient Elution: A Comparative Guide for the HPLC Separation of Cocoa Butter Triglycerides
For researchers, scientists, and drug development professionals, achieving optimal separation of complex lipid mixtures like cocoa butter triglycerides (TGs) is crucial for quality control, authentication, and formulation development. The choice between isocratic and gradient elution in High-Performance Liquid Chromatography (HPLC) is a critical decision that significantly impacts resolution, analysis time, and overall method efficiency. This guide provides an objective comparison of these two elution techniques, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate method for your analytical needs.
The unique triglyceride composition of cocoa butter, primarily composed of 1,3-dipalmitoyl-2-oleoyl-glycerol (POP), 1-palmitoyl-3-stearoyl-2-oleoyl-glycerol (POS), and 1,3-distearoyl-2-oleoyl-glycerol (SOS), dictates the desirable melting properties of chocolate.[1][2] The separation and quantification of these and other minor TGs are essential for verifying authenticity and detecting adulteration with other vegetable fats.[1] Both isocratic and gradient elution methods have been successfully employed for this purpose, each presenting a distinct set of advantages and disadvantages.
Performance Comparison: Isocratic vs. Gradient Elution
The selection between isocratic and gradient elution hinges on the specific requirements of the analysis, such as the complexity of the sample, the need for high resolution, and desired analysis speed.[3][4] Gradient elution is generally favored for complex mixtures like cocoa butter TGs as it can provide better separation of a wider range of analytes in a shorter time.[3][5] Isocratic elution, while simpler and more reproducible, may struggle with resolving TGs with significantly different retention times, leading to long analysis times and broad peaks for late-eluting compounds.[4][5]
| Performance Metric | Isocratic Elution | Gradient Elution |
| Principle | Constant mobile phase composition throughout the run.[4] | Mobile phase composition is changed during the run.[3] |
| Resolution | Can be challenging for complex mixtures with a wide polarity range.[3] | Generally provides higher resolution for complex mixtures.[3] |
| Analysis Time | Can be lengthy for complex samples to ensure elution of all components.[1] | Typically shorter for complex samples.[1][6] |
| Peak Shape | Later eluting peaks can be broad, reducing sensitivity.[4] | Peaks are generally sharper and more symmetrical.[3] |
| Method Development | Simpler and faster to develop.[3] | More complex, requiring optimization of the gradient profile.[3] |
| Reproducibility | Generally high due to the constant mobile phase.[5] | Can be slightly lower due to the dynamic nature of the mobile phase. |
| Solvent Consumption | Can be higher for long analysis times. | Can be optimized to reduce solvent usage. |
| Detector Compatibility | Compatible with all detectors, including refractive index (RI) detectors.[2] | Not compatible with RI detectors due to baseline drift.[2] |
Experimental Protocols
Isocratic Elution Method
This protocol is based on established methods for the isocratic separation of triglycerides in vegetable oils.
Objective: To separate the major triglycerides in cocoa butter using a constant mobile phase composition.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis, ELSD, or RI).
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A constant mixture of acetonitrile (B52724) and tetrahydrofuran (B95107) (e.g., 73:27 v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[8]
-
Detector: UV detector at 220 nm.[7]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the cocoa butter sample in the mobile phase.
Gradient Elution Method
This protocol is a representative method for the gradient separation of cocoa butter triglycerides, offering improved resolution and shorter run times.
Objective: To achieve a high-resolution separation of a broad range of triglycerides in cocoa butter by varying the mobile phase composition.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a suitable detector (e.g., ELSD or UV-Vis).
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., two 250 mm x 4.6 mm, 5 µm columns coupled in series).[2]
-
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: Dichloromethane
-
-
Gradient Program: A linear gradient from 20% B to 54% B over 60 minutes.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[2]
-
Detector: Evaporative Light Scattering Detector (ELSD).[2]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the cocoa butter sample in a suitable solvent like isooctane.
Logical Workflow for Method Selection
The choice between isocratic and gradient elution for cocoa butter triglyceride analysis is a balance between analytical goals and practical considerations. The following diagram illustrates a logical workflow for selecting the appropriate method.
References
- 1. college.agrilife.org [college.agrilife.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 5. uhplcs.com [uhplcs.com]
- 6. experts.umn.edu [experts.umn.edu]
- 7. researchgate.net [researchgate.net]
- 8. Detection of Lard in Cocoa Butter—Its Fatty Acid Composition, Triacylglycerol Profiles, and Thermal Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Enzymatic Assays for Total Triglyceride Content: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate and precise quantification of total triglycerides is paramount for metabolic disease research, drug efficacy studies, and biomarker discovery. Enzymatic assays are the cornerstone of triglyceride measurement, offering high specificity and sensitivity. This guide provides an objective comparison of the performance of various enzymatic assays, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
Principles of Enzymatic Triglyceride Assays
Enzymatic assays for total triglyceride content are typically based on a coupled enzyme reaction. The fundamental principle involves the hydrolysis of triglycerides into glycerol (B35011) and free fatty acids by a lipase. The liberated glycerol is then quantified through a series of enzymatic reactions that ultimately produce a detectable signal, commonly a colored or fluorescent product. The intensity of this signal is directly proportional to the triglyceride concentration in the sample.[1][2][3]
A common reaction pathway involves the phosphorylation of glycerol by glycerol kinase (GK) to form glycerol-1-phosphate, which is then oxidized by glycerol phosphate (B84403) oxidase (GPO) to produce hydrogen peroxide (H2O2).[1][3] The hydrogen peroxide, in the presence of a peroxidase (POD), reacts with a chromogenic substrate to yield a colored product that can be measured spectrophotometrically.[1]
Performance Comparison of Enzymatic Triglyceride Assays
The performance of an enzymatic assay is defined by its accuracy, precision, linearity, and sensitivity. Below is a summary of these parameters for various commercially available enzymatic triglyceride assay kits, compiled from multiple studies and product data sheets.
| Performance Parameter | Assay Kit A | Assay Kit B | Assay Kit C | Assay Kit D | Assay Kit E | Luminescent Biosensor |
| Intra-Assay CV (%) | 5.4 - 6.7[4][5] | 3.8 - 4.4[4][5] | 5.4 - 6.7[4][5] | < 3.1[4][5] | < 3.1[4][5] | < 3[6] |
| Inter-Assay CV (%) | Not Reported | Not Reported | Not Reported | 2.5[7] | 3.17[8][9] | Not Reported |
| Linearity (mg/dL) | Up to 1000[1] | Up to 600[2] | Up to 900[10] | Up to 800[11] | - | > 0.999 (R²)[6] |
| Limit of Detection (LOD) (mg/dL) | ~3[6] | 5[2] | 0.74[11] | 0.5[8][9] | 1.6[8][9] | 0.5[6] |
| Limit of Quantitation (LOQ) (mg/dL) | ~10[6] | Not Reported | Not Reported | Not Reported | Not Reported | 1.5[6] |
| Recovery (%) | 95 - 105[6] | Not Reported | Not Reported | Not Reported | Not Reported | 98 - 102[6] |
| Correlation (r) with Reference Method | 0.97 - 0.99[4][5] | 0.97 - 0.99[4][5] | 0.97 - 0.99[4][5] | 0.97 - 0.99[4][5] | 0.97 - 0.99[4][5] | - |
| Bias vs. Reference Method | Concentration-dependent[4][5] | 6.5 - 7.5% higher[4][5] | Concentration-dependent[4][5] | Not significant[4][5] | 6.5 - 7.5% higher[4][5] | - |
CV: Coefficient of Variation. A lower CV indicates higher precision. LOD: Limit of Detection. The lowest concentration of analyte that can be reliably detected. LOQ: Limit of Quantitation. The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. Recovery: The percentage of a known amount of analyte that is detected by the assay.
Detailed Experimental Protocols
Reproducible and accurate results are contingent on meticulous adherence to experimental protocols. The following is a generalized methodology for a typical colorimetric enzymatic triglyceride assay performed in a 96-well plate format.
I. Reagent and Sample Preparation
-
Reagent Preparation : Reconstitute lyophilized reagents with the provided buffers or HPLC-grade water as per the manufacturer's instructions.[2][8][9] Prepare a series of triglyceride standards by serially diluting a stock solution to generate a standard curve.[9]
-
Sample Preparation :
-
Serum and Plasma : Fresh, clear, unhemolyzed serum or plasma is preferred.[1] Samples can often be used directly.[6] A 12-hour fast prior to sample collection is recommended.[1]
-
Cell and Tissue Lysates : Homogenize cells or tissues in a suitable buffer, often containing a non-ionic detergent.[6][12] Centrifuge the homogenate to remove insoluble material and use the supernatant for the assay.[12]
-
II. Assay Procedure
-
Pipetting : Add a small volume (e.g., 5-10 µL) of standards and samples in duplicate or triplicate to the wells of a 96-well microplate.[2][12]
-
Reagent Addition : Prepare a working reagent master mix containing the necessary enzymes (lipase, GK, GPO, POD) and substrates in an assay buffer. Add a specified volume (e.g., 100-200 µL) of the working reagent to each well.[12]
-
Incubation : Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 5-30 minutes) to allow the enzymatic reactions to proceed to completion.[1][12]
III. Data Analysis
-
Measurement : After incubation, measure the absorbance of each well at the wavelength appropriate for the chromogenic product (typically between 500 nm and 570 nm) using a microplate reader.[1][2]
-
Calculation : Subtract the absorbance of the blank from the absorbance of the standards and samples. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Use the equation of the linear regression from the standard curve to calculate the triglyceride concentration in the unknown samples.
Conclusion
The selection of an enzymatic assay for total triglyceride content should be guided by the specific requirements of the research. For high-throughput screening or studies with limited sample volumes, assays with high sensitivity and low sample input are advantageous. For clinical research and applications demanding high precision, assays with low coefficients of variation are preferable. This guide provides the foundational data to assist researchers in making an informed decision based on the accuracy, precision, and methodological considerations of various enzymatic triglyceride assays.
References
- 1. clearchemdiagnostics.com [clearchemdiagnostics.com]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. zen-bio.com [zen-bio.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of five enzymic kits for determination of triglyceride concentrations in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. bioscience.co.uk [bioscience.co.uk]
- 10. vitroscient.com [vitroscient.com]
- 11. linear.es [linear.es]
- 12. sciencellonline.com [sciencellonline.com]
A Comparative Analysis of the Crystallization Behavior of POS, POP, and SOS Triglycerides
For Researchers, Scientists, and Drug Development Professionals
The crystallization behavior of triglycerides (TAGs) is a critical factor in determining the physical properties and stability of a wide range of products, from pharmaceuticals to food. This guide provides a detailed comparative analysis of the crystallization behavior of three key symmetric monounsaturated TAGs: 1,3-dipalmitoyl-2-oleoyl-glycerol (POP), 1-palmitoyl-2-oleoyl-3-stearoyl-glycerol (POS), and 1,3-distearoyl-2-oleoyl-glycerol (SOS). Understanding the nuanced differences in their crystallization is paramount for controlling product texture, stability, and performance.
Core Concepts in Triglyceride Crystallization
Triglyceride crystallization is a complex process governed by factors such as chemical structure, temperature, and the presence of other components. A key characteristic of TAGs is their ability to exist in different crystalline forms, a phenomenon known as polymorphism. These polymorphs, typically denoted as alpha (α), beta-prime (β'), and beta (β), exhibit distinct melting points, stabilities, and crystal structures.[1][2][3] The transformation from a less stable to a more stable form is a critical aspect of their crystallization behavior.[3]
Comparative Overview of POS, POP, and SOS
POP, POS, and SOS are major components of cocoa butter and other natural fats, each contributing uniquely to the overall crystallization properties.[1] Their structures are similar, with a central oleic acid chain and two saturated fatty acid chains. The difference lies in the length of these saturated chains: palmitic acid (C16) in POP and stearic acid (C18) in SOS. POS is an asymmetrical TAG with one palmitic and one stearic acid chain. This subtle structural variation leads to significant differences in their crystallization behavior.
| Triglyceride | Molecular Structure | Key Characteristics |
| POP | 1,3-dipalmitoyl-2-oleoyl-glycerol | Tends to form less stable polymorphs. Its presence can influence the formation of metastable forms in mixtures.[4] |
| POS | 1-palmitoyl-2-oleoyl-3-stearoyl-glycerol | Often dictates the polymorphic behavior of mixtures like cocoa butter.[5][6] It plays a crucial role in the transformation to the desirable stable β form.[7][8] |
| SOS | 1,3-distearoyl-2-oleoyl-glycerol | Exhibits a higher melting point due to the longer stearic acid chains. |
Quantitative Analysis of Crystallization Properties
The following table summarizes the melting points of the different polymorphic forms of POP, POS, and SOS. It is important to note that the exact melting points can vary slightly depending on the purity of the sample and the analytical method used.
| Polymorph | POP Melting Point (°C) | POS Melting Point (°C) | SOS Melting Point (°C) |
| α | 15.2 | 19.5 | 23.5 |
| γ | 27.0 | - | 35.4 |
| β' (pseudo) | - | - | - |
| β₂ | 35.1 | 32.9 (β₃) | 41.0 |
| β₁ | 36.7 | 35.5 (β) | 43.0 |
Data sourced from multiple studies, slight variations may exist.[9][10]
Polymorphism and Phase Behavior
The polymorphic behavior of these triglycerides, both individually and in mixtures, is a key area of study. Generally, upon cooling from the melt, they crystallize in the unstable α form, which then transforms to the more stable β' and finally the most stable β form.[1]
-
POP and SOS: Exhibit solid-solid crystal polymorphic transformations.[9]
-
POS: In some studies, solid-solid transformations were not observed for POS.[9] However, other research has identified three triclinic polymorphs in POS (β₃, β₂, and β₁), with the β₃ and β₁ forms being identical to the desirable form V and the bloom-associated form VI in cocoa butter, respectively.[5]
When mixed, the phase behavior of POP, POS, and SOS can be complex, exhibiting both eutectic (melting point depression) and solid solution (miscible) behaviors depending on the composition.[4][11] For instance, eutectic behavior is observed between POP:POS and POP:SOS, leading to a decrease in the melting point with an increasing POP content.[11][12]
Experimental Methodologies
A variety of analytical techniques are employed to study the crystallization behavior of triglycerides.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique used to determine the thermal properties of fats, including melting and crystallization temperatures and enthalpies of fusion.[13]
Typical Experimental Protocol:
-
A small sample (5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample is heated to a temperature above its melting point (e.g., 80°C) and held for a period (e.g., 10-15 minutes) to erase any crystal memory.[14][15]
-
The sample is then cooled at a controlled rate (e.g., 1 to 10°C/min) to a low temperature (e.g., -20°C).[14]
-
Finally, the sample is reheated at a controlled rate (e.g., 2 to 20°C/min) to observe the melting behavior of the formed crystals.[14][15]
X-Ray Diffraction (XRD)
XRD is used to identify the specific polymorphic forms present in a sample by analyzing the diffraction patterns of X-rays passing through the crystalline structure.[16] Both wide-angle X-ray scattering (WAXS) and small-angle X-ray scattering (SAXS) are used to determine the sub-cell packing and the lamellar structure of the crystals, respectively.[5]
Typical Experimental Protocol:
-
The triglyceride sample is placed in a sample holder, often a capillary tube.
-
The sample is subjected to a specific temperature program (similar to DSC) to induce crystallization.
-
A beam of X-rays is directed at the sample, and the diffraction pattern is recorded by a detector.
-
The resulting diffraction pattern, showing characteristic peaks at specific angles, is used to identify the polymorphic form.
Polarized Light Microscopy (PLM)
PLM is a valuable tool for visualizing the microstructure of the fat crystal network, including the size, shape, and distribution of crystals.[17][18]
Typical Experimental Protocol:
-
A small amount of the molten fat is placed on a temperature-controlled microscope slide.[19]
-
The sample is subjected to a controlled cooling and/or isothermal crystallization process.[19]
-
The crystal morphology is observed and recorded at different time points using a polarized light microscope.[2]
Visualizing the Experimental Workflow and Molecular Relationships
The following diagrams, generated using Graphviz, illustrate the typical experimental workflow for analyzing triglyceride crystallization and the relationship between the molecular structure of POS, POP, and SOS and their resulting crystallization behavior.
Caption: Experimental workflow for triglyceride crystallization analysis.
Caption: Structure-property relationship in triglyceride crystallization.
References
- 1. webthesis.biblio.polito.it [webthesis.biblio.polito.it]
- 2. Kinetic Study on Alpha-Form Crystallization of Mixed-Acid Triacylglycerols POP, PPO, and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analysis of the effect of recent reformulation strategies on the crystallization behaviour of cocoa butter and the structural properties of chocolate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Origins of Polymorphism in Cocoa Butter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. annualreviews.org [annualreviews.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Collection - The Ternary Solid State Phase Behavior of Triclinic POP, POS, and SOS and Its Relationship to CB and CBE Properties - Crystal Growth & Design - Figshare [figshare.com]
- 13. researchgate.net [researchgate.net]
- 14. Unravelling the hierarchical structure of saturated monoacid triglycerides during crystallization – a comprehensive time-resolved X-ray scattering stu ... - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00800F [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Triacylglycerol Composition and Chemical-Physical Properties of Cocoa Butter and Its Derivatives: NMR, DSC, X-ray, Rheological Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Multiscale analysis of triglycerides using X-ray scattering: implementing a shape-dependent model for CNP characterization - Soft Matter (RSC Publishing) DOI:10.1039/D4SM00259H [pubs.rsc.org]
A Comparative Guide to GC-FID and GC-MS for the Quantification of Fatty Acids
For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is paramount for applications ranging from metabolic research and biomarker discovery to the quality control of pharmaceuticals and food products. The two most prevalent analytical techniques for this purpose are Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). While both methods are robust, they present distinct advantages and are suited for different analytical requirements. This guide provides an objective comparison of GC-FID and GC-MS for fatty acid quantification, supported by experimental data and detailed methodologies.
Principles of Detection
GC-FID operates on the principle of detecting ions formed during the combustion of organic compounds in a hydrogen-air flame. As the separated fatty acid methyl esters (FAMEs) elute from the gas chromatography column, they are burned in the flame, generating ions. This process creates a current that is proportional to the number of carbon atoms entering the detector, making GC-FID a highly sensitive and universal detector for hydrocarbons that provides robust quantitative data.[1]
GC-MS , conversely, couples the separation capabilities of gas chromatography with the detection power of mass spectrometry. As FAMEs exit the GC column, they enter the mass spectrometer, where they are typically ionized by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z). This allows for not only the quantification of the analyte but also its identification based on its unique mass spectrum, which can be compared against spectral libraries for confirmation.[1][2]
Quantitative Performance: A Head-to-Head Comparison
The choice between GC-FID and GC-MS often depends on the specific analytical needs, such as sensitivity, selectivity, and the necessity for analyte identification. While GC-FID has traditionally been the gold standard for quantification, GC-MS offers comparable quantitative performance with the significant advantage of spectrometric confirmation.[1][3] Below is a summary of key quantitative performance parameters for both techniques.
| Parameter | GC-FID | GC-MS | Key Considerations |
| Limit of Detection (LOD) | Typically in the low µg/mL range (e.g., 0.21 to 0.54 µg/mL for various FAMEs).[1][4] | Generally lower than GC-FID, often in the ng/mL to low µg/L range (e.g., as low as 0.003–0.72 µg/L for FAMEs).[1] | GC-MS is superior for trace-level analysis.[1] |
| Limit of Quantification (LOQ) | In the µg/mL range (e.g., 0.63 to 1.63 µg/mL for FAMEs).[1][4] | Significantly lower than GC-FID, allowing for the quantification of very low abundance fatty acids (e.g., 1–30 µg/L).[1] | For applications requiring precise measurement of minor components, GC-MS is the preferred method.[1] |
| Linearity (R²) | Excellent linearity is achievable, with R² values typically >0.99.[1] | Also demonstrates excellent linearity with R² values commonly exceeding 0.99.[1] | Both techniques can provide accurate quantification over a defined concentration range.[1] |
| Precision (%RSD) | High precision with Relative Standard Deviation (%RSD) values typically below 5%.[1] | Also offers high precision, comparable to GC-FID.[1][2] | Both methods are highly reproducible for quantitative analysis.[1] |
| Selectivity | Lower selectivity, as it responds to all combustible organic compounds. | High selectivity, especially in selected ion monitoring (SIM) mode, which monitors only specific ions characteristic of the target analytes.[2] | GC-MS is advantageous for complex matrices where co-eluting peaks may interfere with quantification in GC-FID. |
| Analyte Identification | Based on retention time comparison with standards. | Confirmatory identification based on mass spectra, in addition to retention time.[5] | GC-MS provides a higher degree of confidence in analyte identity. |
| Cost & Maintenance | Lower initial instrument cost and less complex maintenance.[6] | Higher initial instrument cost and more complex maintenance requirements. | GC-FID is a more cost-effective solution for routine, high-throughput quantitative analysis. |
Experimental Workflow
The general workflow for fatty acid analysis is similar for both GC-FID and GC-MS, with the primary divergence occurring at the detection stage. The following diagram illustrates the key steps involved.
Experimental Protocols
Below are detailed methodologies for the key experiments in fatty acid quantification.
Lipid Extraction (Folch Method)
This protocol is a common method for extracting total lipids from biological samples.
-
Homogenization : Homogenize the tissue sample (e.g., 100 mg) in a suitable buffer. For liquid samples like plasma, use an appropriate volume (e.g., 200 µL).[7][8]
-
Solvent Addition : Add a 2:1 (v/v) mixture of chloroform:methanol (B129727) to the homogenized sample. A typical ratio is 20 volumes of solvent to 1 volume of the sample.[9]
-
Vortexing : Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and lipid extraction.[9]
-
Phase Separation : Add 0.2 volumes of 0.9% NaCl solution to induce phase separation. Vortex again for 30 seconds and then centrifuge at low speed (e.g., 2000 x g) for 10 minutes.[9]
-
Collection : Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.[9]
-
Drying : Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The dried lipid extract can be stored at -80°C until derivatization.[9]
Derivatization to Fatty Acid Methyl Esters (FAMEs)
Fatty acids must be converted to their volatile methyl ester derivatives for GC analysis.
-
Reagent Addition : To the dried lipid extract, add a methylation reagent. A common and effective reagent is 14% Boron Trifluoride in methanol (BF3/MeOH). Add approximately 2 mL of the reagent to the sample.
-
Incubation : Seal the tube and heat it in a water bath at a controlled temperature (e.g., 70°C) for a specified time (e.g., 90 minutes) to allow for complete methylation.[4]
-
Extraction of FAMEs : After cooling to room temperature, add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution to the tube.[9]
-
Phase Separation and Collection : Vortex vigorously for 1 minute and then centrifuge briefly to separate the phases. Carefully transfer the upper hexane layer, which contains the FAMEs, to a new glass vial for GC analysis.[9]
GC-FID Instrumentation and Conditions
-
Gas Chromatograph : Equipped with a flame ionization detector.[1]
-
Column : A polar capillary column, such as a DB-225 or a wax-type column (e.g., Omegawax), is commonly used for the separation of FAMEs.[1]
-
Injector : A split/splitless injector is typically used, with an injector temperature of around 250°C.[1]
-
Oven Temperature Program : A temperature gradient is employed to separate the FAMEs based on their boiling points. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature of around 240°C.[1][4]
-
Carrier Gas : Helium or hydrogen is used as the carrier gas at a constant flow rate.[1]
-
Detector : The FID is maintained at a higher temperature than the final oven temperature (e.g., 250-300°C) with specified hydrogen and air flow rates.[1][10]
-
Quantification : The concentration of each FAME is determined by comparing its peak area to that of a calibration curve generated from standards of known concentrations.[1] An internal standard (e.g., C17:0 or C19:0) is often added before extraction to correct for variations in sample preparation and injection.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph : Coupled to a mass spectrometer (e.g., a single quadrupole or a triple quadrupole).[1]
-
Column and Injector : Similar to GC-FID, a polar capillary column and a split/splitless injector are used.[1]
-
Ionization : Electron impact (EI) ionization is most commonly used for FAME analysis.
-
Mass Analyzer : The mass spectrometer can be operated in either full scan mode or selected ion monitoring (SIM) mode.
-
Full Scan Mode : Acquires a full mass spectrum over a defined m/z range, which is useful for identifying unknown compounds by library searching.
-
Selected Ion Monitoring (SIM) Mode : Only specific ions characteristic of the target FAMEs are monitored. This mode offers significantly higher sensitivity and selectivity, making it ideal for quantitative analysis of target compounds in complex matrices.[1]
-
-
Quantification : Quantification is performed by integrating the peak area of a characteristic ion of the FAME and comparing it to a calibration curve. The use of stable isotope-labeled internal standards is a powerful method for accurate quantification with GC-MS.[1]
Conclusion
Both GC-FID and GC-MS are highly effective techniques for the quantification of fatty acids. The choice between them should be guided by the specific analytical requirements of the researcher.
GC-FID is a reliable, cost-effective, and robust method that is well-suited for routine quantitative analysis where the identity of the fatty acids is already known and the sample matrix is relatively simple. Its ease of use and lower maintenance make it a workhorse in many quality control laboratories.[1]
GC-MS offers superior sensitivity and selectivity, making it the ideal choice for analyzing complex samples and quantifying trace-level fatty acids.[1] Its unique ability to provide structural information for unambiguous analyte identification is indispensable in research and development, where identifying unknown compounds or confirming the presence of specific isomers is critical.[1][5]
Ultimately, for laboratories requiring both routine quantification and the flexibility to perform detailed qualitative analysis, having access to both technologies provides the most comprehensive solution for fatty acid analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijast.thebrpi.org [ijast.thebrpi.org]
- 6. Quantification of Fatty Acids in Mammalian Tissues by Gas Chromatography–Hydrogen Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
Evaluating the performance of different stationary phases for triglyceride separation.
For researchers, scientists, and drug development professionals navigating the complexities of lipid analysis, the choice of stationary phase is paramount for achieving optimal separation of triglycerides. This guide provides a comprehensive comparison of commonly employed stationary phases, supported by experimental data and detailed protocols to aid in methodological decisions.
The separation of triglycerides (TGs), which are complex mixtures of esters of glycerol (B35011) with three fatty acids, presents a significant analytical challenge due to their structural similarity and diversity. The selection of an appropriate High-Performance Liquid Chromatography (HPLC) stationary phase is a critical factor that dictates the resolution, selectivity, and overall success of the analysis. This guide evaluates the performance of four principal types of stationary phases: C18, C30, Silver-Ion (Ag+), and Phenyl-based columns.
Comparative Performance of Stationary Phases
The efficacy of different stationary phases for triglyceride separation is rooted in their distinct chemical properties and interaction mechanisms with the analytes. A summary of their performance characteristics is presented below.
| Stationary Phase | Principle of Separation | Selectivity | Typical Resolution | Advantages | Limitations |
| C18 (Octadecylsilane) | Hydrophobic interactions based on Equivalent Carbon Number (ECN), a combination of acyl chain length and degree of unsaturation.[1] | Separates based on overall hydrophobicity. Longer chains and fewer double bonds result in longer retention. | Good for general profiling, but may show co-elution of TGs with the same ECN.[2] | Robust, versatile, and widely available. Good for routine analysis of less complex samples.[2] | Limited ability to separate isomers (positional or geometric).[1] |
| C30 (Triacontylsilane) | Enhanced hydrophobic interactions and shape selectivity.[3] | Superior separation of isomeric TGs, including cis/trans isomers and regioisomers, compared to C18.[3] | High resolution, particularly for complex mixtures and structurally similar TGs. | Excellent for detailed characterization of complex oils and fats. Provides higher shape selectivity.[3] | Longer analysis times may be required due to stronger retention. |
| Silver-Ion (Ag+) | Complexation between silver ions on the stationary phase and the π-electrons of the double bonds in the fatty acid chains.[3] | Highly selective for the number, position, and geometry (cis/trans) of double bonds. Retention increases with the number of double bonds.[3] | Unparalleled for separating TGs based on the degree of unsaturation. | The gold standard for detailed analysis of unsaturated and isomeric TGs.[3] | Can be less stable than reversed-phase columns. The mobile phase is often incompatible with certain detectors. |
| Phenyl-based (e.g., Phenyl-Hexyl, Biphenyl) | Multiple interaction mechanisms including hydrophobic, π-π, and dipole-diple interactions.[4][5] | Offers alternative selectivity to C18, particularly for compounds with aromatic moieties or double bonds.[6] | Can provide unique elution orders and improved separation for specific TG mixtures where C18 fails. | Useful for method development when traditional reversed-phase columns provide inadequate separation. Complementary selectivity to C18.[5] | Less commonly used for triglyceride analysis, so there are fewer established methods. Performance can be highly dependent on mobile phase composition.[7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting separation techniques. Below are representative experimental protocols for each stationary phase, compiled from various scientific sources.
Non-Aqueous Reversed-Phase (NARP) HPLC using C18 and C30 Columns
This method is widely used for the general profiling and quantification of triglycerides.
-
Sample Preparation: Dissolve the lipid extract or standard mixture in the initial mobile phase solvent (e.g., a mixture of acetonitrile (B52724) and isopropanol) to a final concentration of 1-5 mg/mL. Filter the sample through a 0.2 µm PTFE syringe filter before injection.[1]
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC or UHPLC system equipped with a column thermostat and a suitable detector such as a Mass Spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD).
-
Columns:
-
Mobile Phase: A gradient of Acetonitrile (Solvent A) and Isopropanol (Solvent B) is commonly used.[1]
-
Example Gradient: Start with a higher proportion of A, and gradually increase the proportion of B to elute the more retained, hydrophobic triglycerides.
-
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a controlled temperature, for instance, 30°C. Temperature can be optimized to improve separation.
-
Detection: ELSD or MS is preferred as triglycerides lack a strong UV chromophore.
-
Silver-Ion HPLC (Ag+-HPLC)
This technique is the method of choice for separating triglycerides based on their degree of unsaturation.
-
Sample Preparation: Prepare samples as described for NARP-HPLC, ensuring the solvent is compatible with the silver-ion column and mobile phase.
-
HPLC System and Conditions:
-
HPLC System: As described for NARP-HPLC.
-
Column: A commercially available silver-ion column.
-
Mobile Phase: Typically a non-polar solvent system with a small amount of a more polar modifier. For example, a gradient of acetonitrile in hexane.[3]
-
Flow Rate: Adjusted based on column dimensions and particle size, often around 1.0 mL/min.
-
Column Temperature: Temperature can significantly affect retention and selectivity in Ag+-HPLC and should be carefully controlled.[3]
-
Detection: ELSD or MS.
-
Phenyl-based Column HPLC
This method offers an alternative selectivity that can be beneficial for specific separation challenges.
-
Sample Preparation: Similar to NARP-HPLC.
-
HPLC System and Conditions:
-
HPLC System: As described for NARP-HPLC.
-
Column: A phenyl-based column, such as a phenyl-hexyl or biphenyl (B1667301) phase.[8][9]
-
Mobile Phase: The choice of organic modifier (e.g., acetonitrile vs. methanol) can significantly alter the selectivity due to its influence on π-π interactions.[7] A gradient of water/acetonitrile or water/methanol is a common starting point.
-
Flow Rate: Typically in the range of 0.5-1.5 mL/min.
-
Column Temperature: Controlled, often between 25-40°C.
-
Detection: ELSD or MS.
-
Visualizing the Selection Process
To assist in the selection of an appropriate stationary phase, the following logical workflow can be used:
Caption: A decision tree to guide the selection of the optimal stationary phase for triglyceride analysis.
By carefully considering the analytical requirements and the unique properties of each stationary phase, researchers can develop robust and reliable methods for the separation and characterization of triglycerides.
References
- 1. benchchem.com [benchchem.com]
- 2. aocs.org [aocs.org]
- 3. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetex Biphenyl Column for Aromatic Compounds | Phenomenex [phenomenex.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. uhplcs.com [uhplcs.com]
- 7. waters.com [waters.com]
- 8. waters.com [waters.com]
- 9. Biphenyl Reversed Phase LC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
The Digestive Journey: A Comparative Analysis of Structured vs. Random Triglycerides
For researchers, scientists, and drug development professionals, understanding the digestive fate of lipids is paramount for optimizing nutritional therapies and drug delivery systems. This guide provides a detailed comparison of structured triglycerides (STs) and random triglycerides (RTs), also known as physical mixtures, focusing on their digestion, absorption, and subsequent metabolic effects. The information is supported by experimental data from in vitro, animal, and human studies.
The arrangement of fatty acids on the glycerol (B35011) backbone of a triglyceride molecule is not arbitrary and significantly influences its interaction with digestive enzymes and its ultimate metabolic path. Structured triglycerides are synthesized to have specific fatty acids at particular positions, often combining medium-chain fatty acids (MCFAs) and long-chain fatty acids (LCFAs) within the same molecule. In contrast, random triglycerides are simple physical mixtures of different triglyceride molecules. This fundamental structural difference dictates their digestive and metabolic fate.
Comparative Digestive Fate: Hydrolysis and Absorption
The initial step in triglyceride digestion is hydrolysis, primarily mediated by pancreatic lipase (B570770) in the small intestine, which preferentially cleaves fatty acids from the sn-1 and sn-3 positions.[1][2] The resulting products, two free fatty acids and a 2-monoacylglycerol, are then absorbed by enterocytes.[2][3]
The structure of the triglyceride profoundly impacts the rate and efficiency of this process. Studies have consistently shown that structured triglycerides, particularly those containing MCFAs, are more rapidly hydrolyzed and absorbed compared to their random counterparts.[4] For instance, a study comparing a structured lipid (1,3-dioctanoyl-2-linoleoyl glycerol) to triglycerides with only long-chain fatty acids demonstrated faster hydrolysis and absorption for the structured form.[4]
In vitro digestion models have corroborated these findings. A comparative study using a fully designed in vitro digestion model showed that the release of free fatty acids (FFAs) was higher from medium- and long-chain triglycerides (MLCTs, a type of structured triglyceride) than from a physical mixture of medium-chain and long-chain triglycerides (99.88% vs 92.82%).[5][6] However, the initial rate of digestion was faster for the physical mixture.[5][6] This suggests that while the initial breakdown of random mixtures might be quicker, the overall extent of fatty acid release is greater from structured triglycerides.
The composition of fatty acids and their placement also play a crucial role. For example, palm oil, which has the short-chain saturated palmitic acid (C16:0) specifically at the sn-1 and sn-3 positions, shows a higher FFA release level and rate compared to rapeseed and lard oils.[7]
Table 1: Comparative Hydrolysis and Bioaccessibility of Structured vs. Random Triglycerides (In Vitro Data)
| Parameter | Structured Triglycerides (MLCT) | Random Triglycerides (Physical Mixture) | Reference |
| Total Free Fatty Acid Release | 99.88% | 92.82% | [5][6] |
| First-Order Rate Constant for FFA Release | 0.0395 s⁻¹ | 0.0444 s⁻¹ | [5][6] |
| DHA and EPA Bioaccessibility | Higher | Lower | [5] |
Metabolic Consequences: From Animal Models to Human Trials
The structural differences between STs and RTs extend beyond digestion to influence post-absorptive metabolism, with significant implications for clinical nutrition.
Animal studies have provided compelling evidence for the metabolic advantages of structured lipids. In a rat model of fat malabsorption, randomized structured triglycerides demonstrated significantly higher lymphatic absorption of tocopherol and retinol (B82714) compared to an equivalent physical mixture.[8] Another study in burned rats revealed that a chemically structured lipid emulsion led to greater weight gain, a more positive nitrogen balance, and higher serum albumin concentrations compared to physical mixtures of long-chain and medium-chain triglycerides.[9] This indicates superior protein-sparing effects for structured lipids in catabolic states.[9]
Human clinical trials have further solidified these findings. In postoperative patients, the provision of structured triglycerides resulted in a significantly higher whole-body fat oxidation rate (2.4 g/kg/day) compared to long-chain triglycerides (1.9 g/kg/day) without inducing hyperlipidemia or ketosis.[10] This suggests that structured lipids may be a more efficient energy source in critically ill patients.[11] A randomized study in colorectal surgical patients also showed that structured triglycerides were safe, well-tolerated, and led to a better cumulative nitrogen balance over a 5-day period compared to long-chain triglycerides.[12]
Table 2: Comparative Metabolic Effects of Structured vs. Random/Long-Chain Triglycerides (In Vivo Data)
| Study Population | Parameter | Structured Triglycerides | Random/Long-Chain Triglycerides | Reference |
| Postoperative Patients | Whole Body Fat Oxidation | 2.4 ± 0.05 g/kg/day | 1.9 ± 0.06 g/kg/day (LCT) | [10] |
| Colorectal Surgical Patients | Cumulative Nitrogen Balance (Days 1-5) | 10.7 ± 10.5 g | 6.5 ± 17.9 g (LCT) | [12] |
| Burned Rats | Body Weight Gain | Highest | Lower (than structured) | [9] |
| Burned Rats | Nitrogen Balance | Most Positive | Less Positive (than structured) | [9] |
| Rats with Fat Malabsorption | Lymphatic Tocopherol Transport | ~30% Higher Output | Lower | [8] |
| Rats with Fat Malabsorption | Lymphatic Retinol Transport | ~30% Higher Output | Lower | [8] |
Experimental Protocols
A detailed understanding of the methodologies employed in these comparative studies is crucial for interpretation and future research design.
In Vitro Digestion Model
A commonly used method is the fully designed static in vitro digestion model, which simulates the conditions of the mouth, stomach, and small intestine.[5][6][7][13]
-
Oral Phase: The lipid sample is mixed with an artificial saliva solution containing mucin and α-amylase at pH 7.0 and incubated.
-
Gastric Phase: Artificial gastric fluid containing pepsin is added, and the pH is adjusted to 2.0. The mixture is incubated to simulate stomach digestion.[13]
-
Intestinal Phase: The "chyme" from the gastric phase is mixed with artificial intestinal fluid containing bile salts and pancreatic lipase. The pH is adjusted to 7.0.[13] The release of free fatty acids is monitored over time using the pH-stat method, where the consumption of NaOH to maintain a constant pH is used to quantify the extent of lipolysis.[7]
Animal Studies (Rat Model of Fat Malabsorption)
This model is used to assess the absorption of lipids and fat-soluble vitamins.[8]
-
Animal Preparation: Male Sprague-Dawley rats are fasted and then anesthetized.
-
Surgical Procedure: A lymph fistula is created by cannulating the mesenteric lymph duct to collect lymph. A gastric tube is also inserted for the administration of the lipid formulas. For the malabsorption model, the superior mesenteric artery is temporarily occluded to induce ischemia/reperfusion injury.[8]
-
Lipid Administration and Sample Collection: A defined amount of the structured or random triglyceride emulsion, containing radiolabeled vitamins (e.g., ¹⁴C-α-tocopherol and ³H-retinol), is infused through the gastric tube. Lymph is collected hourly for a set period (e.g., 8 hours).[8]
-
Analysis: The collected lymph is analyzed for the total amount of lipid and the radioactivity of the labeled vitamins to determine their absorption and transport.[8]
Human Clinical Trials (Postoperative Patients)
These studies evaluate the metabolic effects of different lipid emulsions in a clinical setting.[10][12]
-
Patient Population: Patients who have undergone major surgery (e.g., colorectal surgery) and require parenteral nutrition are recruited.[12]
-
Randomization and Blinding: Patients are randomly assigned to receive either the structured triglyceride emulsion or the control (long-chain or random triglyceride) emulsion in a blinded fashion.
-
Infusion Protocol: The lipid emulsions are administered intravenously as part of a total parenteral nutrition regimen, with controlled amounts of calories, glucose, protein, and lipids.[12]
-
Metabolic Monitoring: Key metabolic parameters are measured, including whole-body fat oxidation (using indirect calorimetry), plasma triglyceride levels, and nitrogen balance (calculated from nitrogen intake and urinary nitrogen excretion).[10][12] Clinical and laboratory variables are also monitored for safety and tolerance.[12]
Visualizing the Digestive and Metabolic Pathways
To better illustrate the processes described, the following diagrams outline the experimental workflow for in vitro digestion and the general pathway of triglyceride digestion and absorption.
Caption: Workflow for the in vitro digestion model.
Caption: Triglyceride digestion and absorption pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of stereospecific positioning of fatty acids in triacylglycerol structures in native and randomized fats: a review of their nutritional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structured Lipids: An Overview and Comments on Performance Enhancement Potential - Food Components to Enhance Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. The structure of triglycerides impacts the digestibility and bioaccessibility of nutritional lipids during in vitro simulated digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triglyceride Structure Modulates Gastrointestinal Digestion Fates of Lipids: A Comparative Study between Typical Edible Oils and Triglycerides Using Fully Designed in Vitro Digestion Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomized structured triglycerides increase lymphatic absorption of tocopherol and retinol compared with the equivalent physical mixture in a rat model of fat malabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structured medium-chain and long-chain triglyceride emulsions are superior to physical mixtures in sparing body protein in the burned rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structured triglycerides were well tolerated and induced increased whole body fat oxidation compared with long-chain triglycerides in postoperative patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic effects of structured triglycerides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structured versus long-chain triglycerides: a safety, tolerance, and efficacy randomized study in colorectal surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 1-Palmitoyl-2-oleoyl-3-stearoylglycerol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 1-Palmitoyl-2-oleoyl-3-stearoylglycerol, a non-hazardous triglyceride commonly used in various research applications. Adherence to these procedures will ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS contains vital information regarding handling, storage, and first-aid measures.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this or any chemical.
Ventilation: Ensure you are working in a well-ventilated area to minimize inhalation exposure.
Based on available safety data, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] However, it is crucial to manage even non-hazardous waste correctly to prevent environmental pollution.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₅₅H₁₀₄O₆ | PubChem |
| Molecular Weight | 861.4 g/mol | PubChem |
| Physical State | Solid | Cayman Chemical |
| Water Solubility | Insoluble | CymitQuimica |
| Hazard Classification | Not a hazardous substance or mixture | Safety Data Sheet |
Disposal Protocol for this compound
As a non-hazardous, solid, and water-insoluble substance, the primary recommended disposal method for this compound is through the solid waste stream.
Step-by-Step Disposal Procedure:
-
Ensure the substance is not mixed with hazardous materials. If it has been contaminated with a hazardous substance, it must be treated as hazardous waste.
-
Contain the solid waste. Place the this compound waste in a durable, sealed plastic bag or a securely closed container to prevent spillage.
-
Label the container clearly. The label should read "Non-Hazardous Waste" and specify the contents, "this compound."
-
Do not dispose of in laboratory trash cans. Custodial staff should not handle chemical waste.
-
Transport the sealed and labeled container directly to the designated solid waste dumpster. This should be done by laboratory personnel.
-
Consult your institution's Environmental Health and Safety (EHS) department. Always verify that this disposal method complies with your local and institutional regulations.
Disposal Decision Workflow
The following diagram outlines the logical steps to determine the appropriate disposal method for this compound.
Caption: Disposal decision workflow for this compound.
Disclaimer: This information is intended as a general guide. Always prioritize your institution's specific waste disposal policies and consult with your Environmental Health and Safety department for definitive procedures.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
